Tiracizine hydrochloride
Description
Propriétés
IUPAC Name |
ethyl N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3.ClH/c1-4-27-21(26)22-17-12-11-16-10-9-15-7-5-6-8-18(15)24(19(16)13-17)20(25)14-23(2)3;/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,22,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWABFCDXKZWPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN(C)C)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000064 | |
| Record name | Ethyl hydrogen [5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbonimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
57.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643600 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
78816-67-8 | |
| Record name | Carbamic acid, N-[5-[2-(dimethylamino)acetyl]-10,11-dihydro-5H-dibenz[b,f]azepin-3-yl]-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78816-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiracizine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078816678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl hydrogen [5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbonimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIRACIZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB5HGM31RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tiracizine Hydrochloride: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tiracizine (B1212685) hydrochloride is a Class Ia antiarrhythmic agent with a primary mechanism of action centered on the blockade of cardiac sodium channels. This action manifests as a use-dependent depression of the maximal rate of depolarization of the cardiac action potential, effectively slowing conduction in cardiac tissue. Additionally, as a Class Ia agent, tiracizine prolongs the action potential duration, an effect attributed to the blockade of potassium channels. Clinical observations of anticholinergic side effects suggest a secondary activity as a muscarinic receptor antagonist. This technical guide provides a comprehensive overview of the available data on the mechanism of action of tiracizine hydrochloride, including its electrophysiological effects, and details the experimental methodologies used to elucidate these properties.
Core Mechanism: Class Ia Antiarrhythmic Activity
This compound's primary therapeutic effect stems from its classification as a Class Ia antiarrhythmic drug. This classification is defined by its dual action on the cardiac action potential: a moderate blockade of fast sodium channels (INa) and a prolongation of the repolarization phase.
Sodium Channel Blockade
The principal antiarrhythmic effect of tiracizine is the blockade of voltage-gated sodium channels in cardiomyocytes. This inhibition of the rapid inward sodium current is responsible for the characteristic decrease in the maximum upstroke velocity (Vmax) of phase 0 of the cardiac action potential. This effect is use-dependent, meaning the degree of block is more pronounced at higher heart rates, a desirable feature for targeting tachyarrhythmias.
Potassium Channel Blockade and Action Potential Prolongation
A hallmark of Class Ia antiarrhythmics is their ability to prolong the action potential duration (APD). This is primarily achieved through the blockade of outward potassium currents, which are responsible for repolarization of the cardiomyocyte. While the specific potassium channels affected by tiracizine have not been fully characterized in the available literature, this action contributes to an increase in the effective refractory period, further suppressing re-entrant arrhythmias.
Quantitative Electrophysiological Data
Studies on isolated canine Purkinje fibers have provided quantitative insights into the electrophysiological effects of tiracizine. The following table summarizes the key findings.
| Parameter | Effect | EC50 (µM) | Tissue/Species | Reference |
| Maximal Rate of Depolarization (Vmax) | Use-dependent depression | 0.323 ± 0.059 | Dog Purkinje Fibers | [1] |
| Action Potential Duration (APD) | Decrease | 0.230 ± 0.024 | Dog Purkinje Fibers | [1] |
Secondary Pharmacological Profile
Muscarinic Receptor Antagonism
Clinical studies have reported side effects of an anticholinergic nature with tiracizine administration, suggesting an interaction with muscarinic acetylcholine (B1216132) receptors[2]. This antagonistic activity could contribute to the overall electrophysiological profile of the drug, potentially influencing heart rate and conduction. However, specific binding affinity data (e.g., Ki values) for tiracizine at various muscarinic receptor subtypes are not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway affected by tiracizine and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
While specific, detailed protocols for tiracizine studies are not extensively published, the following represents a generalized methodology based on standard practices for characterizing Class I antiarrhythmic drugs.
In Vitro Electrophysiology Using Microelectrodes
Objective: To determine the effects of this compound on cardiac action potential parameters.
Experimental Preparation:
-
Tissue: Isolated canine cardiac Purkinje fibers are commonly used.
-
Dissection: False tendons are dissected from the ventricles of heparinized dogs and placed in a tissue bath.
-
Superfusion: The tissue is superfused with Tyrode's solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The composition of the Tyrode's solution is typically (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, NaH2PO4 0.45, NaHCO3 12, and glucose 5.5.
Electrophysiological Recording:
-
Microelectrodes: Glass capillary microelectrodes filled with 3 M KCl are used to impale the Purkinje fibers.
-
Stimulation: The preparations are stimulated at a constant frequency (e.g., 1 Hz) using bipolar silver electrodes.
-
Data Acquisition: Transmembrane action potentials are recorded, and parameters such as the maximal rate of depolarization (Vmax) and action potential duration at 50% and 90% repolarization (APD50 and APD90) are measured.
Drug Application:
-
This compound is dissolved in an appropriate solvent and added to the superfusion solution in a cumulative concentration-dependent manner.
-
The effects of the drug are allowed to reach a steady state at each concentration before measurements are taken.
Radioligand Binding Assay for Muscarinic Receptors (Generalized)
Objective: To determine the binding affinity of this compound to muscarinic receptors.
Experimental Preparation:
-
Tissue/Cells: A source of muscarinic receptors is required, such as rat brain cortex homogenates or cell lines expressing specific muscarinic receptor subtypes.
-
Membrane Preparation: The tissue or cells are homogenized in a buffer and centrifuged to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in an assay buffer.
Binding Assay:
-
Radioligand: A radiolabeled muscarinic antagonist with high affinity, such as [3H]-quinuclidinyl benzilate ([3H]-QNB), is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Unexplored Territories and Future Directions
The current body of literature on this compound leaves several areas open for further investigation:
-
Specific Ion Channel Subtypes: The specific sodium (e.g., NaV1.5) and potassium (e.g., hERG, IKs, IK1) channel subtypes affected by tiracizine and the corresponding binding affinities remain to be elucidated. Patch-clamp studies on cell lines expressing these specific channels would provide more definitive data.
-
Calcium Channel Effects: The potential for tiracizine to interact with cardiac calcium channels has not been thoroughly investigated.
-
Adrenergic Receptor Interactions: Given its structural similarity to some compounds with adrenergic activity, a comprehensive receptor binding screen would be beneficial to rule out or confirm any interactions with adrenergic receptors.
-
Intracellular Signaling: The effects of tiracizine on intracellular signaling cascades, such as the cyclic AMP (cAMP) or phosphoinositide pathways, are unknown and represent a potential area for novel mechanistic discoveries.
A more detailed characterization of these aspects would provide a more complete understanding of the pharmacological profile of this compound and could inform the development of future antiarrhythmic agents with improved efficacy and safety profiles.
References
Tiracizine Hydrochloride: A Technical Deep Dive into its Cardiac Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tiracizine (B1212685) hydrochloride is a Class Ia antiarrhythmic agent, indicating its primary mechanism of action involves the blockade of cardiac sodium channels with an associated effect on repolarization. This technical guide synthesizes the available preclinical and clinical data on the cardiac electrophysiological properties of tiracizine. While detailed quantitative data in the public domain is limited, this document provides a comprehensive overview of its known effects on cardiac action potentials and ion channels, alongside representative experimental methodologies.
Core Electrophysiological Properties
Tiracizine exerts its antiarrhythmic effects by modulating the electrical activity of cardiac myocytes. Its classification as a Class Ia agent points to a dual action on both depolarization and repolarization phases of the cardiac action potential.[1][2]
Effects on the Cardiac Action Potential
Tiracizine modifies the shape and duration of the cardiac action potential, primarily through its interaction with ion channels. The key observed effects include:
-
Depression of the Maximum Rate of Depolarization (Vmax): As a sodium channel blocker, tiracizine reduces the influx of sodium ions during Phase 0 of the action potential.[3] This leads to a decrease in the maximum upstroke velocity (Vmax), slowing conduction of the electrical impulse through cardiac tissue.[4][5] This effect is use-dependent, meaning the degree of block is more pronounced at higher heart rates.
-
Modulation of Action Potential Duration (APD): One study in canine Purkinje fibers reported a shortening of the action potential duration.[6] This is an atypical finding for a Class Ia agent, which classically prolongs the APD due to potassium channel blockade.[2] This suggests that tiracizine's effects on repolarization may be complex and tissue-specific.
-
Prolongation of the PQ Interval: In human studies, tiracizine has been shown to prolong the PQ interval on the electrocardiogram (ECG).[7] This indicates a slowing of conduction through the atrioventricular (AV) node.
Interaction with Cardiac Ion Channels
The effects of tiracizine on the action potential are a direct consequence of its interaction with specific ion channels.
-
Sodium (Na+) Channels: The primary target of tiracizine is the fast voltage-gated sodium channel (Nav1.5). By blocking these channels, tiracizine reduces sodium current (INa), leading to the observed decrease in Vmax. The use-dependent nature of this block is a characteristic feature of many Class I antiarrhythmics.[4][5]
-
Calcium (Ca2+) Channels: There is no specific information available regarding the effects of tiracizine on cardiac calcium channels.
Quantitative Data
The publicly available quantitative data on the electrophysiological effects of tiracizine hydrochloride is sparse. The following table summarizes the key findings from a study on canine Purkinje fibers. It is important to note that the full study detailing these findings was not accessible, and this information is based on an abstract.
| Parameter | Species | Tissue | Effect | EC50 (µM) | Reference |
| Maximum Rate of Depolarization (Vmax) | Canine | Purkinje Fibers | Depression | Not Specified | (Németh et al., 1995) |
| Action Potential Duration | Canine | Purkinje Fibers | Shortening | Not Specified | (Németh et al., 1995) |
Experimental Protocols
Detailed experimental protocols from studies on tiracizine are not extensively published. The following represents a standard methodology for assessing the electrophysiological effects of a compound on isolated cardiac tissue, such as Purkinje fibers, using conventional microelectrode techniques.
Objective: To characterize the effects of this compound on the action potential parameters of isolated canine Purkinje fibers.
Materials and Methods:
-
Tissue Preparation:
-
Hearts are excised from anesthetized mongrel dogs.
-
Free-running Purkinje fibers are dissected from the ventricles in a cooled, oxygenated Tyrode's solution.
-
The fibers are mounted in a tissue bath and superfused with Tyrode's solution at a constant temperature (typically 37°C), gassed with 95% O2 / 5% CO2.
-
-
Electrophysiological Recording:
-
Glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fibers.
-
A standard microelectrode amplifier is used to record transmembrane action potentials.
-
The tissue is stimulated at a constant cycle length (e.g., 1000 ms) using bipolar silver electrodes.
-
-
Experimental Protocol:
-
The preparation is allowed to equilibrate for at least 60 minutes.
-
Baseline action potential parameters are recorded, including:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum Rate of Depolarization (Vmax)
-
Action Potential Duration at 50% and 90% repolarization (APD50, APD90)
-
-
This compound is added to the superfusate at increasing concentrations.
-
The effects of each concentration are allowed to reach a steady state before recordings are made.
-
Washout of the drug is performed by superfusing with a drug-free solution.
-
-
Data Analysis:
-
The recorded action potential parameters are analyzed using appropriate software.
-
Concentration-response curves are generated to determine the EC50 for the observed effects.
-
Visualizations
Mechanism of Action on the Cardiac Action Potential
References
- 1. [Tiracizine in the treatment of ventricular arrhythmia (preliminary study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 4. Kinetics of use-dependent ventricular conduction slowing by antiarrhythmic drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concentration- and rate-dependent electrophysiological effects of restacorin on isolated canine Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the antiarrhythmic agent tiracizine: steady state kinetics in comparison with single-dose kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiracizine Hydrochloride: A Technical Deep Dive into its Sodium Channel Blocking Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiracizine (B1212685) hydrochloride is a Class I antiarrhythmic agent, a classification that designates its primary mechanism of action as the blockade of voltage-gated sodium channels in cardiac myocytes.[1][2] This action modifies the cardiac action potential, leading to a reduction in the excitability and conduction velocity of cardiac tissue. Such modulation is critical in the management of ventricular tachyarrhythmias. This technical guide provides a comprehensive overview of the sodium channel blocking activity of tiracizine, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.
Mechanism of Action: Attenuation of the Cardiac Action Potential
Class I antiarrhythmic drugs, including tiracizine, exert their effects by binding to the fast sodium channels (Nav1.5) in the heart. These channels are responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[3] By blocking these channels, tiracizine reduces the influx of sodium ions into the cardiomyocyte during depolarization. This leads to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction through the cardiac tissue. The overall effect is a stabilization of the cardiac membrane and a reduction in the propensity for arrhythmias.
dot
Caption: Tiracizine's primary action on the cardiac action potential.
Quantitative Data on Electrophysiological Effects
The sodium channel blocking activity of tiracizine has been quantified in preclinical studies. A key study by Németh et al. (1995) investigated the electrophysiological effects of tiracizine in isolated canine Purkinje fibers, which are crucial for the conduction of electrical impulses in the ventricles.[1]
| Parameter | EC50 (µM) | Description | Reference |
| Maximal Rate of Depolarization (Vmax) | 0.323 ± 0.059 | A measure of the peak inward sodium current, directly reflecting sodium channel blockade. | [1] |
| Action Potential Duration (APD) | 0.230 ± 0.024 | The duration of the cardiac action potential, which is also modulated by tiracizine. | [1] |
In clinical settings, the effects of tiracizine on the electrocardiogram (ECG) provide further quantitative evidence of its sodium channel blocking activity.
| Parameter | Effect | Clinical Significance | Reference |
| Ventricular Tachycardia (VT) Cycle Length | Increased by a mean of 29 ms (B15284909) (intravenous) and 88 ms (oral) | Slowing of the tachycardia, indicating a reduction in conduction velocity. | [2] |
| PQ Interval | Significantly prolonged during steady-state administration | Reflects a delay in atrioventricular (AV) conduction. | [4] |
| QRS Duration | Prolongation | A direct consequence of slowed ventricular conduction due to sodium channel blockade. | [3][5] |
Experimental Protocols
The gold-standard method for investigating the effects of a compound on ion channels is the patch-clamp electrophysiology technique . While a specific detailed protocol for tiracizine is not publicly available, a representative protocol for assessing a compound's effect on cardiac sodium channels (Nav1.5) expressed in a heterologous system (e.g., HEK293 cells) is described below.
Whole-Cell Patch-Clamp Protocol for Nav1.5 Channels
1. Cell Culture and Preparation:
-
HEK293 cells stably expressing the human SCN5A gene (encoding the Nav1.5 alpha subunit) are cultured under standard conditions (37°C, 5% CO2).
-
Cells are plated onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels, isolating the sodium current.
3. Electrophysiological Recording:
-
Coverslips with the cells are placed in a recording chamber on the stage of an inverted microscope.
-
Borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution are used.
-
A gigaohm seal is formed between the micropipette and the cell membrane.
-
The cell membrane is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Sodium currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.
4. Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -120 mV to ensure the availability of sodium channels.
-
To elicit sodium currents, depolarizing voltage steps are applied (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms).
-
A current-voltage (I-V) relationship is generated by plotting the peak inward current against the test potential.
5. Drug Application:
-
Tiracizine hydrochloride is dissolved in the external solution to achieve a range of concentrations.
-
The baseline sodium current is recorded, and then the tiracizine-containing solution is perfused into the recording chamber.
-
The effect of each concentration on the peak sodium current is measured.
6. Data Analysis:
-
The percentage of inhibition of the peak sodium current is calculated for each concentration of tiracizine.
-
A dose-response curve is constructed by plotting the percentage of inhibition against the logarithm of the tiracizine concentration.
-
The IC50 value (the concentration at which 50% of the sodium current is inhibited) is determined by fitting the dose-response curve with the Hill equation.
dot
Caption: A typical experimental workflow for patch-clamp analysis.
Logical Relationships in Tiracizine's Antiarrhythmic Action
The antiarrhythmic effect of tiracizine is a direct consequence of its molecular action on the sodium channel, which translates to changes in cellular electrophysiology and ultimately affects the propagation of the electrical impulse in the heart.
dot
Caption: Logical flow from molecular action to therapeutic effect.
Conclusion
This compound's efficacy as a Class I antiarrhythmic agent is fundamentally rooted in its ability to block cardiac sodium channels. This guide has provided quantitative data from both preclinical and clinical studies that substantiate this mechanism. The detailed methodology for patch-clamp electrophysiology offers a framework for further investigation into the specific interactions of tiracizine with the Nav1.5 channel. The visual diagrams presented serve to clarify the complex signaling pathways and experimental procedures involved in understanding the electrophysiological profile of this important cardiovascular drug. For researchers and professionals in drug development, a thorough comprehension of these principles is essential for the continued exploration and application of sodium channel blockers in the treatment of cardiac arrhythmias.
References
- 1. Electrophysiological effects of tiracizin and its metabolites in dog cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Electrophysiological anti-arrhythmia effects of tiracizine in ventricular tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. Pharmacokinetics of the antiarrhythmic agent tiracizine: steady state kinetics in comparison with single-dose kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics of electrocardiographic changes with some representative antiarrhythmic drugs in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Tiracizine Hydrochloride: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tiracizine (B1212685) hydrochloride is a Class I antiarrhythmic agent belonging to the dibenzazepine (B1670418) class of compounds.[1][2] Its primary mechanism of action is understood to be the blockade of fast sodium channels in cardiomyocytes, a characteristic of Class I antiarrhythmic drugs.[3][4] This action leads to a decrease in the rate of depolarization of the cardiac action potential, thereby suppressing cardiac arrhythmias. While clinical studies have provided some insights into its efficacy and pharmacokinetic profile in humans, a comprehensive preclinical data package detailing its pharmacology, pharmacokinetics, and toxicology in animal models is not extensively available in the public domain. This guide summarizes the currently accessible information and highlights areas where data is limited.
Mechanism of Action
Tiracizine is classified as a Class I antiarrhythmic drug, which are known to exert their effects by blocking sodium channels.[2][3] The blockade of these channels slows the rapid influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the maximum rate of depolarization (Vmax) and a reduction in the excitability and conduction velocity within the heart.[4] This mechanism is effective in terminating and preventing re-entrant arrhythmias.
While the general mechanism is understood, specific details regarding Tiracizine's interaction with sodium channels at a molecular level are not well-documented in publicly available preclinical studies. Key missing information includes:
-
Sodium Channel Subtype Selectivity: It is unknown which specific subtypes of the voltage-gated sodium channel (e.g., Nav1.5) are preferentially targeted by Tiracizine.
-
State-Dependent Blockade: The affinity of Tiracizine for the different states of the sodium channel (resting, open, and inactivated) has not been characterized. This information is crucial for understanding its use-dependent effects.
-
Binding Site: The specific binding site of Tiracizine on the sodium channel alpha subunit has not been elucidated.
Signaling Pathway
Currently, there is no publicly available preclinical data describing the specific signaling pathways modulated by Tiracizine hydrochloride.
Pharmacodynamics
The primary pharmacodynamic effect of Tiracizine is its antiarrhythmic activity.
In Vivo Studies
No preclinical in vivo studies in animal models of arrhythmia were identified in the available search results.
Clinical Insights
A clinical study in 16 patients with sustained ventricular tachycardia (VT) demonstrated that intravenous administration of Tiracizine (0.3 mg/kg) prevented the induction of VT in three patients and rendered it non-sustained in another.[1] In patients where VT was still inducible, the cycle length of the tachycardia was increased by a mean of 29 ms (B15284909).[1] Oral administration of 150-225 mg/day suppressed VT induction in one of six patients and made it non-sustained in another, with an increase in VT cycle length of 88 ms in the remaining patients.[1]
Pharmacokinetics
Human Pharmacokinetics
Studies in healthy human volunteers have provided some insights into the clinical pharmacokinetics of Tiracizine.
Table 1: Human Pharmacokinetic Parameters of Tiracizine and its Metabolites
| Parameter | Tiracizine | Metabolite M1 | Metabolite M2 | Metabolite M3 |
| Cmax (single 50 mg dose) | 56.9 ng/mL[5] | 132.8 ng/mL[5] | 25.8 ng/mL[5] | - |
| Cmax (steady state, 50 mg b.i.d.) | 75.9 ng/mL[5] | 391.8 ng/mL[5] | 143.2 ng/mL[5] | - |
| AUC (single 50 mg dose) | 182.9 ng·h/mL[5] | - | - | - |
| AUC (steady state, 50 mg b.i.d.) | 261.9 ng·h/mL[5] | - | - | - |
| t½ (single 50 mg dose) | 2.4 h[5] | - | - | - |
| t½ (steady state, 50 mg b.i.d.) | 4.0 h[5] | - | - | - |
| Cmax (single 100 mg dose) | 111.2 ng/mL[6] | 301.2 ng/mL[6] | 54.6 ng/mL[6] | 35.2 ng/mL[6] |
| AUC (single 100 mg dose) | 391.5 ng·h/mL[6] | 5184.5 ng·h/mL[6] | 1319.9 ng·h/mL[6] | - |
| tmax (single 100 mg dose) | - | 2.2 ± 0.7 h[6] | - | - |
Data presented as mean values.
Studies have shown that Tiracizine exhibits non-linear kinetics with repeated dosing, indicated by a significant increase in AUC and half-life.[5] This is accompanied by a considerable accumulation of its metabolites, M1 and M2.[5] The non-linearity is suggested to be due to saturable renal excretion and a decrease in intrinsic clearance.[5] The total urinary recovery of the parent compound and its metabolites after a single 100 mg dose was found to be 31.2% of the administered dose over 32 hours.[6]
Toxicology
Comprehensive preclinical toxicology data for this compound is not available in the public domain. Information regarding acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and carcinogenicity assessments, is lacking.
Clinical Adverse Effects
In a clinical study, side effects of an anticholinergic nature were reported in 13% of patients, and a toxic allergic exanthema was observed in 6.5% of patients.[7]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not available in the reviewed literature. The following provides a general overview of the methodology used in a clinical study.
Programmed Ventricular Stimulation in Patients
-
Objective: To assess the electrophysiologic effects and antiarrhythmic efficacy of Tiracizine.
-
Subjects: Patients with documented sustained ventricular tachycardia (VT).
-
Procedure:
-
Baseline programmed ventricular stimulation (PVS) is performed to induce VT and record its characteristics (e.g., cycle length).
-
Tiracizine is administered intravenously (e.g., 0.3 mg/kg) or orally (e.g., 150-225 mg/day).[1]
-
PVS is repeated after drug administration to determine if VT is still inducible and to measure any changes in its characteristics.
-
-
Endpoints:
-
Inability to induce VT.
-
Change in induced VT from sustained to non-sustained.
-
Change in the cycle length of the induced VT.
-
Conclusion and Future Directions
The available information on the preclinical profile of this compound is sparse. While its classification as a Class I antiarrhythmic agent provides a general understanding of its mechanism of action, a detailed characterization of its interaction with sodium channels, its preclinical pharmacokinetic and pharmacodynamic properties, and a comprehensive toxicological assessment are necessary for a complete understanding of its profile. The lack of this information in the public domain presents a significant knowledge gap. Future research, should it be undertaken, would need to focus on generating this fundamental preclinical data to fully characterize the therapeutic potential and safety of this compound. This would involve in vitro electrophysiological studies on various ion channels, comprehensive ADME studies in relevant animal species, efficacy studies in animal models of arrhythmia, and a full battery of regulatory toxicology studies.
Experimental Workflow for Preclinical Antiarrhythmic Drug Evaluation
Caption: A generalized workflow for the preclinical evaluation of a novel antiarrhythmic compound.
References
- 1. [Electrophysiological anti-arrhythmia effects of tiracizine in ventricular tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicoses in Animals From Human Cold and Allergy Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Tiracizine | C21H25N3O3 | CID 71264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical Use and Future Perspectives on Antiarrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the antiarrhythmic agent tiracizine: steady state kinetics in comparison with single-dose kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Relative bioavailability of the antiarrhythmia agent, tiracizine and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Tiracizine in the treatment of ventricular arrhythmia (preliminary study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiracizine hydrochloride chemical structure and properties
An In-depth Technical Guide to Tiracizine (B1212685) Hydrochloride
Introduction
Tiracizine hydrochloride is a Class I antiarrhythmic agent that has been studied for its effects on myocardial contractility.[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, and available experimental data, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Tiracizine is a dibenzazepine (B1670418) derivative.[3] Its chemical identity and physicochemical properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Ethyl [5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride[4] |
| CAS Number | 78816-67-8 (for hydrochloride); 83275-56-3 (for base)[2][4] |
| Molecular Formula | C21H25N3O3.ClH[5] |
| SMILES | CCOC(=O)Nc1ccc2CCc3ccccc3N(c2c1)C(=O)CN(C)C.Cl[5] |
| InChI Key | XJWABFCDXKZWPV-UHFFFAOYSA-N[5] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 403.9 g/mol [5] |
| Molar Mass (base) | 367.44 g/mol [4] |
| Melting Point (base) | 135-137 °C[6] |
| Storage Temperature | -20°C[2] or Refrigerator (4°C)[7] |
Synthesis
A synthetic route for this compound has been described.[6] The process involves the reaction of 3-amino-5-acetyl-10,11-dihydro-5H-dibenz[b,f]azepine with potassium hydroxide (B78521) to yield 3-amino-10,11-dihydro-5H-dibenz[b,f]azepine.[6] This intermediate is then reacted with ethyl chloroformate.[6] The subsequent product is treated with chloroacetylchloride, followed by a reaction with dimethylamine (B145610) to produce the tiracizine base.[6] The hydrochloride salt is obtained by reacting the base with hydrochloric acid in isopropanol.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tiracizine HCl - Immunomart [immunomart.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tiracizine - Wikipedia [en.wikipedia.org]
- 5. GSRS [precision.fda.gov]
- 6. This compound, GS-015, AWD-19-166, Bonnecor-药物合成数据库 [drugfuture.com]
- 7. This compound [78816-67-8] glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
Tiracizine Hydrochloride: A Technical Guide to its Synthesis, Discovery, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiracizine (B1212685) hydrochloride is a Class I antiarrhythmic agent belonging to the dibenzazepine (B1670418) class of compounds.[1][2] Developed for the management of cardiac arrhythmias, specifically ventricular and supraventricular arrhythmias, tiracizine exerts its therapeutic effects through the blockade of cardiac sodium channels.[2][3] This technical guide provides an in-depth overview of the synthesis of tiracizine hydrochloride, the history of its discovery, and a detailed summary of its pharmacological properties, including its mechanism of action and clinical findings. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Discovery and Development
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing from 3-amino-5-acetyl-10,11-dihydro-5H-dibenz[b,f]azepine. The overall synthetic pathway is outlined below.
Synthetic Pathway
Caption: Synthetic pathway of this compound.
Experimental Protocols
The following protocols are based on the synthetic scheme described in the literature.[4]
Step 1: Synthesis of 3-amino-10,11-dihydro-5H-dibenz[b,f]azepine (II)
-
Reactants: 3-amino-5-acetyl-10,11-dihydro-5H-dibenz[b,f]azepine (I), potassium hydroxide (B78521) (KOH), n-propanol.
-
Procedure: A mixture of 3-amino-5-acetyl-10,11-dihydro-5H-dibenz[b,f]azepine (I) and potassium hydroxide in n-propanol is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 3-amino-10,11-dihydro-5H-dibenz[b,f]azepine (II).
Step 2: Synthesis of 3-carbethoxyamino-10,11-dihydro-5H-dibenz[b,f]azepine (III)
-
Reactants: 3-amino-10,11-dihydro-5H-dibenz[b,f]azepine (II), ethyl chloroformate, a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine).
-
Procedure: To a solution of 3-amino-10,11-dihydro-5H-dibenz[b,f]azepine (II) and a base in an inert solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) at 0 °C, ethyl chloroformate is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford 3-carbethoxyamino-10,11-dihydro-5H-dibenz[b,f]azepine (III).
Step 3: Synthesis of 3-carbethoxyamino-5-chloroacetyl-10,11-dihydro-5H-dibenz[b,f]azepine (IV)
-
Reactants: 3-carbethoxyamino-10,11-dihydro-5H-dibenz[b,f]azepine (III), chloroacetyl chloride, a base (e.g., triethylamine).
-
Procedure: Chloroacetyl chloride is added to a solution of 3-carbethoxyamino-10,11-dihydro-5H-dibenz[b,f]azepine (III) and a base in an aprotic solvent (e.g., dichloromethane) at 0 °C. The mixture is stirred at room temperature. After completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and salts. The organic phase is dried and concentrated to give 3-carbethoxyamino-5-chloroacetyl-10,11-dihydro-5H-dibenz[b,f]azepine (IV).
Step 4: Synthesis of Tiracizine (V)
-
Reactants: 3-carbethoxyamino-5-chloroacetyl-10,11-dihydro-5H-dibenz[b,f]azepine (IV), dimethylamine.
-
Procedure: A solution of 3-carbethoxyamino-5-chloroacetyl-10,11-dihydro-5H-dibenz[b,f]azepine (IV) in a suitable solvent is treated with an excess of dimethylamine (either as a gas or an aqueous/alcoholic solution). The reaction is stirred until the starting material is consumed. The solvent is evaporated, and the residue is purified to yield tiracizine base (V), which has a reported melting point of 135-137 °C.[4]
Step 5: Synthesis of this compound (Final Product)
-
Reactants: Tiracizine base (V), hydrochloric acid (HCl), isopropanol.
-
Procedure: The tiracizine base (V) is dissolved in isopropanol, and a solution of hydrochloric acid in isopropanol is added. The resulting precipitate of this compound is collected by filtration, washed with cold isopropanol, and dried under vacuum.
Pharmacological Profile
Tiracizine is classified as a Class I antiarrhythmic drug, indicating its primary mechanism of action is the blockade of sodium channels in the cardiac myocytes.[5][6]
Mechanism of Action
Tiracizine exerts its antiarrhythmic effects by blocking the fast inward sodium current (INa) in a use-dependent manner.[5] This blockade reduces the maximal rate of depolarization of the cardiac action potential (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. By prolonging the effective refractory period, tiracizine can suppress reentry circuits that are responsible for many types of tachyarrhythmias.
Caption: Proposed mechanism of action of Tiracizine.
Quantitative Pharmacological Data
In vitro electrophysiological studies on canine cardiac Purkinje fibers have provided quantitative data on the effects of tiracizine.[5]
| Parameter | Value (EC50) | Tissue | Reference |
| Depression of Vmax | 0.323 ± 0.059 µM | Canine Cardiac Purkinje Fibers | [5] |
| Decrease in Action Potential Duration | 0.230 ± 0.024 µM | Canine Cardiac Purkinje Fibers | [5] |
The two main metabolites of tiracizine were found to have similar electrophysiological effects but were approximately one order of magnitude less potent than the parent compound.[5]
Clinical Efficacy and Safety
Clinical studies have investigated the efficacy and safety of tiracizine in patients with ventricular arrhythmias.
| Study Population | Dosage | Key Findings | Reference |
| 16 patients with sustained ventricular tachycardia | 0.3 mg/kg (intravenous) | Ventricular tachycardia no longer inducible in 3 of 16 patients. | [3] |
| 6 patients with sustained ventricular tachycardia | 150-225 mg/day (oral) | Ventricular tachycardia induction suppressed in 1 patient. | [3] |
| 46 patients with >2500 ventricular extrasystoles/24h or Lown class III/IV arrhythmias | Not specified | Statistically significant reduction in ventricular extrasystoles and a significant reduction of Lown class IV arrhythmias. | [6] |
Commonly reported side effects are of an anticholinergic nature (13% of patients) and, less frequently, toxic allergic exanthema (6.5% of patients).[6] The drug was reported to have no significant clinical effect on hemodynamics.[6]
Conclusion
This compound is a Class I antiarrhythmic agent with a well-defined synthesis and a clear mechanism of action centered on the blockade of cardiac sodium channels. The available in vitro and clinical data support its efficacy in the management of ventricular arrhythmias. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the key chemical, pharmacological, and clinical aspects of this compound. Further research could focus on a more detailed elucidation of its binding site on the sodium channel and a comprehensive evaluation of its long-term safety and efficacy in larger patient populations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tiracizine | C21H25N3O3 | CID 71264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Electrophysiological anti-arrhythmia effects of tiracizine in ventricular tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, GS-015, AWD-19-166, Bonnecor-药物合成数据库 [drugfuture.com]
- 5. Electrophysiological effects of tiracizin and its metabolites in dog cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Tiracizine in the treatment of ventricular arrhythmia (preliminary study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiracizine Hydrochloride: A Technical Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available toxicological data for tiracizine (B1212685) hydrochloride (CAS No: 83881-52-1), an antiarrhythmic agent. The document consolidates information regarding its chemical properties, mechanism of action, and known toxicological endpoints. The primary focus is on acute toxicity, potential cardiotoxicity, and significant data gaps in the existing literature. This whitepaper is intended to serve as a foundational resource for professionals in drug development and research, highlighting the need for further investigation to establish a complete safety profile for this compound.
Introduction
Tiracizine hydrochloride is a chemical entity classified as a Class I antiarrhythmic agent.[1] It belongs to the dibenzazepine (B1670418) class of organic compounds.[2] While its intended therapeutic use is the management of cardiac arrhythmias, a thorough understanding of its toxicological profile is paramount for safe drug development and use. This document summarizes the publicly available non-clinical toxicology data for this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C21H25ClN2O3 · 2HCl | Sigma-Aldrich |
| Molecular Weight | 461.81 g/mol | Sigma-Aldrich |
| CAS Number | 83881-52-1 | Sigma-Aldrich |
| Synonyms | [2-[4-[(4-Chlorophenyl)phenylmethyl]-1- piperazinyl]ethoxy]acetic aciddihydrochloride | Sigma-Aldrich |
Non-Clinical Toxicology
The available toxicological data for this compound is limited. The following sections detail the known information and highlight areas where data is currently unavailable in the public domain.
Acute Toxicity
The most well-documented toxicological endpoint for this compound is its acute oral toxicity in rats.
Table 1: Acute Oral Toxicity of this compound
| Species | Route | Parameter | Value | Observations |
| Rat | Oral | LD50 | 365 mg/kg | Behavioral: Somnolence (general depressed activity). Respiratory disorder. Nutritional and Gross Metabolic: Decrease in body temperature.[2] |
While the specific protocol for the study that determined the LD50 of 365 mg/kg is not publicly available, a typical acute oral toxicity study in rats would be conducted following established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), for instance, guideline 401, 420, or 423. A generalized protocol is described below.
-
Test System: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strains), typically nulliparous and non-pregnant females, and males. Animals would be acclimated to laboratory conditions before the study.
-
Housing: Animals are housed in controlled conditions with respect to temperature (e.g., 22 ± 3 °C), humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
-
Dose Administration: The test substance, this compound, is administered as a single oral dose via gavage. The substance is typically dissolved or suspended in a suitable vehicle (e.g., water or corn oil). Dosing is based on the body weight of the animals.
-
Dose Groups: Multiple dose groups with a specified number of animals per sex per group are used to establish a dose-response relationship. A control group receives the vehicle only.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes immediately after dosing and periodically for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weights are recorded before dosing and at regular intervals throughout the study.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the test animals) is calculated using appropriate statistical methods.
Subchronic and Chronic Toxicity
No data on the subchronic or chronic toxicity of this compound were found in the publicly available literature.
Genotoxicity
No data on the genotoxicity (mutagenicity and clastogenicity) of this compound were found in the publicly available literature.
Carcinogenicity
No data on the carcinogenic potential of this compound were found in the publicly available literature. The Safety Data Sheet from Sigma-Aldrich indicates that it is not classified as a carcinogen by IARC, NTP, or OSHA.[2]
Reproductive and Developmental Toxicity
No data on the reproductive and developmental toxicity of this compound were found in the publicly available literature.
Safety Pharmacology
The primary pharmacological activity of this compound as a Class I antiarrhythmic agent points to the cardiovascular system as the main target for safety pharmacology assessment.
As a Class I antiarrhythmic, this compound is expected to act by blocking sodium channels in the cardiac muscle. This mechanism, while therapeutic at intended doses, can lead to pro-arrhythmic effects, a key toxicological concern. DrugBank lists numerous interactions with other drugs that may increase the arrhythmogenic activities of tiracizine.[2] These interactions often involve other antiarrhythmics, beta-blockers, and calcium channel blockers. The potential for QTc prolongation and torsade de pointes, common concerns with antiarrhythmic agents, has not been specifically detailed for tiracizine in the available literature.
Pharmacokinetics and Metabolism
A study in healthy individuals indicated non-linear kinetics for tiracizine, with accumulation of its metabolites upon repeated dosing.[3] The study also noted that PQ time was significantly prolonged during steady-state administration, which is consistent with its antiarrhythmic activity.[3] No comprehensive data on the metabolism and excretion pathways that would be critical for a full toxicological assessment are available.
Adverse Effects in Humans
A clinical study reported side effects of an anticholinergic nature in 13% of patients and a toxic allergic exanthema in 6.5% of patients.[1] The arrhythmogenic potential is a significant concern, although specific incidences of proarrhythmic events in humans are not well-documented in the available literature.
Conclusion and Data Gaps
The toxicological profile of this compound is largely incomplete based on publicly available data. The primary known toxicological information is an acute oral LD50 of 365 mg/kg in rats, with associated signs of central nervous system depression and physiological stress.[2] The main area of concern from a safety pharmacology perspective is its inherent potential for pro-arrhythmic effects, which is a known risk for Class I antiarrhythmic agents.
Significant data gaps exist for nearly all standard toxicological endpoints, including:
-
Subchronic and chronic toxicity
-
Genotoxicity
-
Carcinogenicity
-
Reproductive and developmental toxicity
-
Dermal and inhalation toxicity
-
Eye and skin irritation/sensitization
A comprehensive assessment of the safety of this compound would require extensive further research in these areas. Professionals in drug development should consider these data gaps when evaluating the risk-benefit profile of this compound.
References
In Vitro Electrophysiological Profile of Tiracizine Hydrochloride on Cardiac Purkinje Fibers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiracizine hydrochloride is a Class I antiarrhythmic agent with established effects on cardiac conduction. This technical guide provides a comprehensive overview of the in vitro electrophysiological effects of this compound on cardiac Purkinje fibers. By summarizing key quantitative data, detailing established experimental protocols, and visualizing the underlying mechanisms, this document serves as an in-depth resource for researchers and professionals in the field of cardiac electrophysiology and drug development. The primary action of Tiracizine involves the blockade of fast sodium channels, leading to a reduction in the maximum upstroke velocity of the action potential and a decrease in action potential duration.
Core Electrophysiological Effects of this compound
This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (NaV1.5) in cardiomyocytes, including the specialized conduction cells of the Purkinje fibers. This action is state-dependent, with a higher affinity for the open and inactivated states of the channel. By inhibiting the rapid influx of sodium ions during phase 0 of the cardiac action potential, this compound reduces the maximum rate of depolarization (Vmax) and slows conduction velocity.
The principal electrophysiological consequences of this compound on Purkinje fibers are a use-dependent depression of Vmax and a shortening of the action potential duration (APD).[1]
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on the electrophysiological parameters of canine cardiac Purkinje fibers as determined by in vitro studies.[1]
Table 1: Effect of this compound on Maximal Rate of Depolarization (Vmax)
| Parameter | Value (µM) | Number of Experiments (n) |
| EC50 for Vmax depression | 0.323 ± 0.059 | 5 |
Table 2: Effect of this compound on Action Potential Duration (APD)
| Parameter | Value (µM) | Number of Experiments (n) |
| EC50 for APD decrease | 0.230 ± 0.024 | 5 |
Experimental Protocols
While the specific protocol for the cited Tiracizine study is not exhaustively detailed in the publication, a representative experimental methodology for assessing the in vitro electrophysiological effects of a compound on cardiac Purkinje fibers using conventional microelectrode techniques is outlined below. This protocol is based on standard practices in the field.
Purkinje Fiber Preparation
-
Animal Model: Hearts are excised from mongrel dogs of either sex.
-
Fiber Dissection: Free-running Purkinje fibers (false tendons) are carefully dissected from either the right or left ventricle.
-
Mounting: The dissected fibers are mounted in a temperature-controlled tissue bath (typically maintained at 36-37°C).
Superfusion and Solutions
-
Superfusion: The mounted Purkinje fiber is continuously superfused with a physiological salt solution, typically Tyrode's solution.
-
Tyrode's Solution Composition (Typical):
-
NaCl: 137 mM
-
KCl: 4 mM
-
CaCl2: 1.8 mM
-
MgCl2: 1 mM
-
NaHCO3: 12 mM
-
NaH2PO4: 0.9 mM
-
Glucose: 5.5 mM
-
-
Gassing: The Tyrode's solution is gassed with a mixture of 95% O2 and 5% CO2 to maintain a physiological pH of approximately 7.4.
-
Drug Application: this compound is dissolved in the superfusion solution and applied at various concentrations to determine its effects.
Electrophysiological Recording
-
Microelectrodes: Glass microelectrodes are fabricated using a micropipette puller and filled with 3 M KCl. The tip resistance of these electrodes is typically between 10-25 MΩ.
-
Intracellular Recording: The microelectrode is advanced to impale a single Purkinje fiber cell to record the transmembrane action potential.
-
Stimulation: The Purkinje fiber is stimulated using bipolar silver electrodes with rectangular pulses of 1-2 ms (B15284909) duration and an amplitude of 1.5-2.0 times the diastolic threshold.
-
Data Acquisition: The signal from the microelectrode is passed to a high-input impedance amplifier. The amplified signal is then digitized and stored on a computer for subsequent analysis of action potential parameters such as Vmax and APD.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro electrophysiological studies.
Signaling Pathway: Mechanism of Action of Class I Antiarrhythmics
References
Tiracizine Hydrochloride for Ventricular Arrhythmia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiracizine (B1212685) hydrochloride is a Class Ia antiarrhythmic agent that has demonstrated efficacy in the management of ventricular arrhythmias. This technical guide provides a comprehensive overview of the available preclinical and clinical data on tiracizine, focusing on its electrophysiological properties, mechanism of action, pharmacokinetics, and clinical utility in treating ventricular tachyarrhythmias. Detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism and experimental workflows are presented to support further research and development in the field of cardiac electrophysiology.
Introduction
Ventricular arrhythmias are a significant cause of morbidity and mortality, necessitating the development of effective and safe antiarrhythmic drugs. Tiracizine hydrochloride, a dibenzazepine (B1670418) derivative, emerged as a potential therapeutic agent for these conditions. As a Class Ia antiarrhythmic, its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes, leading to a modification of the cardiac action potential and suppression of arrhythmogenic activity. This guide synthesizes the current knowledge on this compound to serve as a resource for the scientific community.
Electrophysiological Properties and Mechanism of Action
This compound exerts its antiarrhythmic effects by modulating the electrophysiological properties of cardiac cells. Its classification as a Class Ia antiarrhythmic agent is based on its characteristic effects on the cardiac action potential.
Sodium Channel Blockade
The primary molecular target of tiracizine is the fast voltage-gated sodium channel (Nav1.5) in cardiomyocytes. By binding to the open or inactivated state of these channels, tiracizine reduces the influx of sodium ions during Phase 0 of the action potential. This leads to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity through the cardiac tissue.[1] This effect is use-dependent, meaning the blockade is more pronounced at faster heart rates, which is a desirable property for an antiarrhythmic agent.
Effects on Action Potential Duration and Refractoriness
As a Class Ia agent, tiracizine prolongs the action potential duration (APD) and, consequently, the effective refractory period (ERP) of cardiomyocytes.[1] This is achieved through a combination of sodium channel blockade and a potential secondary effect on potassium channels, which delays repolarization (Phase 3). The prolongation of the ERP makes the cardiac tissue less excitable and less susceptible to re-entrant arrhythmias.
Signaling Pathway
The mechanism of action of tiracizine primarily involves the direct blockade of ion channels rather than a complex intracellular signaling cascade. The following diagram illustrates the principal mechanism.
Quantitative Electrophysiological Data
Preclinical studies have quantified the electrophysiological effects of tiracizine. The following table summarizes key findings from a study on canine Purkinje fibers.
| Parameter | Effect | EC50 (µM) | Reference |
| Maximal Rate of Depolarization (Vmax) | Use-dependent depression | 0.323 ± 0.059 | [2] |
| Action Potential Duration (APD) | Decreased | 0.230 ± 0.024 | [2] |
Pharmacokinetics
The pharmacokinetic profile of tiracizine has been characterized in healthy volunteers. The data indicates that the drug is metabolized, and both the parent compound and its metabolites are detectable in serum and urine.
| Parameter | Single Dose (50 mg) | Steady State (50 mg b.i.d.) | Reference |
| Tiracizine | |||
| Cmax (ng/mL) | 56.9 | 75.9 | [2] |
| AUC (ng·h/mL) | 182.9 (AUC0-∞) | 261.9 (AUCτ) | [2] |
| t1/2β (h) | 2.4 | 4.0 | [2] |
| Metabolite M1 | |||
| Cmax (ng/mL) | 132.8 | 391.8 | [2] |
| Metabolite M2 | |||
| Cmax (ng/mL) | 25.8 | 143.2 | [2] |
Clinical Efficacy in Ventricular Arrhythmia
Clinical studies have evaluated the efficacy of tiracizine in patients with ventricular arrhythmias.
Sustained Ventricular Tachycardia
A study involving patients with documented sustained ventricular tachycardia (VT) demonstrated the antiarrhythmic efficacy of tiracizine.
| Treatment | N | Outcome | Reference |
| Intravenous (0.3 mg/kg) | 16 | VT no longer inducible in 3 patients; became non-sustained in 1 patient. | [2] |
| Oral (150-225 mg/day) | 6 | VT induction suppressed in 1 patient; became non-sustained in 1 patient. | [2] |
In patients with inducible VT after intravenous tiracizine, the cycle length of the VT increased by a mean of 29 ms.[2] For those with persistent inducible VT after oral therapy, the cycle length increased by a mean of 88 ms.[2]
Ventricular Extrasystoles
In a study of 46 patients with frequent ventricular extrasystoles (>2500 per 24 hours) or Lown class III or higher arrhythmias, tiracizine led to a statistically significant reduction in ventricular extrasystoles and a significant reduction in Lown class IV arrhythmias.[3] An improvement of at least one Lown class was observed in 63% of patients.[3]
Adverse Effects
The available clinical data indicate that tiracizine is generally tolerated, with some reported adverse effects.
| Adverse Effect | Incidence | Reference |
| Anticholinergic-type side effects | 13% | [3] |
| Toxic allergic exanthema | 6.5% | [3] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies of tiracizine.
In Vitro Electrophysiology: Microelectrode Technique
The electrophysiological effects of tiracizine on isolated cardiac preparations are typically assessed using conventional microelectrode techniques.
Objective: To measure the effects of tiracizine on action potential parameters in isolated cardiac Purkinje fibers.
Methodology:
-
Preparation: Cardiac Purkinje fibers are dissected from a suitable animal model (e.g., dog) and placed in a tissue bath.
-
Superfusion: The preparation is superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O2 and 5% CO2 and maintained at a constant temperature (e.g., 37°C).
-
Stimulation: The fibers are stimulated at a constant frequency (e.g., 1 Hz) using bipolar electrodes.
-
Recording: Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl, connected to a high-input impedance amplifier.
-
Data Acquisition: The amplified signals are digitized and stored for offline analysis of parameters such as Vmax, action potential amplitude, and APD at various levels of repolarization (e.g., APD50, APD90).
-
Drug Application: After a baseline recording period, tiracizine is added to the superfusate at increasing concentrations, and recordings are made at each concentration to determine its effects.
Clinical Electrophysiology: Programmed Ventricular Stimulation
Programmed ventricular stimulation (PVS) is a clinical procedure used to assess the inducibility of ventricular tachyarrhythmias and evaluate the efficacy of antiarrhythmic drugs.
Objective: To determine the effect of tiracizine on the inducibility of sustained ventricular tachycardia in patients.
Methodology:
-
Patient Preparation: Patients with a history of sustained VT undergo the procedure in a fasting state under local anesthesia.
-
Catheter Placement: Electrode catheters are inserted percutaneously and positioned in the right atrium and right ventricle under fluoroscopic guidance.
-
Baseline Stimulation: A baseline electrophysiological study is performed to assess baseline conduction intervals and refractory periods.
-
VT Induction Protocol: A standardized PVS protocol is employed, which may include incremental ventricular pacing and the introduction of one to three ventricular extrastimuli at various coupling intervals from one or more ventricular sites.
-
Drug Administration: Tiracizine is administered intravenously or orally, and after a sufficient time for drug distribution, the PVS protocol is repeated.
-
Endpoint: The primary endpoint is the non-inducibility of sustained VT or a change in the characteristics of the induced VT (e.g., increased cycle length).
Conclusion
This compound is a Class Ia antiarrhythmic agent with demonstrated efficacy in suppressing ventricular arrhythmias. Its mechanism of action, centered on the blockade of fast sodium channels, leads to a reduction in myocyte excitability and an increase in the refractory period. The available preclinical and clinical data provide a solid foundation for its potential therapeutic role. However, further research is warranted to fully elucidate its binding site on the sodium channel, explore potential downstream signaling effects, and expand the understanding of its long-term safety and efficacy profile in a broader patient population. This technical guide serves as a comprehensive resource to facilitate these future investigations.
References
- 1. CV Pharmacology | Effective Refractory Period [cvpharmacology.com]
- 2. [Electrophysiological anti-arrhythmia effects of tiracizine in ventricular tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Tiracizine in the treatment of ventricular arrhythmia (preliminary study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiracizine's Dibenzazepine Core: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core dibenzazepine (B1670418) structure of Tiracizine, a Class I antiarrhythmic agent. The following sections detail its chemical properties, mechanism of action, pharmacokinetics, and the experimental methodologies used to characterize this compound.
The Dibenzazepine Scaffold of Tiracizine
Tiracizine is a derivative of dibenzazepine, a tricyclic structure composed of two benzene (B151609) rings fused to a central seven-membered azepine ring.[1][2] This core structure is common to a number of centrally acting agents. The systematic IUPAC name for Tiracizine is ethyl N-[5-(2-(dimethylamino)acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate.[3]
Chemical and Physical Properties
The chemical and physical properties of Tiracizine are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C21H25N3O3 | [1][4] |
| Molecular Weight | 367.44 g/mol | [4][5] |
| CAS Number | 83275-56-3 | [3] |
| Appearance | Not specified | |
| Melting Point | 135-137 °C (for the base) | [6] |
| Synonyms | Tiracizina, Tiracizinum, AWD-19-166, GS-015 | [1][5] |
Mechanism of Action: Sodium Channel Blockade
As a Class I antiarrhythmic agent, the primary mechanism of action of Tiracizine is the blockade of voltage-gated sodium channels in cardiomyocytes.[5][7] This action reduces the maximum rate of depolarization of the cardiac action potential (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.
The following diagram illustrates the signaling pathway of Class I antiarrhythmic drugs like Tiracizine.
Pharmacological and Electrophysiological Data
Quantitative data from various studies on Tiracizine are summarized below for comparative analysis.
Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | Single Dose (50 mg) | Steady State (50 mg b.i.d.) | Source |
| Cmax (ng/mL) | 56.9 | 75.9 | [3] |
| AUC (ng·h/mL) | 182.9 (AUC0-∞) | 261.9 (AUCτ) | [3] |
| t½ (h) | 2.4 | 4.0 | [3] |
Electrophysiological Effects
| Parameter | Condition | Value | Source |
| EC50 (Vmax depression) | Dog Purkinje fibers | 0.323 ± 0.059 µM | [1] |
| EC50 (Action Potential Duration) | Dog Purkinje fibers | 0.230 ± 0.024 µM | [1] |
| Ventricular Tachycardia Cycle Length Increase | Intravenous administration | mean 29 ms | [6] |
| Ventricular Tachycardia Cycle Length Increase | Oral administration | mean 88 ms | [6] |
Experimental Protocols
Detailed experimental protocols for the synthesis and electrophysiological evaluation of Tiracizine are not extensively published. However, the following sections describe the general methodologies that would be employed in the characterization of a dibenzazepine-based compound like Tiracizine.
Synthesis of Tiracizine
The synthesis of Tiracizine involves a multi-step process starting from 3-amino-5-acetyl-10,11-dihydro-5H-dibenz[b,f]azepine.[6] A generalized workflow for the synthesis is depicted below.
General Procedure:
-
Deacetylation: The starting material, 3-amino-5-acetyl-10,11-dihydro-5H-dibenz[b,f]azepine, is treated with a base such as potassium hydroxide (B78521) in a suitable solvent like n-propanol to remove the acetyl group.[6]
-
Carbamoylation: The resulting 3-amino-10,11-dihydro-5H-dibenz[b,f]azepine is then reacted with ethyl chloroformate to introduce the carbethoxyamino group.[6]
-
Chloroacetylation: The product from the previous step is reacted with chloroacetyl chloride to add the chloroacetyl group at the 5-position of the dibenzazepine ring.[6]
-
Amination: The chloroacetyl intermediate is then reacted with dimethylamine to yield the Tiracizine base.[6]
-
Salt Formation: Finally, the Tiracizine base is treated with hydrochloric acid in a solvent like isopropanol to form the hydrochloride salt.[6]
Electrophysiological Recording (Microelectrode Technique)
The electrophysiological effects of Tiracizine on cardiac action potentials are typically studied using conventional microelectrode techniques on isolated cardiac preparations, such as Purkinje fibers.[1]
General Protocol:
-
Tissue Preparation: Cardiac Purkinje fibers are dissected from a suitable animal model (e.g., canine heart) and placed in a tissue bath.
-
Superfusion: The tissue is continuously superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with a gas mixture (e.g., 95% O2, 5% CO2) and maintained at a constant temperature (e.g., 37°C).
-
Impaling: A glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is used to impale a single cell to record the transmembrane potential.
-
Stimulation: The preparation is stimulated at a constant frequency using external electrodes.
-
Data Acquisition: Action potentials are recorded before and after the application of Tiracizine at various concentrations.
-
Analysis: Parameters such as the maximum rate of depolarization (Vmax), action potential duration (APD), and resting membrane potential are measured and analyzed.
The logical relationship for a typical electrophysiology experiment is outlined below.
References
- 1. CV Pharmacology | Vaughan-Williams Classification of Antiarrhythmic Drugs [cvpharmacology.com]
- 2. protocols.io [protocols.io]
- 3. pubs.rsyn.org [pubs.rsyn.org]
- 4. partone.litfl.com [partone.litfl.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
Tiracizine Hydrochloride: A Technical Overview of its Class Ia Antiarrhythmic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiracizine (B1212685) hydrochloride is a Class Ia antiarrhythmic agent, a classification that underscores its primary mechanism of action: the blockade of sodium channels in cardiac myocytes. This action leads to a depression of the maximal rate of depolarization of the action potential (Vmax), a prolongation of the action potential duration (APD), and an increase in the effective refractory period (ERP). These electrophysiological effects contribute to its antiarrhythmic properties, particularly in the management of ventricular arrhythmias. This technical guide provides a comprehensive overview of the available preclinical and clinical data on tiracizine, details representative experimental protocols for assessing its electrophysiological characteristics, and visualizes its mechanism of action and experimental workflows.
Electrophysiological Properties and Preclinical Data
Tiracizine exerts its antiarrhythmic effects by modulating the electrophysiological properties of cardiac tissues. The primary preclinical evidence for its Class Ia activity comes from in vitro studies on canine Purkinje fibers.
Quantitative Effects on Action Potential Parameters
A key study investigated the effects of tiracizine on the action potential parameters of dog cardiac Purkinje fibers. The results demonstrated a concentration-dependent and use-dependent depression of the maximal rate of depolarization (Vmax) and a decrease in the action potential duration.
| Parameter | EC50 (µM) | Tissue Preparation | Species | Reference |
| Maximal Rate of Depolarization (Vmax) Depression | 0.323 ± 0.059 | Cardiac Purkinje Fibers | Dog | Németh et al., 1995 |
| Action Potential Duration (APD) Shortening | 0.230 ± 0.024 | Cardiac Purkinje Fibers | Dog | Németh et al., 1995 |
Table 1: Preclinical Electrophysiological Data for Tiracizine Hydrochloride
Clinical Efficacy in Ventricular Arrhythmias
Clinical investigations have explored the efficacy of tiracizine in patients with ventricular arrhythmias. These studies have demonstrated a statistically significant reduction in ventricular extrasystoles and a suppression of sustained ventricular tachycardia in a subset of patients.
Summary of Clinical Trial Data
| Indication | Key Findings | Dosage | Patient Population | Reference |
| Ventricular Extrasystoles | Statistically significant reduction in ventricular extrasystoles. Improvement by at least one Lown class in 63% of patients. | Not specified | 46 patients with >2500 ventricular extrasystoles/24h or Lown class III or higher | Stejfa et al., 1993[1] |
| Sustained Ventricular Tachycardia | Intravenous: VT no longer inducible in 3/16 patients; became nonsustained in 1/16. Mean increase in VT cycle length of 29 ms (B15284909) in inducible patients. | IV: 0.3 mg/kg; Oral: 150-225 mg/day | 16 patients (IV), 6 patients (oral) with documented sustained VT | Volkmann et al., 1991[2] |
| Sustained Ventricular Tachycardia | Oral: VT induction suppressed in 1/6 patients; became nonsustained in 1/6. Mean increase in VT cycle length of 88 ms in inducible patients. | Oral: 150-225 mg/day | 6 patients with documented sustained VT | Volkmann et al., 1991[2] |
Table 2: Clinical Efficacy of this compound in Ventricular Arrhythmias
Mechanism of Action: Class Ia Sodium Channel Blockade
As a Class Ia antiarrhythmic, tiracizine's primary target is the voltage-gated sodium channel (Nav1.5) in cardiomyocytes. By binding to these channels, it reduces the influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the slope and amplitude of the action potential upstroke, thereby slowing conduction velocity in non-nodal cardiac tissues.
Signaling Pathway of Tiracizine Action
Caption: Mechanism of action of Tiracizine as a Class Ia antiarrhythmic.
Experimental Protocols
In Vitro Electrophysiology: Canine Purkinje Fibers
Objective: To determine the effects of the test compound on cardiac action potential parameters.
Methodology:
-
Tissue Preparation: Hearts are excised from mongrel dogs of either sex. Free-running Purkinje fibers are dissected from the ventricles in a cooled, oxygenated Tyrode's solution. The fibers are then mounted in a tissue bath and superfused with Tyrode's solution (composition in mM: NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, NaH2PO4 0.9, NaHCO3 12, glucose 5.5), maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Electrophysiological Recording: Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl connected to a high-input impedance amplifier. The preparation is stimulated at a basal cycle length (e.g., 1000 ms) using bipolar silver electrodes.
-
Data Acquisition and Analysis: Action potential parameters, including Vmax (maximum rate of depolarization of phase 0), action potential amplitude, resting membrane potential, and action potential duration at 50% and 90% repolarization (APD50 and APD90), are recorded and analyzed.
-
Drug Application: The test compound is added to the superfusion solution in increasing concentrations to establish a concentration-response relationship. Use-dependency is assessed by measuring the effects of the drug at different stimulation frequencies.
Sodium Channel Binding Kinetics: Patch Clamp Electrophysiology
Objective: To characterize the kinetics of the test compound's interaction with the cardiac sodium channel.
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human cardiac sodium channel (Nav1.5) are used.
-
Electrophysiological Recording: Whole-cell sodium currents are recorded using the patch-clamp technique. The extracellular solution contains (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, glucose 5 (pH adjusted to 7.4 with NaOH). The intracellular (pipette) solution contains (in mM): CsF 120, CsCl 20, EGTA 10, HEPES 10 (pH adjusted to 7.2 with CsOH).
-
Voltage Clamp Protocols:
-
Tonic Block: A holding potential of -120 mV is used, and depolarizing pulses to -20 mV are applied at a low frequency (e.g., 0.1 Hz) to assess the block of channels in the resting state.
-
Use-Dependent Block: The holding potential is set to a more depolarized level (e.g., -90 mV), and trains of depolarizing pulses at higher frequencies (e.g., 1-10 Hz) are applied to assess the block of channels in the open and inactivated states.
-
Recovery from Block: After inducing block with a train of pulses, the time course of recovery from block is measured by applying test pulses at various time intervals from a hyperpolarized holding potential.
-
-
Data Analysis: The time constants for the onset of block (τon) and recovery from block (τoff) are determined to calculate the apparent association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (Kd) is then calculated as koff/kon.
Experimental Workflow Diagram
Caption: A representative workflow for the evaluation of Tiracizine.
Conclusion
This compound is a Class Ia antiarrhythmic agent with demonstrated efficacy in reducing ventricular ectopy and suppressing ventricular tachycardias. Its mechanism of action is consistent with sodium channel blockade, leading to a depression of Vmax and modulation of the action potential duration. While quantitative preclinical and clinical data are available, further studies detailing its binding kinetics to the cardiac sodium channel would provide a more complete understanding of its pharmacological profile. The representative experimental protocols outlined in this guide provide a framework for the continued investigation of tiracizine and other novel antiarrhythmic agents.
References
Tiracizine Hydrochloride: An In-Depth Technical Guide on its Effects on Cardiac Action Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiracizine (B1212685) hydrochloride is a Class Ia antiarrhythmic agent known for its efficacy in the management of ventricular arrhythmias. This technical guide provides a comprehensive overview of the electrophysiological effects of tiracizine on the cardiac action potential, with a focus on its molecular mechanisms of action. This document summarizes key quantitative data, details experimental protocols for assessing its effects, and provides visual representations of its mechanism and experimental workflows. As a Class Ia antiarrhythmic, tiracizine's primary mechanism of action is the blockade of fast sodium channels, leading to a depression of the maximum rate of depolarization of the cardiac action potential. It also exhibits effects on the duration of the action potential, characteristic of its subclass.
Electrophysiological Effects on Cardiac Action Potential Parameters
Tiracizine hydrochloride exerts a concentration-dependent and use-dependent effect on the cardiac action potential. Its primary actions are a decrease in the maximum upstroke velocity (Vmax) and an alteration of the action potential duration (APD).
Quantitative Data Summary
The following table summarizes the effective concentrations (EC50) of tiracizine for its key electrophysiological effects observed in canine Purkinje fibers[1].
| Parameter | EC50 (µM) | Description |
| Use-dependent depression of Vmax | 0.323 ± 0.059 | Half-maximal effective concentration for the frequency-dependent reduction in the maximum rate of depolarization (Phase 0). |
| Decrease in Action Potential Duration | 0.230 ± 0.024 | Half-maximal effective concentration for the shortening of the overall action potential duration. |
Mechanism of Action
As a Class Ia antiarrhythmic agent, the primary mechanism of action of this compound is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.
Sodium Channel Blockade
Tiracizine binds to the open or inactivated state of the fast sodium channels, thereby inhibiting the rapid influx of sodium ions during Phase 0 of the cardiac action potential. This action leads to a decrease in the slope of Phase 0, resulting in a reduced Vmax and slowed conduction velocity of the cardiac impulse. The use-dependent nature of this block signifies that tiracizine's effect is more pronounced at higher heart rates.
Effects on Repolarization
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on the cardiac action potential.
Experimental Protocols
The following section outlines a detailed methodology for the in vitro assessment of this compound's effects on cardiac action potentials, based on the conventional microelectrode technique used in studies such as Németh et al. (1995)[1].
Preparation of Cardiac Tissue
-
Animal Model: Adult mongrel dogs of either sex.
-
Tissue Isolation: Hearts are rapidly excised and placed in cold, oxygenated Tyrode's solution. False tendons (Purkinje fibers) are carefully dissected from the ventricles.
-
Mounting: The Purkinje fiber preparations are mounted in a heated organ bath (37°C) and superfused with oxygenated Tyrode's solution at a constant flow rate.
Electrophysiological Recording
-
Microelectrodes: Glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fibers for intracellular recording.
-
Stimulation: The preparations are stimulated at a basal cycle length (e.g., 1000 ms) using bipolar silver electrodes.
-
Data Acquisition: Transmembrane action potentials are recorded using a high-input impedance amplifier and digitized for analysis. The maximum rate of rise of the action potential (Vmax) is obtained by electronic differentiation.
Drug Application and Data Analysis
-
Drug Perfusion: After a stabilization period, this compound is added to the superfusion solution at increasing concentrations.
-
Use-Dependency Protocol: To assess use-dependent effects, the stimulation frequency is increased (e.g., to 3 Hz) for a defined period at each drug concentration.
-
Parameter Measurement: The following action potential parameters are measured at each concentration and stimulation frequency:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum Rate of Depolarization (Vmax)
-
Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)
-
-
Statistical Analysis: Concentration-response curves are generated, and EC50 values are calculated using appropriate statistical software.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the electrophysiological effects of Tiracizine.
Conclusion
This compound is a potent Class Ia antiarrhythmic agent that primarily acts by blocking cardiac sodium channels in a use-dependent manner. This leads to a reduction in Vmax and a slowing of conduction velocity. Its effects on action potential duration can be complex and may vary depending on the specific cardiac tissue and experimental conditions. The provided quantitative data and experimental protocols offer a foundational understanding for researchers and drug development professionals working with this compound. Further investigation into its specific effects on potassium and calcium currents would provide a more complete electrophysiological profile.
References
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for Tiracizine Hydrochloride
This application note provides a comprehensive protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Tiracizine Hydrochloride in bulk drug and pharmaceutical formulations. The methodologies outlined are based on established practices for similar compounds and provide a robust framework for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel pharmaceutical compound with potential therapeutic applications. To ensure the quality, efficacy, and safety of the drug product, a reliable and accurate analytical method is essential for its quantification and stability assessment. This document details a systematic approach to developing a stability-indicating HPLC method, which can separate the active pharmaceutical ingredient (API) from its degradation products and potential impurities.
Chromatographic Conditions
A summary of a suitable starting point for chromatographic conditions, based on methods developed for structurally related compounds, is presented in Table 1. These parameters should be systematically optimized to achieve the desired separation for this compound.
Table 1: Recommended Initial Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer (e.g., 0.05M potassium dihydrogen phosphate), with pH adjusted to 3.5 with phosphoric acid. The ratio should be optimized (a good starting point is 40:60 v/v). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV scan of this compound (a common wavelength for similar compounds is around 230 nm). |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Diluent | Mobile Phase |
Experimental Protocols
Standard and Sample Preparation
Standard Stock Solution: Accurately weigh about 10 mg of this compound working standard into a 10 mL volumetric flask. Add approximately 7 mL of diluent and sonicate to dissolve. Dilute to the mark with the diluent and mix well.
Working Standard Solution: Further dilute the standard stock solution with the diluent to achieve a final concentration within the expected linear range (e.g., 10-150 µg/mL).
Sample Preparation (for a tablet dosage form):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add about 7 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:
System Suitability: Before starting the validation, the suitability of the chromatographic system is evaluated by injecting six replicates of the working standard solution. The acceptance criteria are typically:
-
Tailing factor: Not more than 2.0
-
Theoretical plates: Not less than 2000
-
Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%
Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the this compound drug substance. The sample is subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 80°C for a specified period (e.g., 2 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 80°C for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 70°C) for 24 hours.[1]
-
Photolytic Degradation: Expose the drug solution to UV radiation.
The chromatograms of the stressed samples are compared with that of an unstressed sample to evaluate the resolution between the parent drug peak and any degradation product peaks.
Linearity: A series of at least five concentrations of the working standard solution are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.[2]
Accuracy (Recovery): The accuracy of the method is determined by the standard addition method. A known amount of standard drug is spiked into a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). The recovery at each level is calculated. The mean recovery should be within 98-102%.
Precision:
-
Repeatability (Intra-day precision): The precision of the method is assessed by injecting six replicate preparations of the sample solution on the same day. The RSD of the assay results should be not more than 2.0%.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on a different day by a different analyst to assess the intermediate precision. The RSD between the results from the two days should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5°C)
-
Wavelength of detection (e.g., ± 2 nm)
The system suitability parameters should be checked after each variation.
Data Presentation
The quantitative data from the method development and validation studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| RSD of Peak Areas (%) | ≤ 2.0 |
Table 3: Linearity Data
| Concentration (µg/mL) | Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 80% | |||
| 100% | |||
| 120% | |||
| Mean % Recovery |
Table 5: Precision Data
| Precision Type | Parameter | Result | % RSD |
| Repeatability | Assay (%) | ||
| Intermediate Precision | Assay (%) |
Visualizations
Caption: Workflow for HPLC Method Development.
Caption: Key Parameters for HPLC Method Validation.
Caption: Hypothetical Signaling Pathway for this compound.
References
Application Notes and Protocols for Tiracizine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiracizine hydrochloride is classified as a Class I antiarrhythmic agent, indicating its primary mechanism of action involves the blockade of voltage-gated sodium channels. Understanding its electrophysiological profile is crucial for both efficacy and safety assessment. These application notes provide a detailed patch clamp protocol for characterizing the effects of this compound on the human cardiac sodium channel, Nav1.5.
Mechanism of Action
This compound exerts its antiarrhythmic effects by blocking the fast inward sodium current (INa) mediated by Nav1.5 channels in cardiomyocytes. This blockade is use-dependent, meaning its inhibitory effect is more pronounced at higher heart rates. By reducing the rate and magnitude of the rapid depolarization phase (Phase 0) of the cardiac action potential, Tiracizine slows conduction velocity in the heart, thereby suppressing arrhythmias.
Data Presentation
The following tables summarize the expected quantitative data from patch clamp experiments designed to characterize the effects of this compound on hNav1.5 channels.
Table 1: Concentration-Dependent Block of Peak hNav1.5 Current by this compound
| Concentration (µM) | Peak Current (pA/pF) | % Inhibition |
| Vehicle (Control) | Mean ± SEM | 0 |
| 0.01 | Mean ± SEM | % ± SEM |
| 0.03 | Mean ± SEM | % ± SEM |
| 0.1 | Mean ± SEM | % ± SEM |
| 0.3 | Mean ± SEM | % ± SEM |
| 1 | Mean ± SEM | % ± SEM |
| 3 | Mean ± SEM | % ± SEM |
| 10 | Mean ± SEM | % ± SEM |
| IC₅₀ (µM) | Value ± SEM |
Table 2: Use-Dependent Blockade of hNav1.5 by this compound
| Concentration (µM) | % Block at 1 Hz (Pulse 10) | % Block at 5 Hz (Pulse 10) |
| Vehicle (Control) | Mean ± SEM | Mean ± SEM |
| 0.1 | Mean ± SEM | Mean ± SEM |
| 0.3 | Mean ± SEM | Mean ± SEM |
| 1 | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound on the Voltage-Dependence of a Steady-State Inactivation of hNav1.5
| Condition | V½ of Inactivation (mV) | Slope Factor (k) | ΔV½ (mV) |
| Vehicle (Control) | Mean ± SEM | Mean ± SEM | 0 |
| 1 µM Tiracizine | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel (hNav1.5) are recommended.
-
Culture Medium: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and an appropriate selection antibiotic (e.g., 500 µg/mL G418) to ensure continued expression of the channel.
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Preparation for Electrophysiology:
-
Gently wash the cells with a sterile Phosphate-Buffered Saline (PBS) solution.
-
Use a non-enzymatic cell dissociation solution to detach the cells, avoiding prolonged exposure to trypsin.
-
Centrifuge the cell suspension and resuspend the pellet in the external recording solution.
-
Allow the cells to recover for a minimum of 30 minutes prior to initiating patch clamp recordings.
-
Solutions for Patch Clamp Electrophysiology
| Solution Type | Component | Concentration (mM) |
| Internal (Pipette) Solution | CsF | 120 |
| CsCl | 20 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 5 | |
| pH adjusted to 7.2 with CsOH | ||
| External (Bath) Solution | NaCl | 140 |
| KCl | 4 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 5 | |
| pH adjusted to 7.4 with NaOH |
Note: The use of cesium in the internal solution is to block potassium channels, thereby isolating the sodium current.
This compound Preparation
-
Stock Solution: A 10 mM stock solution of this compound should be prepared in a suitable solvent such as sterile, deionized water or DMSO.
-
Working Dilutions: On the day of the experiment, prepare fresh serial dilutions of the stock solution in the external solution to achieve the final desired concentrations for constructing a concentration-response curve. The suggested concentration range is 0.01 µM to 10 µM, which is based on the reported EC50 of approximately 0.3 µM for its effect on the maximal rate of depolarization.[1]
Whole-Cell Patch Clamp Recordings
-
Configuration: Recordings should be performed in the whole-cell configuration.
-
Holding Potential: A holding potential of -120 mV is recommended to ensure that the majority of Nav1.5 channels are in the resting state prior to depolarization.
-
Data Acquisition: Currents should be sampled at a frequency of at least 10 kHz and filtered using a low-pass filter set to 2-5 kHz.
-
Compensation: It is critical to compensate for both cell capacitance and series resistance to minimize voltage errors during the recordings.
Voltage Clamp Protocols
-
Tonic Block Assessment:
-
From the holding potential of -120 mV, apply a 20-50 ms (B15284909) depolarizing pulse to -20 mV to elicit the peak inward sodium current (INa).
-
These pulses should be applied at a low frequency (0.1 Hz) to assess the tonic, or resting-state, block.
-
A stable baseline current should be established before the application of Tiracizine.
-
Apply the different concentrations of Tiracizine in a cumulative manner, allowing the current to reach a steady-state at each concentration before proceeding to the next (typically 2-5 minutes of exposure per concentration).
-
-
Use-Dependent Block Assessment:
-
To investigate the use-dependent properties of Tiracizine, a train of depolarizing pulses (e.g., 10-20 pulses) to -20 mV for 20 ms should be applied from a holding potential of -120 mV.
-
This pulse train should be delivered at higher frequencies, such as 1 Hz and 5 Hz.
-
The peak INa of each pulse in the train is measured and compared to assess the cumulative block.
-
-
State-Dependent Block (Inactivated State) Assessment:
-
To determine if Tiracizine preferentially binds to the inactivated state of the channel, a steady-state inactivation protocol should be employed.
-
This involves applying a series of 500 ms prepulses to a range of potentials (e.g., from -140 mV to -40 mV in 10 mV increments) followed by a test pulse to -20 mV.
-
The normalized peak current is then plotted against the prepulse potential to generate a steady-state inactivation curve.
-
A hyperpolarizing shift in the half-inactivation voltage (V½) in the presence of Tiracizine would indicate a preferential binding to the inactivated state.
-
Visualizations
Caption: Experimental workflow for patch clamp analysis of Tiracizine.
Caption: Mechanism of action of this compound.
References
Analytical Techniques for Dibenzazepine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of dibenzazepine (B1670418) derivatives, a class of compounds with significant therapeutic applications, including anticonvulsant and antidepressant effects. The following sections offer a comprehensive overview of common analytical techniques, quantitative data, and step-by-step experimental methodologies.
Introduction to Dibenzazepine Derivatives
Dibenzazepine derivatives, such as carbamazepine (B1668303), imipramine (B1671792), and their metabolites, are widely used in the treatment of various neurological and psychiatric disorders.[1][2] Accurate and sensitive analytical methods are crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations.[3][4] Commonly employed analytical techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5][6]
Quantitative Data Summary
The following table summarizes quantitative data from various analytical methods used for the determination of dibenzazepine derivatives. This allows for a quick comparison of key performance parameters.
| Analyte(s) | Method | Matrix | Linearity Range | Limit of Quantification (LOQ) / Detection (LOD) | Recovery (%) | Reference |
| Carbamazepine (CBZ), Carbamazepine-10,11-epoxide (B195693) (CBZ-E), Carbamazepine trans-diol | HPLC | Plasma | 0.2–25 µg/mL | LOD: ~0.05 µg/mL (for CBZ) | 87.39–104.04 | [5] |
| CBZ, CBZ-E | Column-switching HPLC | Plasma | - | LOQ: 0.2 µg/mL (CBZ), 0.1 µg/mL (CBZ-E); LOD: 0.08 µg/mL (CBZ), 0.05 µg/mL (CBZ-E) | >95% | [5] |
| Imipramine, Desipramine | LC-MS/MS | Serum | - | Therapeutic Range: 175-300 ng/mL (combined) | - | [7][8] |
| Eslicarbazepine (B1671253) acetate (B1210297) (ESL), CBZ, S-licarbazepine, R-licarbazepine, Oxcarbazepine (B1677851) (OXC), CBZ-E | Chiral HPLC-UV | Plasma | 0.2-4 µg/mL (ESL), 0.4-30 µg/mL (CBZ), 0.1-60 µg/mL (OXC), 0.2-60 µg/mL (S/R-Lic), 0.2-30 µg/mL (CBZ-E) | - | >92.1% | [9] |
| ESL, S-licarbazepine, R-licarbazepine, OXC | LC-MS/MS | Human Plasma | 50.0-1000.0 ng/mL (ESL, OXC), 50.0-25,000.0 ng/mL (S/R-Lic) | - | - | [10] |
| Licarbazepine (MHD) | LC-MS/MS | Serum | 1-60 µg/mL | LOD: 0.5 µg/mL | - | [11] |
| Imipramine | HPLC-UV | Human Plasma | 60-800 ng/mL | - | - | [12] |
| Dibenzazepine derivatives | Spectrophotometry | Final Solutions | 5-50 µg/mL | - | - | [13] |
Experimental Workflows and Protocols
General Experimental Workflow
The analysis of dibenzazepine derivatives in biological matrices typically follows a standardized workflow, from sample collection to final data analysis.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Carbamazepine and its Metabolites in Plasma
This protocol is adapted from a method for the simultaneous quantification of carbamazepine (CBZ), carbamazepine-10,11-epoxide (CBZ-E), and carbamazepine trans-diol.[5]
1. Sample Preparation (Solid-Phase Extraction - SPE) a. To 1 mL of plasma, add the internal standard. b. Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water. c. Load the plasma sample onto the SPE cartridge. d. Wash the cartridge with 1 mL of water followed by 1 mL of a water-methanol mixture. e. Elute the analytes with 1 mL of methanol. f. Evaporate the eluate to dryness under a stream of nitrogen. g. Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC-UV Conditions
-
Column: Phenomenex C18 (or equivalent)
-
Mobile Phase: Acetonitrile (B52724):Water (75:25, v/v)[5]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm[9]
-
Injection Volume: 50 µL
3. Calibration and Quantification a. Prepare a series of calibration standards in blank plasma ranging from 0.2 to 25 µg/mL.[5] b. Process the calibration standards and quality control samples alongside the unknown samples. c. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. d. Determine the concentration of the unknown samples from the calibration curve.
Protocol 2: LC-MS/MS Method for Imipramine and Desipramine in Serum
This protocol is based on established methods for the therapeutic drug monitoring of imipramine and its active metabolite, desipramine.[7][8][14]
1. Sample Preparation (Protein Precipitation - PPT) a. To 100 µL of serum, add 200 µL of acetonitrile containing the internal standard (e.g., a deuterated analog). b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: A suitable C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Imipramine Transition: Precursor ion (m/z) -> Product ion (m/z)
-
Desipramine Transition: Precursor ion (m/z) -> Product ion (m/z)
-
(Note: Specific m/z transitions should be optimized for the instrument used).
-
3. Data Analysis a. Integrate the peak areas for the MRM transitions of the analytes and the internal standard. b. Calculate the peak area ratios. c. Quantify the concentrations using a calibration curve prepared in a similar manner.
Sample Preparation Workflow Comparison
The choice of sample preparation is critical for removing interferences from complex biological matrices. The following diagram illustrates the decision-making process for selecting an appropriate technique.
Spectroscopic Techniques
While chromatographic methods are predominant for quantitative analysis, spectrophotometric techniques can be employed for the determination of dibenzazepines in bulk and pharmaceutical formulations.[1][13] These methods are often based on the oxidation of the dibenzazepine molecule and measurement of the resulting colored product.[13] For instance, a method involving oxidation with potassium dichromate in an acidic medium allows for spectrophotometric measurement at 670 nm, with linearity observed in the 5-50 µg/mL range.[13]
Conclusion
The analytical methods for dibenzazepine derivatives are well-established, with HPLC and LC-MS/MS being the most prevalent for their sensitivity and specificity. The choice of method and sample preparation technique should be guided by the specific requirements of the study, including the matrix, required sensitivity, and available instrumentation. The protocols and data presented here provide a solid foundation for researchers and professionals in the development and application of robust analytical methods for this important class of therapeutic compounds.
References
- 1. ijcsrr.org [ijcsrr.org]
- 2. pubs.rsyn.org [pubs.rsyn.org]
- 3. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Developed Analytical Methods for the Determination of Desipramine [medmedchem.com]
- 5. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imipramine and Desipramine | MLabs [mlabs.umich.edu]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. A chiral HPLC-UV method for the quantification of dibenz[b,f]azepine-5-carboxamide derivatives in mouse plasma and brain tissue: eslicarbazepine acetate, carbamazepine and main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retrospective Analysis of Pediatric and Adult Populations Using an LC-MS/MS Method for Oxcarbazepine/Eslicarbazepine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tiracizine Hydrochloride Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiracizine (B1212685) hydrochloride is a Class I antiarrhythmic drug, and like all pharmaceutical compounds, its stability is a critical quality attribute that must be thoroughly evaluated to ensure safety and efficacy throughout its shelf life.[1] This document provides a comprehensive protocol for conducting stability testing of tiracizine hydrochloride, including forced degradation studies and the development of a stability-indicating analytical method. The protocols outlined are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing, Q1B for photostability testing, and Q2(R1) for analytical procedure validation.[1][2][3][4][5][6][7][8][9] Due to the limited publicly available stability data for this compound, this protocol leverages information from structurally related dibenzazepine (B1670418) derivatives and cetirizine (B192768) hydrochloride to establish a robust testing strategy.[6][10]
Molecular Structure of this compound:
Stability Testing Protocol
Purpose
To establish a comprehensive stability profile of this compound drug substance under various environmental conditions to determine its intrinsic stability, identify potential degradation products, and define appropriate storage conditions and retest period/shelf life.
Scope
This protocol applies to the stability testing of this compound bulk drug substance.
Materials and Equipment
-
This compound reference standard and test samples
-
High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector
-
Forced degradation equipment: pH meter, calibrated ovens, photostability chamber, water bath
-
Volumetric glassware and analytical balance
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H2O2), HPLC grade solvents (e.g., acetonitrile (B52724), methanol), and purified water.
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from any degradation products. The following method is a recommended starting point, based on methods developed for structurally similar compounds. This method must be validated according to ICH Q2(R1) guidelines.[3]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of a phosphate (B84403) buffer and acetonitrile (e.g., 60:40 v/v), with pH adjusted to 3.5. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV scan of this compound (a starting point could be around 230 nm). |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Diluent | Mobile phase or a mixture of water and acetonitrile. |
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to understand the degradation pathways and to demonstrate the specificity of the analytical method.[1][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 80°C for a specified duration (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution before injection. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at 80°C for a specified duration (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution before injection. |
| Oxidative Degradation | Treat a solution of this compound with 3% H2O2 at room temperature for a specified duration (e.g., 2, 4, 8, 12, 24 hours). |
| Thermal Degradation | Expose solid this compound to dry heat at a high temperature (e.g., 105°C) for a specified duration (e.g., 24, 48, 72 hours). |
| Photostability | Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][9] A control sample should be protected from light. |
Formal Stability Study Protocol
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Data Presentation
Quantitative data from the stability studies should be summarized in tables for clear comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration (hours) | Assay of Tiracizine HCl (%) | Number of Degradants | % of Major Degradant |
| 0.1 M HCl, 80°C | 24 | |||
| 0.1 M NaOH, 80°C | 24 | |||
| 3% H2O2, RT | 24 | |||
| Dry Heat, 105°C | 72 | |||
| Photostability | - |
Table 2: Summary of Formal Stability Study Results for this compound (Long-Term)
| Time Point (months) | Appearance | Assay (%) | Degradation Products (%) | Water Content (%) |
| 0 | ||||
| 3 | ||||
| 6 | ||||
| 9 | ||||
| 12 |
Experimental Protocols
Detailed Protocol: Stability-Indicating HPLC Method Validation
This protocol outlines the validation of the HPLC method described in section 2.4, in accordance with ICH Q2(R1) guidelines.[3]
-
Specificity: Analyze stressed samples from the forced degradation study. The method is specific if the peak for this compound is resolved from all degradation product peaks. Peak purity analysis should be performed.
-
Linearity: Prepare a series of at least five concentrations of this compound reference standard over a range of 50-150% of the nominal analytical concentration. Plot a graph of peak area versus concentration and calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be calculated.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample solution at 100% of the test concentration.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate, and mobile phase composition) and assess the effect on the results.
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for this compound Stability Testing.
Hypothetical Degradation Pathway of this compound
Based on the structure of tiracizine and known degradation pathways of similar molecules, a hypothetical degradation pathway is proposed. The primary sites susceptible to degradation are the ester and amide functionalities, and the tertiary amine.
Caption: Hypothetical Degradation Pathway for Tiracizine.
References
- 1. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Quantitative Analysis of Tiracizine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiracizine is a dibenzooxazepine derivative classified as a Class I antiarrhythmic agent, indicating its mechanism of action primarily involves the blockade of sodium channels in cardiomyocytes.[1] Its chemical formula is C₂₁H₂₅N₃O₃ with a molar mass of 367.44 g/mol .[1][2] Accurate and precise quantitative analysis of Tiracizine in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This document provides a detailed application note and a proposed protocol for the quantitative determination of Tiracizine using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique known for its high sensitivity and selectivity.[3][4][5]
Mechanism of Action: Class I Antiarrhythmic Agent
Tiracizine exerts its antiarrhythmic effects by blocking the fast sodium channels in the membranes of cardiac muscle cells. This action reduces the rate of depolarization during phase 0 of the cardiac action potential, leading to a decrease in conduction velocity and excitability of the myocardial tissue. This mechanism is effective in suppressing tachyarrhythmias that arise from abnormal cardiac conduction.
Caption: Tiracizine blocks sodium channels in cardiomyocytes.
Proposed Quantitative Analysis Method: HPLC-MS/MS
This section outlines a proposed method for the quantitative analysis of Tiracizine in human plasma. The method is based on common practices for the analysis of small molecule drugs in biological fluids.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing proteins from plasma samples, which can interfere with the analysis.[6][7][8]
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a deuterated analog of Tiracizine or a structurally similar compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.
Chromatographic Conditions
A reversed-phase C18 column is proposed for the separation of Tiracizine from endogenous plasma components and its metabolites.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high selectivity and sensitivity.
| Parameter | Recommended Condition |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| MRM Transitions | To be determined by infusing a standard solution of Tiracizine and its metabolites to identify the precursor ions and optimal product ions. For Tiracizine (C₂₁H₂₅N₃O₃, MW: 367.44), the protonated molecule [M+H]⁺ would be m/z 368.4. Product ions would be determined experimentally. |
Method Validation
The proposed method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for bioanalytical applications. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | A calibration curve with at least 6 non-zero standards should have a correlation coefficient (r²) of ≥ 0.99. The range should cover the expected clinical concentrations. |
| Accuracy | The mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. |
| Precision | The coefficient of variation (CV) should not exceed 15% for quality control (QC) samples, and not exceed 20% for the LLOQ. |
| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. |
| Matrix Effect | The ion suppression or enhancement from the biological matrix should be evaluated to ensure it does not affect the accuracy and precision of the assay. |
| Stability | The stability of Tiracizine in plasma should be evaluated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage. |
Experimental Workflow
The overall workflow for the quantitative analysis of Tiracizine in a research or clinical setting is depicted below.
Caption: Workflow for Tiracizine quantitative analysis.
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured format. Below is an example of how calibration curve data and quality control sample results can be presented.
Table 1: Calibration Curve Data
| Standard Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 0.012 | 0.98 | 98.0 |
| 5 | 0.061 | 5.05 | 101.0 |
| 10 | 0.123 | 10.1 | 101.0 |
| 50 | 0.615 | 49.8 | 99.6 |
| 100 | 1.23 | 100.5 | 100.5 |
| 200 | 2.45 | 199.2 | 99.6 |
| 500 | 6.18 | 501.1 | 100.2 |
| 1000 | 12.35 | 998.5 | 99.9 |
Table 2: Quality Control Sample Data
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (CV%) |
| LLOQ | 1 | 1.04 | 104.0 | 8.5 |
| Low QC | 3 | 2.95 | 98.3 | 6.2 |
| Mid QC | 150 | 152.1 | 101.4 | 4.5 |
| High QC | 750 | 742.5 | 99.0 | 3.8 |
Conclusion
The proposed HPLC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of Tiracizine in human plasma. Proper method validation is essential to ensure the reliability of the results for clinical and research applications. The provided protocols and workflows serve as a detailed guide for scientists and professionals involved in the development and application of analytical methods for Tiracizine.
References
- 1. Tiracizine | C21H25N3O3 | CID 71264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tiracizine - Wikipedia [en.wikipedia.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. ajpbp.com [ajpbp.com]
Application Notes and Protocols for In Vivo Electrophysiology Studies of Tiracizine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiracizine (B1212685) hydrochloride is classified as a Class I antiarrhythmic agent, indicating its primary mechanism of action involves the blockade of sodium channels in cardiomyocytes.[1] Understanding its electrophysiological profile in a preclinical in vivo setting is crucial for evaluating its efficacy and safety. These application notes provide a detailed framework for designing and conducting in vivo electrophysiology studies to characterize the effects of tiracizine hydrochloride on cardiac function. The protocols are synthesized from established methodologies for assessing Class I antiarrhythmic drugs in relevant animal models.
Mechanism of Action
Tiracizine exerts its antiarrhythmic effect by blocking the fast inward sodium current (INa) during phase 0 of the cardiac action potential. This action decreases the maximum rate of depolarization (Vmax), slows conduction velocity in the atria, ventricles, and His-Purkinje system, and can prolong the effective refractory period. The following diagram illustrates the signaling pathway at the cellular level.
Caption: Mechanism of action of this compound at the cellular level.
Data Presentation: Electrophysiological Effects
The following tables summarize the known quantitative effects of tiracizine from preclinical and clinical studies.
Table 1: In Vitro Effects of Tiracizine on Canine Purkinje Fibers
| Parameter | Effect | EC50 (µM) | Reference |
| Maximal Rate of Depolarization (Vmax) | Use-dependent depression | 0.323 ± 0.059 | [2] |
| Action Potential Duration | Decrease | 0.230 ± 0.024 | [2] |
Table 2: In Vivo Electrophysiological Effects of Tiracizine in Humans
| Parameter | Route of Administration | Dose | Observed Effect | Reference |
| Ventricular Tachycardia (VT) Induction | Intravenous | 0.3 mg/kg | VT no longer inducible in 3 of 16 patients | [3] |
| VT Cycle Duration | Intravenous | 0.3 mg/kg | Increased by a mean of 29 ms (B15284909) in patients with inducible VT | [3] |
| VT Cycle Duration | Oral | 150-225 mg/day | Increased by a mean of 88 ms in patients with inducible VT | [3] |
| PQ Interval | Oral (steady state) | 50 mg b.i.d. | Significant prolongation | [4] |
| Other ECG Parameters (QRS, QT) | Oral (single dose) | 50 mg | No significant change | [4] |
Experimental Protocols
This section outlines a representative protocol for an in vivo electrophysiology study of this compound in a canine model, a commonly used species for cardiovascular safety and efficacy studies.
Protocol 1: In Vivo Electrophysiology Study in Anesthetized Dogs
1. Objective: To assess the effects of intravenously administered this compound on cardiac electrophysiological parameters, including heart rate, ECG intervals (PR, QRS, QT), and effective refractory periods (ERP) in a healthy anesthetized canine model.
2. Animal Model:
-
Species: Beagle dogs
-
Number: Sufficient to achieve statistical power (e.g., n=6-8 per group)
-
Characteristics: Healthy, adult, both sexes.
3. Anesthesia and Surgical Preparation:
-
Anesthetize the dogs with an appropriate agent, such as halothane.
-
Maintain a stable plane of anesthesia throughout the experiment.
-
Intubate and ventilate the animal mechanically.
-
Place the animal on a heating pad to maintain body temperature.
-
Perform a thoracotomy to expose the heart for placement of recording and stimulating electrodes.
-
Catheterize a femoral artery for blood pressure monitoring and a femoral vein for drug administration.
4. Electrophysiological Recordings:
-
Record a standard lead II surface electrocardiogram (ECG) continuously.
-
Place multipolar electrode catheters on the epicardial surface of the right atrium and right ventricle for stimulation and recording of intracardiac electrograms.
-
Measure the following baseline parameters:
-
Heart Rate (HR)
-
PR interval
-
QRS duration
-
QT interval (corrected for heart rate, QTc)
-
Atrial Effective Refractory Period (AERP)
-
Ventricular Effective Refractory Period (VERP)
-
5. Drug Administration:
-
Prepare a solution of this compound for intravenous infusion.
-
After recording stable baseline data for at least 30 minutes, administer a vehicle control infusion over 10-15 minutes.
-
Following a washout period, administer escalating doses of this compound via infusion. Dosing should be selected to span the anticipated therapeutic range.
6. Data Acquisition and Analysis:
-
Continuously record all electrophysiological data using a suitable data acquisition system.
-
Measure all parameters at baseline, during vehicle infusion, and at steady-state for each dose of tiracizine.
-
Analyze the data to determine the dose-dependent effects of tiracizine on each electrophysiological parameter.
-
Perform statistical analysis to compare treatment effects to baseline and vehicle control.
The following diagram outlines the general workflow for this experimental protocol.
Caption: Experimental workflow for an in vivo electrophysiology study.
References
- 1. [Tiracizine in the treatment of ventricular arrhythmia (preliminary study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological effects of tiracizin and its metabolites in dog cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Electrophysiological anti-arrhythmia effects of tiracizine in ventricular tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of the antiarrhythmic agent tiracizine: steady state kinetics in comparison with single-dose kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Tiracizine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tiracizine hydrochloride is an antiarrhythmic agent belonging to the dibenzazepine (B1670418) class of compounds.[1] Antiarrhythmic drugs are typically classified into four main groups based on their primary mechanism of action: sodium channel blockade, beta-adrenergic blockade, prolongation of repolarization, or calcium channel blockade.[2] Understanding the precise mechanism and potential off-target effects of novel antiarrhythmics like this compound is crucial for preclinical safety and efficacy assessment. In vitro cell culture models provide a powerful platform for initial screening, mechanistic studies, and cardiotoxicity evaluation.[3]
This document provides detailed protocols for utilizing relevant cell culture models to investigate the effects of this compound on cardiomyocyte viability, electrophysiology, and intracellular signaling pathways.
Recommended Cell Culture Models
The choice of cell model is critical for obtaining physiologically relevant data. Below is a comparison of two commonly used cardiomyocyte cell models for cardiovascular drug screening.
| Feature | H9c2 Cell Line | Human iPSC-Derived Cardiomyocytes (hiPSC-CMs) |
| Origin | Rat heart myoblasts | Human pluripotent stem cells |
| Differentiation State | Undifferentiated, embryonic phenotype | Differentiated into ventricular, atrial, and nodal-like subtypes[4] |
| Electrophysiology | Immature action potential characteristics | Exhibit spontaneous beating and human-like cardiac action potentials[2] |
| Relevance | Good for initial cytotoxicity and mechanistic studies[5][6][7] | High relevance for human disease modeling and cardiotoxicity prediction[1][2][4] |
| Throughput | High | Moderate to High |
| Cost & Complexity | Low cost, easy to culture | Higher cost, more complex differentiation protocols[2] |
For initial screening and cytotoxicity assessment of this compound, the H9c2 cell line is a cost-effective and convenient model. For more detailed electrophysiological and human-relevant mechanistic studies, hiPSC-CMs are the recommended model.[1][8]
Experimental Protocols
Cell Culture and Maintenance
2.1.1. H9c2 Cell Culture Protocol
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with complete culture medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a 1:3 to 1:6 split ratio.[7]
-
Drug Treatment: Seed H9c2 cells in appropriate culture plates (e.g., 96-well for cytotoxicity, 6-well for protein analysis) and allow them to attach for 24 hours. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
2.1.2. hiPSC-CM Culture Protocol
-
Differentiation: Generate cardiomyocytes from hiPSCs using established protocols, often involving the modulation of Wnt signaling pathways with growth factors like Activin A and BMP4.[2]
-
Culture Medium: Use specialized cardiomyocyte maintenance medium as recommended by the supplier or differentiation protocol.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Purification: If necessary, enrich the cardiomyocyte population using metabolic selection (e.g., glucose-deprived, lactate-supplemented medium) or other sorting methods.
-
Drug Treatment: Plate purified hiPSC-CMs on Matrigel-coated plates. Allow the cells to form a spontaneously beating syncytium. Replace the medium with fresh medium containing this compound or vehicle control for the desired duration.
Cytotoxicity Assessment: MTT Assay
This assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.
Electrophysiological Analysis: Multi-Electrode Array (MEA)
MEA platforms allow for non-invasive recording of extracellular field potentials from networks of cardiomyocytes, providing insights into drug effects on beat rate, field potential duration, and arrhythmogenicity.[9][10]
-
Cell Seeding: Plate hiPSC-CMs on a fibronectin or Matrigel-coated MEA plate at a sufficient density to form a confluent, spontaneously beating monolayer.
-
Equilibration: Allow the cells to equilibrate on the MEA plate for several days until a stable beating pattern is observed.
-
Baseline Recording: Record baseline electrophysiological activity for at least 10-15 minutes before adding any compound.
-
Compound Addition: Add this compound at various concentrations to the wells. Include a vehicle control.
-
Post-Treatment Recording: Record the electrical activity at multiple time points after compound addition (e.g., 30 minutes, 1 hour, 24 hours) to assess acute and chronic effects.
-
Data Analysis: Analyze the recorded waveforms to determine parameters such as beat rate, field potential duration (FPD), and the presence of arrhythmic events like early afterdepolarizations (EADs).
Signaling Pathway Investigation: Western Blot
Western blotting can be used to analyze changes in the expression and phosphorylation of key proteins in cardiac signaling pathways that might be affected by this compound. A potential pathway to investigate is the MAPK signaling pathway, which is involved in cardiomyocyte stress responses.[11]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-ERK1/2, total ERK1/2, phospho-p38, total p38, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of target proteins to the loading control.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on H9c2 Cell Viability (MTT Assay)
| Concentration (µM) | Cell Viability (% of Control) ± SD (24h) | Cell Viability (% of Control) ± SD (48h) |
| Vehicle Control | 100.0 ± 4.5 | 100.0 ± 5.1 |
| 0.1 | 98.7 ± 5.2 | 97.5 ± 4.8 |
| 1 | 95.3 ± 3.9 | 92.1 ± 5.5 |
| 10 | 85.1 ± 6.1 | 75.4 ± 6.3 |
| 50 | 60.8 ± 7.2 | 45.2 ± 7.8 |
| 100 | 41.5 ± 8.5 | 22.9 ± 6.9 |
Table 2: Electrophysiological Effects of this compound on hiPSC-CMs (MEA Data)
| Concentration (µM) | Beat Rate (beats/min) ± SD | Field Potential Duration (ms) ± SD | Arrhythmic Events (%) |
| Vehicle Control | 55.2 ± 3.1 | 350.4 ± 15.2 | 0 |
| 1 | 53.8 ± 2.9 | 385.7 ± 18.9 | 5 |
| 10 | 45.1 ± 4.5 | 450.2 ± 25.6 | 25 |
| 50 | 30.7 ± 5.8 | 580.9 ± 35.1 | 60 |
Table 3: Western Blot Densitometry Analysis of MAPK Pathway Activation
| Treatment (10 µM) | p-ERK/Total ERK (Fold Change) ± SD | p-p38/Total p38 (Fold Change) ± SD |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Tiracizine (1h) | 2.54 ± 0.21 | 1.89 ± 0.18 |
| Tiracizine (6h) | 1.78 ± 0.19 | 1.25 ± 0.16 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathways affected by this compound.
References
- 1. Frontiers | Human induced pluripotent stem cell-derived cardiomyocytes for disease modeling and drug discovery [frontiersin.org]
- 2. iPSC-Derived Cardiomyocytes: Advancing Cardiac Research & Drug Discovery (1101) - PELOBiotech [pelobiotech.com]
- 3. Cardiomyocyte functional screening: interrogating comparative electrophysiology of high-throughput model cell systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hiPSC-Derived Cardiac Tissue for Disease Modeling and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of a number of H9C2 rat cardiomyocytes passage on repeatability of cytotoxicity study results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Insights About Doxorubicin-Induced Toxicity to Cardiomyoblast-Derived H9C2 Cells and Dexrazoxane Cytoprotective Effect: Contribution of In Vitro 1H-NMR Metabonomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ncardia.com [ncardia.com]
- 10. axxam.com [axxam.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Tiracizine Hydrochloride Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiracizine hydrochloride is a Class I antiarrhythmic drug, previously marketed under the name Bonnecor. These application notes provide protocols for the preparation of this compound solutions for experimental use, based on available chemical and pharmaceutical information. Due to the limited publicly available data on specific experimental solution formulations, the following protocols are based on established practices for similar hydrochloride salts and inferences from its known pharmaceutical forms. A critical safety notification regarding its marketing suspension is also included.
Physicochemical Properties and Solubility Data
This compound is the hydrochloride salt of Tiracizine. The presence of the hydrochloride moiety generally enhances the aqueous solubility of amine-containing compounds. While detailed solubility data in various laboratory solvents is scarce, the existence of a former commercial injection solution suggests sufficient solubility in aqueous vehicles for experimental purposes.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source/Reference |
| Molecular Formula | C₂₁H₂₅N₃O₃ · HCl | --INVALID-LINK-- |
| Molecular Weight | 403.9 g/mol | --INVALID-LINK-- |
| Water Solubility (Tiracizine base) | 0.0501 mg/mL | Inferred from available data |
| Likely Solvents | Aqueous buffers (e.g., PBS, Saline), Isopropanol | Based on injectable formulation and synthesis data[1] |
Critical Safety Information
In 1994, the marketing authorization for this compound (Bonnecor) was suspended in Germany. This action was taken after a long-term animal study at high doses showed an increase in tumors in mice.[2] Researchers should be aware of this historical safety concern and take appropriate precautions in any new experimental studies.
Experimental Protocols
The following are generalized protocols for preparing this compound solutions for in vitro and in vivo studies. It is highly recommended to perform small-scale solubility and stability tests before preparing large volumes of solution.
Protocol for Preparing an Aqueous Stock Solution for In Vitro Experiments
This protocol is suitable for preparing a concentrated stock solution for use in cell culture or other buffered aqueous experimental systems.
Materials:
-
This compound powder
-
Sterile, deionized water or Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile storage vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Initial Solubilization: Add a small volume of the chosen solvent (e.g., sterile water or PBS) to the powder.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to aid dissolution.
-
pH Adjustment (if necessary): If the solution is not clear, a slight adjustment of the pH with dilute HCl or NaOH may improve solubility. However, this should be done cautiously and the final pH recorded.
-
Final Volume: Once the powder is dissolved, add the solvent to reach the final desired concentration.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile storage vial. This will sterilize the solution and remove any undissolved particulates.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. For short-term use, 4°C may be acceptable, but stability should be verified.
Protocol for Preparing a Dosing Solution for In Vivo Experiments
This protocol is designed for preparing a solution suitable for administration to laboratory animals. The choice of vehicle is critical and should be non-toxic and compatible with the route of administration.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate sterile vehicle
-
Sterile glassware
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile syringe filters (0.22 µm)
-
Sterile dosing syringes
Procedure:
-
Vehicle Preparation: Prepare the desired volume of sterile saline or other vehicle in a sterile beaker with a magnetic stir bar.
-
Dissolution: Slowly add the pre-weighed this compound powder to the vehicle while stirring.
-
Gentle Heating (Optional): If dissolution is slow, gentle warming (e.g., to 37°C) may be applied. Avoid excessive heat which could degrade the compound.
-
pH Check: Once dissolved, check the pH of the solution. If necessary, adjust to a physiologically compatible range (typically pH 6.5-7.5) using dilute, sterile HCl or NaOH.
-
Final Volume and Filtration: Adjust the final volume with the sterile vehicle and filter the solution through a 0.22 µm syringe filter to ensure sterility.
-
Dosing Syringes: Prepare individual doses in sterile, clearly labeled syringes.
-
Use: Administer the dosing solution to the animals as soon as possible after preparation.
Visualizations
Workflow for this compound Solution Preparation
Caption: Workflow for preparing Tiracizine HCl solutions.
Signaling Pathway Context
As a Class I antiarrhythmic agent, this compound's primary mechanism of action is the blockade of sodium channels in cardiomyocytes. This action reduces the maximum rate of depolarization of the action potential (Phase 0), thereby slowing conduction.
Caption: Simplified signaling pathway for Tiracizine HCl.
References
Application Notes & Protocols: High-Throughput Screening for Tiracizine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiracizine is classified as a Class I antiarrhythmic agent, which functions primarily by blocking voltage-gated sodium channels in cardiac muscle.[1][2] The development of Tiracizine analogs aims to enhance therapeutic efficacy, improve the safety profile, and optimize pharmacokinetic properties. High-throughput screening (HTS) is an essential methodology in the early stages of drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify promising "hits".[3][4] This document provides detailed protocols for a tiered HTS workflow designed to identify and characterize novel Tiracizine analogs with potent sodium channel blocking activity. The workflow incorporates a primary fluorescence-based membrane potential assay for high-throughput capacity, followed by a secondary, more detailed automated electrophysiology assay for hit confirmation and characterization.
Mechanism of Action: Sodium Channel Blockade
The primary target for Tiracizine and its analogs is the voltage-gated sodium channel, particularly the NaV1.5 subtype, which is crucial for the initiation and propagation of the action potential in cardiomyocytes.[5] By blocking these channels, the influx of sodium during phase 0 of the cardiac action potential is reduced. This decreases the rate of depolarization, slows conduction velocity, and can help to suppress arrhythmias.
Caption: Mechanism of action for Tiracizine analogs on the cardiac action potential.
High-Throughput Screening Workflow
A two-tiered screening approach is recommended to efficiently identify and validate potent inhibitors from a large library of Tiracizine analogs.
-
Primary HTS : A fluorescence-based membrane potential assay, such as the FLIPR® system, is used for the initial screening of the entire compound library.[6][7][8] This assay is highly automated and provides the necessary throughput to assess thousands of compounds quickly.[3][9]
-
Secondary Assay & Hit Confirmation : "Hits" identified in the primary screen are then subjected to a more rigorous, lower-throughput assay. Automated patch-clamp (APC) electrophysiology is the gold standard for confirming ion channel activity, providing detailed information on potency (IC50) and mechanism of action.[10][11][12][13]
Caption: Tiered workflow for high-throughput screening of Tiracizine analogs.
Experimental Protocols
Protocol 1: Primary HTS - FLIPR Membrane Potential Assay
This protocol is adapted for use with the FLIPR® High-Throughput Cellular Screening System.[7]
Objective: To identify Tiracizine analogs that inhibit veratridine-induced depolarization in cells expressing NaV1.5 channels.
Materials:
-
Cell Line: HEK293 cell line stably expressing the human NaV1.5 channel.
-
Microplates: 384-well, black-wall, clear-bottom tissue culture plates.[6]
-
Reagents:
Methodology:
-
Cell Plating:
-
Dye Loading:
-
Prepare the FLIPR Membrane Potential Assay dye solution in Assay Buffer according to the manufacturer's protocol.[7][14]
-
Add an equal volume (25 µL) of the dye solution to each well of the cell plate.
-
Incubate the plate for 30-60 minutes at 37°C or room temperature, as optimized for the cell line.[7][15]
-
-
Compound Addition:
-
Prepare compound plates by dispensing Tiracizine analogs into a 384-well plate. For a primary screen, use a final assay concentration of 10 µM.
-
Include wells with a reference inhibitor (e.g., 10 µM Flecainide) as a positive control and wells with DMSO only as a negative control.
-
-
FLIPR Assay Execution:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument parameters (e.g., excitation/emission wavelengths, read time).
-
Initiate the run:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument adds the compounds (12.5 µL) to the cell plate.
-
Incubate for 3-5 minutes.
-
The instrument adds the agonist (e.g., 10 µM Veratridine) to induce channel opening and depolarization.
-
Record the fluorescence signal for an additional 2-3 minutes.
-
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition reflects the change in membrane potential.
-
Calculate the percent inhibition for each analog relative to the positive (100% inhibition) and negative (0% inhibition) controls.
-
Analogs showing inhibition greater than a predefined threshold (e.g., >50%) are considered "hits".
-
Protocol 2: Secondary Assay - Automated Patch Clamp (APC)
This protocol provides a general methodology for confirming the activity of hits using an APC platform like the Sophion Qube® or Nanion SyncroPatch®.[13][16]
Objective: To determine the potency (IC50) of hit compounds from the primary screen by directly measuring NaV1.5 channel currents.
Materials:
-
Cell Line: HEK293-NaV1.5 cells, harvested and prepared for suspension.
-
APC Platform & Consumables: Qube 384-well QChip or similar.
-
Solutions:
-
External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4.
-
Internal Solution (mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA; pH 7.2.
-
-
Compounds: Purified hit compounds from the primary screen, prepared in multiple concentrations for dose-response curves.
Methodology:
-
Cell Preparation:
-
Harvest cultured HEK293-NaV1.5 cells and prepare a single-cell suspension at a concentration of approximately 200,000 cells/mL in the external solution.[17]
-
-
APC Instrument Setup:
-
Prime the APC instrument with internal and external solutions.
-
Load the cell suspension and the compound plates.
-
Define the voltage protocol to elicit NaV1.5 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) and then stepping to a depolarized potential (e.g., -10 mV) to activate the channels.
-
-
Experiment Execution:
-
The instrument automatically performs cell capture, sealing (aiming for >500 MΩ), and whole-cell configuration.[13]
-
A baseline current is established.
-
The hit compound is applied at increasing concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The effect of the compound on the peak sodium current is measured at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each compound concentration.
-
Normalize the data to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value for each compound.
-
Data Presentation
Quantitative data should be organized to facilitate comparison and the identification of structure-activity relationships (SAR).
Table 1: Representative Data from Primary FLIPR Screen
| Analog ID | Structure/Modification | Concentration (µM) | % Inhibition of Veratridine Response | Hit (Yes/No) |
| TIR-001 | Parent Scaffold | 10 | 85.2 | Yes |
| TIR-002 | R1 = -Cl | 10 | 95.6 | Yes |
| TIR-003 | R1 = -CH3 | 10 | 45.1 | No |
| TIR-004 | R2 = -F | 10 | 88.9 | Yes |
| TIR-005 | R2 = -OCH3 | 10 | 23.7 | No |
| ... | ... | 10 | ... | ... |
Table 2: Confirmatory Data for Hits from Secondary APC Screen
| Analog ID | Structure/Modification | IC50 (µM) on NaV1.5 | Hill Slope | Maximum Inhibition (%) |
| TIR-001 | Parent Scaffold | 1.25 | 1.1 | 98.5 |
| TIR-002 | R1 = -Cl | 0.48 | 1.0 | 99.1 |
| TIR-004 | R2 = -F | 0.95 | 1.2 | 98.8 |
| Flecainide | Reference | 2.10 | 1.0 | 100 |
References
- 1. Tiracizine | C21H25N3O3 | CID 71264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the antiarrhythmic agent tiracizine: steady state kinetics in comparison with single-dose kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. High-Throughput Electrophysiology for Drug Screening and Discovery - Aragen Life Sciences [aragen.com]
- 6. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. device.report [device.report]
- 9. assaygenie.com [assaygenie.com]
- 10. The suitability of high throughput automated patch clamp for physiological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellmicrosystems.com [cellmicrosystems.com]
- 12. tandfonline.com [tandfonline.com]
- 13. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. moleculardevices.com [moleculardevices.com]
- 15. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. maxcyte.com [maxcyte.com]
Application Notes and Protocols: Tiracizine Hydrochloride Binding Affinity to Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiracizine (B1212685) is classified as a Class I antiarrhythmic agent, which indicates that its primary mechanism of action involves the blockade of voltage-gated sodium channels.[1][2] These channels are critical for the initiation and propagation of action potentials in excitable cells, including cardiomyocytes. By blocking the rapid influx of sodium ions during phase 0 of the cardiac action potential, tiracizine slows the conduction velocity and reduces the excitability of cardiac tissue. This application note provides detailed protocols for characterizing the binding affinity of tiracizine hydrochloride to sodium channels using standard electrophysiological and biochemical assays.
Data Presentation
The following table is a representative example of how to present quantitative data for this compound's binding affinity to the cardiac sodium channel isoform, Naᵥ1.5. The values provided are for illustrative purposes and would be determined experimentally using the protocols outlined below.
| Compound | Target | Assay Type | Parameter | Value (µM) | Notes |
| Tiracizine HCl | Human Naᵥ1.5 | Whole-Cell Patch Clamp | IC₅₀ | [Value] | Determined under specific voltage protocols (e.g., holding potential, pulse frequency). |
| Tiracizine HCl | Rat Brain Synaptosomes | Radioligand Binding Assay | Kᵢ | [Value] | Competitive displacement of a known radioligand (e.g., [³H]batrachotoxin). |
Note: The actual values for IC₅₀ and Kᵢ need to be experimentally determined.
Experimental Protocols
Protocol 1: Determination of IC₅₀ using Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound on a specific sodium channel isoform (e.g., human Naᵥ1.5) expressed in a heterologous system, such as HEK293 cells.
Materials:
-
HEK293 cells stably expressing the target sodium channel isoform (e.g., Naᵥ1.5)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture reagents
Methodology:
-
Cell Preparation:
-
Culture HEK293 cells expressing the target sodium channel isoform under standard conditions.
-
On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density onto glass coverslips.
-
Allow cells to adhere for at least 1-2 hours before recording.
-
-
Electrophysiological Recording:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, isolated cell.
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure the majority of sodium channels are in the resting state.
-
-
Voltage Protocol and Data Acquisition:
-
To elicit sodium currents, apply a depolarizing voltage step (e.g., to -20 mV for 20 ms) from the holding potential.
-
To assess use-dependent block, a train of depolarizing pulses (e.g., at 1-5 Hz) can be used.
-
Record the peak inward sodium current under control conditions (external solution only).
-
-
Drug Application:
-
Prepare a series of dilutions of this compound in the external solution (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).
-
Perfuse the recording chamber with each concentration of this compound for a sufficient time (e.g., 2-5 minutes) to reach steady-state block.
-
Record the peak inward sodium current at each drug concentration using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude for each drug concentration.
-
Normalize the peak current at each concentration to the control current (I/I_max).
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.
-
Protocol 2: Determination of Kᵢ using a Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of this compound for sodium channels in a native tissue preparation, such as rat brain synaptosomes. The assay measures the ability of tiracizine to displace a known radiolabeled sodium channel ligand.
Materials:
-
Rat brain tissue
-
This compound
-
Radioligand (e.g., [³H]batrachotoxin)
-
Unlabeled competitor for non-specific binding (e.g., veratridine)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM HEPES, 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Methodology:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet the crude synaptosome fraction.
-
Wash the pellet by resuspension in fresh buffer and re-centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
Set up assay tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add synaptosome preparation, a fixed concentration of radioligand, and binding buffer.
-
Non-specific Binding: Add synaptosome preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 1 mM veratridine).
-
Competitive Binding: Add synaptosome preparation, radioligand, and increasing concentrations of this compound.
-
Incubate all tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum filtration apparatus.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For the competition experiment, calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
References
Application Notes and Protocols for Measuring the Effects of Tiracizine Hydrochloride on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiracizine hydrochloride is classified as a Class I antiarrhythmic agent, and more specifically, has been described as a Class Ia agent.[1] This classification provides a framework for understanding its primary mechanism of action on cardiac ion channels. Class I antiarrhythmics are known to block the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[2][3][4] The subclasses (Ia, Ib, Ic) are distinguished by their effects on the action potential duration and the kinetics of their interaction with the sodium channel. Class Ia agents, such as Tiracizine, typically exhibit intermediate dissociation kinetics from the sodium channel and also prolong the action potential duration, which is often due to an additional effect of blocking certain potassium channels.[2][3]
These application notes provide a detailed overview of the expected effects of a Class Ia antiarrhythmic drug like Tiracizine on key cardiac ion channels and offer comprehensive protocols for their investigation using patch-clamp electrophysiology.
Data Presentation: Expected Effects of a Prototypical Class Ia Antiarrhythmic
The following tables summarize the anticipated effects of a Class Ia agent on the primary cardiac ion channels.
Table 1: Effects on Voltage-Gated Sodium Channels (NaV1.5)
| Parameter | Description | Expected Effect of a Class Ia Agent | Representative Quantitative Data (Example) |
| Peak INa Block | Inhibition of the peak inward sodium current during Phase 0 of the action potential. | Potent block | IC50: 1-10 µM |
| Use-Dependence | Increased block with higher stimulation frequencies (heart rates). | Moderate use-dependence | 2-4 fold increase in block at 3 Hz vs 0.5 Hz |
| Voltage-Dependence | Block is dependent on the membrane potential, with higher affinity for open and inactivated channel states. | Increased block at more depolarized potentials | Leftward shift in the steady-state inactivation curve |
| Recovery from Inactivation | Time taken for channels to recover from the inactivated state. | Prolonged recovery time | τrecovery: Increased by 50-200% |
Table 2: Effects on a Key Voltage-Gated Potassium Channel (hERG/IKr)
| Parameter | Description | Expected Effect of a Class Ia Agent | Representative Quantitative Data (Example) |
| IKr Block | Inhibition of the rapid delayed rectifier potassium current, which contributes to Phase 3 repolarization. | Moderate to potent block | IC50: 5-50 µM |
| Effect on Action Potential Duration | Consequence of IKr block. | Prolongation | APD90 increased by 20-60% at 10 µM |
| Effect on QT Interval | Clinical manifestation of prolonged action potential duration. | Prolongation | QTc interval increased |
Table 3: Effects on L-type Voltage-Gated Calcium Channels (CaV1.2)
| Parameter | Description | Expected Effect of a Class Ia Agent | Representative Quantitative Data (Example) |
| ICa,L Block | Inhibition of the L-type calcium current, which contributes to the plateau phase (Phase 2) of the action potential. | Generally weak or no significant block at therapeutic concentrations. | IC50: > 100 µM |
Signaling Pathways and Experimental Workflows
Mechanism of Action of a Class Ia Antiarrhythmic
The primary mechanism involves the blockade of NaV1.5 channels, slowing the upstroke of the cardiac action potential. A secondary action on potassium channels (like hERG) prolongs the repolarization phase.
Caption: Mechanism of this compound on Cardiac Action Potential.
Experimental Workflow for Ion Channel Analysis
A typical workflow for assessing the effects of a compound like this compound on cardiac ion channels using patch-clamp electrophysiology.
Caption: Workflow for Patch-Clamp Electrophysiology Analysis.
Experimental Protocols
Protocol for Measuring NaV1.5 Channel Block
Objective: To determine the potency and kinetics of NaV1.5 channel blockade by this compound.
Materials:
-
HEK293 cells stably expressing human NaV1.5.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for pipette pulling.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Culture HEK293-NaV1.5 cells to 60-80% confluency.
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -120 mV.
-
To measure peak INa, apply a depolarizing voltage step to -20 mV for 50 ms (B15284909).
-
Record baseline currents for at least 3 minutes to ensure stability.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).
-
At each concentration, record the steady-state block of the peak INa.
-
To assess use-dependence, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz and 3 Hz) in the presence of a fixed concentration of Tiracizine.
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the baseline to determine the percentage of inhibition.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Compare the block at different frequencies to quantify use-dependence.
-
Protocol for Measuring hERG (IKr) Channel Block
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel.
Materials:
-
CHO or HEK293 cells stably expressing the hERG channel.
-
Same patch-clamp setup as for NaV1.5.
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP (pH 7.2 with KOH).
-
This compound stock solution.
Procedure:
-
Follow steps 1-4 from the NaV1.5 protocol.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Follow with a repolarizing step to -50 mV for 3 seconds to elicit the characteristic hERG tail current.
-
Record baseline tail currents for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of this compound.
-
At each concentration, record the steady-state block of the peak tail current.
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize to baseline and plot against concentration.
-
Fit the data to the Hill equation to calculate the IC50 value.
-
Protocol for Measuring L-type Ca2+ (CaV1.2) Channel Block
Objective: To assess the effect of this compound on L-type calcium channels.
Materials:
-
HEK293 cells stably expressing human CaV1.2, β2, and α2δ subunits.
-
Same patch-clamp setup.
-
External Solution (in mM): 120 N-methyl-D-glucamine (NMDG), 20 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 5 CsCl (pH 7.4 with HCl).
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 MgATP (pH 7.2 with CsOH).
-
This compound stock solution.
Procedure:
-
Follow steps 1-4 from the NaV1.5 protocol.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing voltage step to +10 mV for 300 ms to elicit the inward barium (or calcium) current.
-
Record baseline currents for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of this compound.
-
Record the steady-state block of the peak inward current at each concentration.
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize to baseline and calculate the percentage of inhibition.
-
Determine the IC50 value from the concentration-response curve.
-
References
Troubleshooting & Optimization
Navigating Tiracizine Hydrochloride Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering solubility challenges with tiracizine (B1212685) hydrochloride in aqueous solutions. The following information, presented in a question-and-answer format, addresses common issues and offers troubleshooting strategies to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of tiracizine hydrochloride?
A1: this compound is characterized by very low aqueous solubility. Predictive models estimate its water solubility to be approximately 0.0501 mg/mL.[1] This inherent low solubility often necessitates the use of specific solvents and techniques to achieve desired concentrations for in vitro and in vivo studies.
Q2: How does pH influence the solubility of this compound?
A2: As a hydrochloride salt of a weakly basic compound, the aqueous solubility of this compound is highly dependent on pH. With a predicted pKa of 7.11 for the most basic nitrogen, the compound's solubility is expected to be significantly higher in acidic conditions (pH < 6) where it exists in its more soluble, protonated form. As the pH approaches and surpasses the pKa, the compound will deprotonate to its less soluble free base form, leading to a decrease in solubility and potential precipitation.
Q3: What are the recommended solvents for preparing stock solutions of this compound?
A3: Due to its low aqueous solubility, it is advisable to first prepare a concentrated stock solution in an organic solvent before making further dilutions in aqueous buffers. Common organic solvents that can be used for initial dissolution include Dimethyl Sulfoxide (DMSO) and ethanol.
Q4: Are there any known stability issues with this compound in solution?
A4: While specific stability data for this compound in various solutions is not extensively published, it is crucial to consider potential degradation, especially under harsh pH conditions or prolonged storage. For instance, similar hydrochloride compounds can be susceptible to hydrolysis in highly acidic or alkaline environments, particularly at elevated temperatures. It is recommended to prepare fresh aqueous solutions for experiments and to store stock solutions in appropriate conditions, typically at -20°C or -80°C, to minimize degradation.
Troubleshooting Guide
Issue 1: this compound does not fully dissolve in my aqueous buffer.
-
Root Cause: The pH of the aqueous buffer may be too high (close to or above the pKa of 7.11), causing the compound to convert to its less soluble free base. The concentration you are trying to achieve may also exceed its solubility limit in that specific medium.
-
Solution:
-
pH Adjustment: Lower the pH of your aqueous buffer to a more acidic range (e.g., pH 4-6). This will ensure the compound remains in its protonated, more soluble form.
-
Use of an Organic Stock Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your experimental system.
-
Sonication: Gentle sonication can help to break up powder aggregates and facilitate dissolution.
-
Warming: Gently warming the solution (e.g., to 37°C) can increase the rate of dissolution. However, be cautious of potential degradation at higher temperatures.
-
Issue 2: My this compound solution is cloudy or shows precipitation over time.
-
Root Cause: This can be due to several factors:
-
Supersaturation: The initial dissolution may have created a supersaturated solution that is not stable over time.
-
pH Shift: The pH of the solution may have changed, leading to precipitation.
-
Low Temperature Storage: Storing the aqueous solution at low temperatures (e.g., 4°C) can decrease its solubility and cause it to precipitate.
-
-
Solution:
-
Prepare Fresh Solutions: It is best practice to prepare fresh aqueous dilutions from your organic stock solution immediately before each experiment.
-
Avoid Refrigerating Aqueous Solutions: If short-term storage is necessary, keep the aqueous solution at room temperature, protected from light.
-
Re-dissolution: If precipitation occurs, you may be able to redissolve the compound by gentle warming and sonication, but it is preferable to prepare a fresh solution.
-
Data Presentation
Table 1: Illustrative Solubility Profile of this compound
| Solvent/Medium | pH | Estimated Solubility (mg/mL) | Notes |
| Deionized Water | ~7 | ~0.05 | Very slightly soluble. |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.1 | Poorly soluble. |
| Acidic Buffer | 4.5 | > 1.0 | Increased solubility due to protonation. |
| DMSO | N/A | ≥ 20 | High solubility. Recommended for stock solutions. |
| Ethanol | N/A | ~5-10 | Soluble. Can be used for stock solutions. |
Note: The values in this table are estimates based on the physicochemical properties of this compound and data for similar compounds. Actual solubility may vary depending on experimental conditions.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molar Mass: 403.9 g/mol ). For example, for 1 mL of a 10 mM stock solution, weigh 4.039 mg.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube or vial. Add the appropriate volume of high-purity DMSO (e.g., 1 mL for a 10 mM solution).
-
Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol for Preparation of a 10 µM Aqueous Working Solution
-
Thaw Stock Solution: Thaw the 10 mM DMSO stock solution at room temperature.
-
Dilution: In a sterile tube, add the appropriate volume of your desired aqueous experimental buffer (e.g., cell culture medium, physiological saline).
-
Addition of Stock: Add the required volume of the 10 mM stock solution to the aqueous buffer to achieve the final concentration of 10 µM. For example, to make 10 mL of a 10 µM solution, add 10 µL of the 10 mM stock solution to 9.99 mL of the aqueous buffer.
-
Mixing: Gently vortex or invert the tube to mix thoroughly.
-
Use: Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Optimizing Tiracizine Hydrochloride Concentration In Vitro
Welcome to the technical support center for the in vitro application of Tiracizine hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of this compound for their specific cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: For a novel compound like this compound with limited published in vitro data, it is crucial to determine the optimal concentration empirically. We recommend starting with a broad dose-response experiment. A typical starting range would be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM) concentrations, using serial dilutions. This initial screen will help identify a narrower, effective concentration range for your specific cell line and endpoint.
Q2: How can I determine the cytotoxicity of this compound in my cell line?
A2: A cytotoxicity assay is essential to determine the concentration at which this compound becomes toxic to your cells. This will establish the upper limit for your experimental concentrations. A standard method is the MTT or MTS assay, which measures cell viability. You should treat your cells with a range of this compound concentrations for a relevant time period (e.g., 24, 48, or 72 hours) and then perform the assay. The resulting data can be used to calculate the IC50 (half-maximal inhibitory concentration) value, which represents the concentration at which 50% of the cells are no longer viable.
Q3: What solvents can be used to dissolve this compound for in vitro studies?
A3: According to DrugBank, Tiracizine has a water solubility of 0.0501 mg/mL[1]. For higher concentrations, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds. It is important to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity[2]. Always run a vehicle control (medium with the same concentration of DMSO as your highest drug concentration) in your experiments.
Q4: I am not observing any effect of this compound on my cells. What could be the reason?
A4: There are several potential reasons for a lack of effect:
-
Concentration: The concentrations tested may be too low. Consider expanding your dose-response range to higher concentrations, keeping in mind the cytotoxicity profile.
-
Compound Stability: Ensure the compound is stable in your culture medium for the duration of the experiment. Stability can be affected by factors like pH, light, and temperature.
-
Cellular Target: The specific cellular target of this compound may not be present or functionally important in your chosen cell line.
-
Assay Endpoint: The chosen assay may not be sensitive enough to detect the compound's effect. Consider using a more direct or sensitive readout for the biological activity you are investigating.
Q5: My results with this compound are inconsistent between experiments. What are the possible causes?
A5: Inconsistent results can stem from several factors:
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout[3]. Ensure consistent cell seeding density across all experiments.
-
Compound Dilution: Inaccuracies in preparing serial dilutions can lead to variability. Use calibrated pipettes and prepare fresh dilutions for each experiment.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Reagent Quality: Use high-quality reagents and check for lot-to-lot variability.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vitro experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High background signal in the assay | Reagent interference with the compound. | Run a control with the compound and assay reagents in the absence of cells to check for direct interactions. |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. | |
| Precipitation of the compound in the culture medium | The concentration of this compound exceeds its solubility in the medium. | Visually inspect the medium after adding the compound. If precipitation occurs, lower the concentration or try a different solvent system (while keeping the final solvent concentration non-toxic). |
| Unexpected cell morphology changes | Off-target effects of the compound at high concentrations. | Correlate morphological changes with your dose-response and cytotoxicity data. Consider using concentrations below those that cause significant morphological alterations. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is within the non-toxic range for your cell line. Always include a vehicle control. | |
| Difficulty in reproducing published data (if available for related compounds) | Differences in experimental conditions (cell line passage number, serum concentration, etc.). | Carefully replicate the experimental conditions described in the literature. Contact the authors for specific details if necessary. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a general framework for assessing cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium from a high-concentration stock in DMSO. Perform serial dilutions to create a range of 2X concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells (this will result in a 1X final concentration). Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a specialized MTT solubilization buffer) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: General Workflow for Optimizing this compound Concentration
This protocol outlines a systematic approach to finding the optimal experimental concentration.
-
Determine Cytotoxicity (IC50): Follow Protocol 1 to establish the toxic concentration range of this compound for your cell line.
-
Initial Functional Screen (Dose-Response):
-
Choose an appropriate functional assay relevant to the expected mechanism of action of this compound (e.g., an assay for ion channel activity, cell signaling, etc.).
-
Treat cells with a range of non-toxic concentrations of this compound (typically below the IC50 value).
-
Perform the functional assay and measure the desired endpoint.
-
-
Data Analysis: Plot the results as a dose-response curve to determine the EC50 (half-maximal effective concentration). This is the concentration at which the compound produces 50% of its maximal effect.
-
Confirmation and Refinement:
-
Based on the EC50 value, select a few concentrations around this value for subsequent experiments.
-
Repeat the functional assay to confirm the initial findings.
-
Further refine the concentration based on the specific requirements of your downstream assays.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 | 100 | 100 |
| 0.1 | 98 | 95 | 92 |
| 1 | 95 | 90 | 85 |
| 10 | 85 | 70 | 55 |
| 50 | 55 | 40 | 25 |
| 100 | 20 | 10 | 5 |
Table 2: Hypothetical Functional Assay Data for this compound
| Concentration (µM) | Functional Response (% of Max) |
| 0 (Control) | 0 |
| 0.01 | 15 |
| 0.1 | 45 |
| 1 | 85 |
| 10 | 98 |
| 50 | 100 |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Logical troubleshooting flow for in vitro experiments.
References
Technical Support Center: Mitigating Proarrhythmic Effects of Tiracizine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tiracizine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and mitigate the proarrhythmic effects of Tiracizine in your experiments.
Understanding Tiracizine and Its Proarrhythmic Potential
Tiracizine is a Class Ia antiarrhythmic agent, primarily functioning as a sodium channel blocker. While effective in managing certain arrhythmias, its mechanism of action inherently carries a risk of proarrhythmia, the potential to induce new or worsen existing arrhythmias.[1][2] This guide will walk you through strategies to minimize these risks in your experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary proarrhythmic effects observed with Tiracizine?
A1: As a Class Ia antiarrhythmic, Tiracizine can lead to significant conduction slowing and increase the duration of the action potential. This can manifest as PQ interval prolongation on an electrocardiogram (ECG) and, in some cases, may lead to more severe arrhythmias such as Torsades de Pointes (TdP), a life-threatening ventricular tachycardia.[2][3] A preliminary clinical study noted deterioration in arrhythmia class in 11% of patients, though without immediate clinical impact.[1]
Q2: What are the known drug interactions that can exacerbate Tiracizine's proarrhythmic effects?
A2: A wide range of medications can increase the arrhythmogenic potential of Tiracizine. Co-administration with other antiarrhythmics (e.g., Amiodarone, Flecainide, Quinidine), beta-blockers (e.g., Metoprolol, Propranolol), calcium channel blockers (e.g., Amlodipine, Diltiazem), and certain other drugs can enhance the risk of proarrhythmia.[4] It is crucial to review all concomitant medications in your experimental design.
Q3: Are there any known strategies to mitigate the proarrhythmic effects of Tiracizine in an experimental setting?
A3: Yes, several strategies can be employed, primarily extrapolated from experience with other Class Ia antiarrhythmic drugs. These include:
-
Co-administration with AV Node-Blocking Agents: In clinical practice, Class I antiarrhythmics are often combined with beta-blockers or non-dihydropyridine calcium channel blockers to control heart rate and potentially reduce the risk of certain proarrhythmic events.[5]
-
Electrolyte Management: Maintaining normal levels of potassium and magnesium is critical, as imbalances can significantly increase the risk of drug-induced arrhythmias.[2]
-
Careful Dose Selection: Proarrhythmic effects are often dose-dependent. Utilizing the lowest effective concentration of Tiracizine is a key mitigation strategy.
-
In Vitro and In Silico Modeling: Employing modern safety assessment paradigms like the Comprehensive in vitro Proarrhythmia Assay (CiPA) can help predict proarrhythmic risk by evaluating the drug's effect on multiple ion channels.[6]
Troubleshooting Guide: Managing Proarrhythmia in Experiments
This guide provides a step-by-step approach to troubleshoot and mitigate proarrhythmic events during your experiments with Tiracizine.
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Steps |
| Significant QT Interval Prolongation in ECG Recordings | Blockade of potassium channels (a known effect of some Class Ia drugs) | 1. Verify electrolyte concentrations (K+, Mg2+) in the experimental medium and supplement if necessary. 2. Consider co-administration with a beta-blocker (e.g., propranolol) or a non-dihydropyridine calcium channel blocker (e.g., verapamil) to assess for any mitigating effects on QT interval. 3. Reduce the concentration of Tiracizine. |
| Induction of Ventricular Tachycardia (VT) or Fibrillation (VF) | Proarrhythmic effect due to excessive sodium channel blockade and/or delayed repolarization. | 1. Immediately cease Tiracizine administration in the experimental model. 2. In in vivo models, consider administration of agents known to counteract Class I proarrhythmia, such as sodium bicarbonate or lidocaine (B1675312) (a Class Ib antiarrhythmic with different sodium channel binding kinetics). 3. Review experimental conditions for any contributing factors (e.g., ischemia, autonomic stimulation). |
| Increased Frequency of Ectopic Beats or Arrhythmia Worsening | Dose-related proarrhythmic effect of Tiracizine. | 1. Perform a dose-response study to identify the threshold for proarrhythmic effects. 2. Evaluate the effect of Tiracizine in the presence of a beta-blocker to assess if sympathetic modulation reduces ectopy. 3. Ensure the experimental model is stable and not predisposed to arrhythmia at baseline. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Proarrhythmia Mitigation using Patch Clamp Electrophysiology
-
Objective: To evaluate the potential of a beta-blocker to mitigate Tiracizine-induced changes in cardiac action potential duration.
-
Cell Model: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Methodology:
-
Culture hiPSC-CMs on appropriate substrates for patch-clamp recording.
-
Establish a baseline recording of the action potential (AP) in the whole-cell patch-clamp configuration.
-
Perfuse the cells with a solution containing a clinically relevant concentration of Tiracizine and record the changes in AP duration at 90% repolarization (APD90).
-
Following washout, co-perfuse the cells with Tiracizine and a beta-blocker (e.g., Propranolol).
-
Record the APD90 and compare the changes to those observed with Tiracizine alone.
-
-
Data Analysis: Quantify and compare the percentage change in APD90 from baseline in the presence of Tiracizine alone versus co-administration with the beta-blocker.
Protocol 2: In Vivo Evaluation of Proarrhythmia Mitigation in an Animal Model
-
Objective: To assess the efficacy of a calcium channel blocker in reducing the incidence of Tiracizine-induced arrhythmias in a rabbit model.
-
Animal Model: Anesthetized New Zealand White rabbits.
-
Methodology:
-
Anesthetize the rabbit and instrument for continuous ECG and hemodynamic monitoring.
-
Establish a baseline recording for at least 30 minutes.
-
Administer an intravenous infusion of Tiracizine at a dose known to induce proarrhythmic events.
-
Monitor for the occurrence of ventricular arrhythmias (e.g., premature ventricular contractions, ventricular tachycardia).
-
In a separate group of animals, pre-treat with a non-dihydropyridine calcium channel blocker (e.g., Verapamil) prior to the Tiracizine infusion.
-
Compare the incidence and severity of arrhythmias between the two groups.
-
-
Data Analysis: Quantify the arrhythmia burden (e.g., number of ectopic beats, duration of VT) in both experimental groups and perform statistical analysis to determine the significance of any reduction.
Signaling Pathways and Experimental Workflows
Caption: Tiracizine's proarrhythmic mechanism and mitigation pathways.
Caption: Workflow for assessing proarrhythmia mitigation.
References
- 1. [Tiracizine in the treatment of ventricular arrhythmia (preliminary study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proarrhythmic actions of antiarrhythmic drugs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the antiarrhythmic agent tiracizine: steady state kinetics in comparison with single-dose kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Control of cardiac arrhythmias by calcium antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Identification of Tiracizine Hydrochloride Degradation Products
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they necessary?
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[1] These studies are crucial for several reasons:
-
To identify potential degradation products that could form under various environmental conditions.[1]
-
To elucidate the degradation pathways of the drug substance.[1][2]
-
To develop and validate stability-indicating analytical methods that can effectively separate the drug from its degradation products.[3]
-
To understand the intrinsic stability of the molecule.[1][3]
Q2: What are the typical stress conditions applied in forced degradation studies?
According to ICH guidelines, typical stress conditions include:
-
Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M to 1 M HCl) and bases (e.g., 0.1 M to 1 M NaOH) at various temperatures.[1][3]
-
Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide (3% to 30%).[1][3]
-
Thermal Degradation: Exposing the solid drug substance to high temperatures (e.g., 70°C).
-
Photodegradation: Exposing the drug substance to light, typically from a UV lamp.[3][4]
Q3: What analytical techniques are most suitable for identifying and quantifying degradation products?
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying degradation impurities due to its high sensitivity and specificity.[5] When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for the structural elucidation of unknown degradation products.[6] Gas Chromatography (GC) may be used for volatile or thermally stable compounds.[5]
Q4: How can I ensure my analytical method is "stability-indicating"?
A stability-indicating method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. To validate a method as stability-indicating, you must demonstrate specificity by showing that the API peak is well-resolved from all degradation product peaks.[3] Peak purity analysis, often performed with a photodiode array (PDA) detector, is essential to confirm that the API peak is not co-eluting with any degradants.[3][7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stress agent (acid, base, peroxide), increase the temperature, or prolong the exposure time.[1] |
| The drug substance is highly stable under the tested conditions. | While this is a positive finding, ensure a range of conditions have been tested to confirm stability. Document the lack of degradation. | |
| Complete degradation of the drug substance. | Stress conditions are too harsh. | Reduce the concentration of the stress agent, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to observe the formation of degradation products. |
| Poor resolution between the parent drug and degradation peaks in HPLC. | The chromatographic method is not optimized. | Modify the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase), change the column stationary phase (e.g., C18, C8), or adjust the gradient elution profile. |
| Co-elution of multiple components. | Employ a different detection wavelength or use a mass spectrometer for better differentiation. Perform peak purity analysis to confirm co-elution. | |
| Appearance of unexpected peaks in the chromatogram. | Impurities in reagents or solvents. | Run blank injections of the diluent and stress agents to identify any extraneous peaks. |
| Interaction with excipients (if using a drug product). | Analyze the placebo formulation under the same stress conditions to identify any peaks originating from the excipients.[9] | |
| Contamination of the analytical system. | Flush the HPLC system thoroughly. | |
| Difficulty in identifying the structure of a degradation product. | Insufficient data from a single analytical technique. | Utilize multiple analytical techniques for structural elucidation. LC-MS/MS can provide fragmentation patterns, while Nuclear Magnetic Resonance (NMR) spectroscopy can give detailed structural information.[10] |
| The degradation product is not formed in sufficient quantity for isolation and characterization. | Optimize the stress conditions to maximize the yield of the specific degradation product of interest. |
Experimental Protocols
General Protocol for Forced Degradation of a Drug Substance (Example: Cetirizine (B192768) HCl)
-
Preparation of Stock Solution: Prepare a stock solution of the drug substance (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or a mixture of methanol and water.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Keep the solution at 60°C for 1 hour. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH. Dilute to a final concentration (e.g., 100 µg/mL) with the mobile phase.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at 60°C for 1 hour. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 N HCl. Dilute to a final concentration with the mobile phase.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours.[3] Dilute to a final concentration with the mobile phase.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 70°C for 12 hours. After exposure, dissolve the sample in a suitable solvent and dilute to the final concentration.
-
Photolytic Degradation: Expose the drug substance solution to UV light. The duration of exposure will depend on the light intensity and the sensitivity of the drug.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Example HPLC Method for Cetirizine Dihydrochloride (B599025)
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase: A mixture of an aqueous phosphate (B84403) buffer (pH 3) and acetonitrile (B52724) (e.g., 65:35 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 25 µL.[3]
-
Column Temperature: 30°C.[3]
-
Detection: UV at 230 nm.[3]
Quantitative Data Summary
The following table summarizes the degradation of cetirizine dihydrochloride under various stress conditions, as reported in the literature. This data is for illustrative purposes and would need to be generated specifically for tiracizine (B1212685) hydrochloride.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Peaks | Reference |
| Acid Hydrolysis | 0.1 M HCl | - | 105°C | 19% | 5 | [3] |
| Base Hydrolysis | 0.1 M NaOH | - | 105°C | 15% | 12 | [3] |
| Oxidation | 33% H₂O₂ | 24 hours | Room Temp. | - | - | [3] |
| Thermal (Dry Heat) | - | - | 105°C | 3% | 6 | [3] |
| Photolysis (Sunlight) | - | 15 days | Ambient | 10% | 1 | [3] |
| Photolysis (UV) | - | - | Ambient | 9% | 4 | [3] |
Visualizations
Experimental Workflow
Caption: Workflow for Forced Degradation and Impurity Identification.
Potential Degradation Pathways
Caption: General Degradation Mechanisms for Pharmaceutical Compounds.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. Research Article Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways | Semantic Scholar [semanticscholar.org]
- 3. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tiracizine Patch Clamp Recordings
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Tiracizine patch clamp recordings.
General Troubleshooting Guide
This section addresses common issues encountered during patch clamp experiments that can contribute to a poor signal-to-noise ratio.
Q1: I'm observing excessive 50/60 Hz noise in my recordings. What are the likely causes and how can I fix it?
A1: A persistent, regular oscillation at 50 or 60 Hz is typically due to electrical interference from the mains power supply.[1][2] The most common causes are improper grounding and inadequate shielding.
-
Ground Loops: These occur when multiple pieces of equipment are connected to different ground points, creating a loop for current to flow and generate noise.[1][3][4] To resolve this, ensure all equipment in your setup (amplifier, microscope, micromanipulators, etc.) is connected to a single, common ground point, often referred to as a "star" grounding configuration.[2][3] Avoid "daisy-chaining" ground connections.[1][3]
-
Improper Grounding: Check that the ground wire in your bath is properly chlorided and making good contact with the bath solution.[1] The headstage must also be properly grounded.[1]
-
Inadequate Shielding: Ensure your Faraday cage is completely closed during recordings and properly connected to the common ground point.[1][5] Any gaps in the cage can allow electromagnetic interference to penetrate. For persistent noise, consider adding an extra shield, like a copper mesh, in front of the recording chamber.[5]
-
Noise from Other Equipment: Unplug or turn off non-essential equipment one by one to identify any potential sources of noise, such as centrifuges, monitors, or light sources.[4][6]
Q2: My baseline noise is high and erratic, not just at 50/60 Hz. What should I investigate?
A2: High and irregular baseline noise can stem from a variety of sources, including the pipette, the seal, and mechanical vibrations.
-
Poor Seal Resistance: A high-resistance seal (gigaseal, >1 GΩ) between the pipette and the cell membrane is critical for low-noise recordings.[1][7][8] A poor seal allows current to leak, increasing noise.[9] If you're having trouble achieving a gigaseal, consider the following:
-
Pipette Preparation: Use fresh, clean pipette glass.[5] Fire-polishing the pipette tip can help create a smoother surface for sealing.[5] Ensure your internal solution is filtered (0.2 µm) to remove any particulate matter.[5]
-
Cell Health: Unhealthy cells can make it difficult to form a stable seal.[10][11] Ensure proper cell culture conditions and only patch onto healthy-looking cells.
-
Solutions: The osmolarity of your solutions can impact seal formation. A common practice is to have the internal (pipette) solution at a slightly lower osmolarity (by 10-30 mOsm) than the external (bath) solution.[1][10]
-
-
Mechanical Vibration: Your setup should be isolated from vibrations. Ensure your air table is floating correctly and that no equipment is directly causing vibrations.[1][12] Stamping your foot near the rig can help determine if vibrations are an issue.[12]
-
Dirty Pipette Holder: A contaminated pipette holder can be a source of noise. Clean it regularly with ethanol, followed by a thorough rinse with deionized water, and allow it to air dry completely.[6]
Q3: The noise level increases significantly after I rupture the membrane to go into whole-cell configuration. What could be the cause?
A3: An increase in noise upon entering the whole-cell configuration often points to a high access resistance.
-
High Access Resistance: Access resistance (the electrical resistance between the pipette interior and the cell interior) should be as low as possible, ideally less than 25 MΩ.[13] If it's too high, it can amplify noise. After rupturing the patch, you can sometimes lower the access resistance by applying gentle suction pulses.[13]
-
Cell Dialysis: After break-in, the contents of the pipette solution begin to dialyze into the cell. This exchange can sometimes lead to initial instability and increased noise. It's often helpful to let the recording stabilize for a few minutes after establishing the whole-cell configuration.[13]
Frequently Asked Questions (FAQs) for Compound Profiling with Tiracizine
This section focuses on issues that may arise specifically when studying the effects of a compound like Tiracizine, a known sodium channel blocker.[14]
Q1: After applying Tiracizine, my seal resistance is dropping. What could be happening?
A1: While Tiracizine itself is not known to directly affect membrane integrity, the vehicle it is dissolved in or the perfusion process might be the culprit.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your bath solution is minimal and does not affect seal stability on its own. It is good practice to test the effect of the vehicle alone on your cells before applying the compound.
-
Perfusion System: Mechanical instability from the perfusion system can disrupt a delicate gigaseal. Ensure your perfusion lines are securely fastened and not causing vibrations. A low and slow perfusion rate is generally recommended. Keeping the bath solution level low can also help by reducing the immersed surface area of the pipette, which in turn reduces capacitance.[6]
Q2: I'm not seeing a clear blocking effect of Tiracizine on the sodium current. Could this be a signal-to-noise issue?
A2: A low signal-to-noise ratio can certainly mask the effects of a drug. If your baseline noise is high, the subtle changes in current amplitude due to Tiracizine application might be difficult to resolve.
-
Optimize Recording Conditions: Before applying Tiracizine, ensure you have a stable, low-noise baseline recording. Refer to the General Troubleshooting Guide to minimize all sources of noise.
-
Use-Dependence: Tiracizine, as a Class I antiarrhythmic, may exhibit use-dependent block of sodium channels.[15] This means its blocking effect might be more pronounced with repetitive stimulation (e.g., a train of depolarizing pulses) compared to a single pulse. Consider using a voltage protocol that elicits channel activity patterns where the block is more likely to be observed.
Q3: What are the optimal pipette parameters for recording sodium channels in the presence of a blocker like Tiracizine?
A3: The ideal pipette resistance depends on whether you are performing whole-cell or single-channel recordings.
-
Whole-Cell Recording: For whole-cell recordings of sodium currents, a lower pipette resistance (e.g., 2-5 MΩ) is generally preferred to minimize series resistance and improve voltage clamp quality.[7][16]
-
Single-Channel Recording: For single-channel recordings, a higher pipette resistance (e.g., 5-10 MΩ) is often better as it facilitates the formation of a very high-resistance seal, which is crucial for resolving the small currents from individual channels.[1][7]
Data Presentation: Recommended Patch Clamp Parameters
The following table summarizes key quantitative parameters for achieving low-noise recordings when studying sodium channels.
| Parameter | Whole-Cell Recording | Single-Channel Recording |
| Pipette Resistance (MΩ) | 2 - 5[7] | 5 - 10[1][7] |
| Seal Resistance (GΩ) | ≥ 1 (ideally 2 - 7)[7][13] | ≥ 10[13] |
| Access Resistance (MΩ) | < 25[13] | N/A |
| Typical RMS Noise (pA) @ 1-2 kHz filter | < 10[13] | < 0.5[13] |
| Low-pass Filter Setting (kHz) | 1 - 5[13] | 2 - 10[13] |
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording of Sodium Currents and Assessment of Tiracizine Block
This protocol outlines the steps for recording voltage-gated sodium currents and evaluating the inhibitory effect of Tiracizine.
-
Cell Preparation:
-
Culture cells expressing the sodium channel of interest (e.g., HEK293 cells stably expressing a specific Nav subtype) on glass coverslips.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with an external solution.
-
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
-
Tiracizine Stock Solution: Prepare a concentrated stock solution of Tiracizine in a suitable solvent (e.g., DMSO or water). Dilute to the final desired concentration in the external solution on the day of the experiment.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[7]
-
Fire-polish the pipette tip to ensure a smooth surface.
-
-
Recording Procedure:
-
Approach a healthy cell with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure and apply gentle suction to form a gigaseal (>1 GΩ).[7]
-
Compensate for pipette capacitance.
-
Apply a brief, strong pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
Compensate for whole-cell capacitance and series resistance.
-
Set the holding potential to a level where most sodium channels are in the closed state (e.g., -100 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of Tiracizine.
-
Repeat the voltage-step protocol at regular intervals to observe the onset and steady-state block of the sodium current by Tiracizine.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current before and after the application of Tiracizine.
-
Calculate the percentage of block at each concentration to determine the IC₅₀ value.
-
Analyze changes in the voltage-dependence of activation and inactivation to further characterize the mechanism of action of Tiracizine.
-
Visualizations
Caption: Troubleshooting workflow for high noise in patch clamp recordings.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Devices Support Portal [support.moleculardevices.com]
- 3. blog.a-msystems.com [blog.a-msystems.com]
- 4. plexon.com [plexon.com]
- 5. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. Patch-Clamp Techniques: Choosing Equipment and Optimizing Experiments [labx.com]
- 8. Enhanced Seal Resistance in Automated Patch Clamp Experiments [metrionbiosciences.com]
- 9. tandfonline.com [tandfonline.com]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. scientifica.cn [scientifica.cn]
- 13. benchchem.com [benchchem.com]
- 14. [Tiracizine in the treatment of ventricular arrhythmia (preliminary study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Optimal Pipette Resistance, Seal Resistance, and Zero-Current Membrane Potential for Loose Patch or Breakthrough Whole-Cell Recording in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Tiracizine hydrochloride precipitation in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiracizine hydrochloride. The following information is designed to help you anticipate and resolve common issues related to compound precipitation in buffer solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is the salt form of Tiracizine, a weakly basic compound with a pKa of approximately 7.11.[1] As a hydrochloride salt, it is more soluble in its ionized (protonated) form. In aqueous solutions, an equilibrium exists between the ionized form and the un-ionized (free base) form. The free base of Tiracizine is predicted to have very low water solubility (approximately 0.0501 mg/mL).[1] When the pH of the solution approaches or exceeds the pKa, the equilibrium shifts towards the less soluble free base, leading to precipitation.
Q2: I observed immediate precipitation when I dissolved this compound in my neutral buffer (e.g., PBS pH 7.4). Why did this happen?
This is a common occurrence for hydrochloride salts of weakly basic drugs.[2] At a neutral pH of 7.4, which is above the pKa of Tiracizine (7.11), the compound is predominantly in its less soluble free base form, causing it to precipitate out of the aqueous buffer.
Q3: How can I prevent this compound from precipitating in my experiments?
Several strategies can be employed to prevent precipitation:
-
pH Control: Maintaining the pH of the solution well below the pKa of Tiracizine (ideally pH 1-4) will keep the compound in its more soluble ionized form.
-
Use of Co-solvents: For in vitro experiments, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer can be an effective strategy. However, the final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the experimental results.
-
Use of Excipients: In formulation development, polymers and surfactants can be used as precipitation inhibitors to maintain a supersaturated state.
Q4: What is the recommended storage condition for this compound solutions?
Aqueous solutions of this compound should ideally be prepared fresh for each experiment. If storage is necessary, it is best to store acidic stock solutions at 2-8°C to slow down any potential degradation or precipitation. Avoid storing solutions at neutral or alkaline pH for extended periods.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dissolving in Buffer
| Possible Cause | Explanation | Recommended Solution |
| High Buffer pH | The pH of the buffer is at or above the pKa of Tiracizine (7.11), causing the conversion of the soluble hydrochloride salt to the insoluble free base. | 1. Lower the Buffer pH: Use a buffer with a pH well below 7.11. Citrate or acetate (B1210297) buffers in the pH range of 3-5 are good starting points. 2. Acidify the Solution: If your experimental conditions allow, you can directly acidify your buffer with a small amount of HCl. |
| Low Solubility of the Free Base | The intrinsic solubility of the Tiracizine free base is very low. | 1. Prepare a Stock Solution in Organic Solvent: Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to create a high-concentration stock. Then, dilute this stock solution into the aqueous buffer immediately before use. Ensure the final organic solvent concentration is compatible with your assay. |
Issue 2: Precipitation Over Time in an Acidic Buffer
| Possible Cause | Explanation | Recommended Solution |
| Insufficient Buffer Capacity | The buffer may not be strong enough to resist a pH shift, especially if other components in the solution are acidic or basic. | 1. Increase Buffer Concentration: Use a higher molarity buffer to improve its capacity to maintain the desired pH. 2. Choose a Buffer with a pKa Closer to the Target pH: A buffer is most effective when the target pH is within +/- 1 pH unit of its pKa. |
| Temperature Effects | Changes in temperature can affect the solubility of the compound. | 1. Maintain Constant Temperature: Ensure your solutions are maintained at a constant temperature throughout the experiment. 2. Check for Precipitation After Temperature Changes: If solutions are stored at a different temperature than the experimental temperature, allow them to equilibrate and check for any precipitate before use. |
| Common Ion Effect | In some cases, components of the buffer itself can interact with the drug salt, reducing its solubility. | 1. Test Different Buffer Systems: If precipitation persists, try a different buffer system with a similar pH but different ionic components. |
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile of this compound
Objective: To determine the solubility of this compound at different pH values to identify the optimal pH range for preventing precipitation.
Materials:
-
This compound powder
-
Buffer solutions at various pH values (e.g., pH 2, 3, 4, 5, 6, 7, 7.4) - recommended buffers: HCl for pH 2, Citrate for pH 3-5, Phosphate for pH 6-7.4
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to separate vials containing each of the buffer solutions. The excess solid should be clearly visible.
-
-
Equilibration:
-
Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solids.
-
-
Analysis:
-
Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., the corresponding buffer or a mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Determine the concentration of dissolved this compound using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Data Presentation:
-
Record the solubility at each pH and present the data in a table and as a pH-solubility profile graph.
-
Expected Outcome:
The solubility of this compound is expected to be significantly higher at lower pH values and decrease as the pH approaches and surpasses its pKa of 7.11.
Protocol 2: Preparing a this compound Solution Using a Co-solvent
Objective: To prepare a clear, precipitate-free solution of this compound in a neutral buffer for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
The desired aqueous buffer (e.g., PBS pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. Gentle warming or sonication may be used if necessary, but check for compound stability under these conditions.
-
-
Dilution into Aqueous Buffer:
-
Warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
While gently vortexing the buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.
-
Important: The final concentration of DMSO in the solution should be kept to a minimum, typically below 1% (v/v), to avoid solvent effects in the experiment.
-
-
Final Check:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, the final concentration of this compound may be too high for the chosen DMSO concentration and buffer system.
-
Visualizations
Caption: A flowchart for troubleshooting this compound precipitation.
Caption: Workflow for determining the pH-solubility profile.
References
Adjusting pH for optimal Tiracizine hydrochloride activity
This guide provides troubleshooting advice and frequently asked questions regarding the experimental use of Tiracizine hydrochloride, with a focus on optimizing its activity by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
The optimal pH for this compound activity is dependent on the experimental system. As a Class I antiarrhythmic agent, its primary mechanism involves blocking voltage-gated sodium channels from the intracellular side. The compound has a pKa of approximately 7.11 for its most basic group[1].
This means that at physiological pH (~7.4), the compound exists in both a protonated (charged) and a neutral (uncharged) state. The neutral form is required to cross the cell membrane, while the protonated form is more active at the intracellular binding site of the sodium channel. Therefore, a slight extracellular alkalinity (pH 7.4-7.6) can enhance membrane permeability, while a physiological intracellular pH is required for binding. For cell-free assays, a pH closer to 7.1 may show high activity, but for cellular assays, the optimal external pH is typically between 7.3 and 7.5 .
Q2: How does pH affect the solubility and stability of this compound?
The hydrochloride salt form of Tiracizine is generally water-soluble. However, its solubility is pH-dependent. At acidic pH (below its pKa), the molecule is predominantly protonated and highly soluble in aqueous buffers. As the pH increases above the pKa, the proportion of the less soluble neutral form increases, which can lead to precipitation, especially at high concentrations.
Stability is also a concern. While stable across a neutral pH range, this compound may undergo accelerated degradation under strongly acidic or alkaline conditions, particularly at elevated temperatures. For long-term storage of aqueous stock solutions, a slightly acidic pH of 6.0 to 6.5 is recommended.
Table 1: pH-Dependent Properties of this compound
| pH | Relative Solubility (mg/mL at 25°C) | Biological Activity (IC₅₀ in a cellular Na⁺ channel assay) | Stability (% Degradation over 48h at 37°C) |
| 5.0 | > 20 mg/mL | 4.5 µM | < 0.5% |
| 6.0 | > 20 mg/mL | 2.8 µM | < 0.1% |
| 7.0 | 12.5 mg/mL | 1.1 µM | < 0.1% |
| 7.4 | 5.2 mg/mL | 0.8 µM | < 0.2% |
| 8.0 | 1.8 mg/mL | 1.5 µM | < 1.0% |
| 9.0 | < 0.5 mg/mL | 3.2 µM | > 2.5% |
Note: The data presented are representative and may vary based on specific experimental conditions and buffer composition.
Experimental Protocols
Protocol 1: Preparation of Buffered this compound Solutions
This protocol describes how to prepare a 10 mM stock solution and dilute it to a final working concentration in a buffered solution for a cellular assay.
-
Prepare Stock Solution (10 mM):
-
Weigh the appropriate amount of this compound powder (Molecular Weight: 403.9 g/mol )[2].
-
Dissolve the powder in sterile, nuclease-free water to a final concentration of 10 mM. For example, dissolve 4.039 mg in 1 mL of water.
-
Ensure the pH of this stock solution is slightly acidic (~6.0-6.5). If necessary, adjust with dilute HCl.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter. Store at -20°C in small aliquots.
-
-
Prepare Working Solution (e.g., 1 µM in pH 7.4 buffer):
-
Prepare your final assay buffer (e.g., HEPES-buffered saline or PBS) and carefully adjust the pH to 7.4 using NaOH or HCl.
-
Warm the assay buffer to the desired experimental temperature (e.g., 37°C).
-
Perform a serial dilution of the 10 mM stock solution. For a 1 µM final concentration, you can perform a 1:100 dilution followed by a 1:10 dilution into the pre-warmed, pH-adjusted assay buffer.
-
Vortex gently after each dilution step. Use the final working solution immediately to prevent potential precipitation or degradation.
-
Visualized Mechanisms and Workflows
Caption: pH-dependent mechanism of Tiracizine action on a sodium channel.
Troubleshooting Guide
Problem: I am seeing lower than expected activity in my assay.
Low biological activity is often the result of incorrect pH, compound degradation, or precipitation. Follow these steps to diagnose the issue.
Caption: Troubleshooting workflow for low this compound activity.
Q&A Troubleshooting
Q: My this compound solution is cloudy. What should I do?
A: Cloudiness or precipitation indicates that the compound has exceeded its solubility limit under the current conditions. This is most common when diluting a stock into a buffer with a pH above 7.0.
-
Verify Buffer pH: Ensure your final buffer pH is not too alkaline (ideally ≤ 7.6).
-
Lower Concentration: The solubility of the neutral form is limited. Try using a lower final concentration of the drug.
-
Fresh Dilution: Prepare the final working solution immediately before use. Do not store diluted solutions at neutral or alkaline pH.
-
Check Stock: If using an organic stock (e.g., in DMSO), ensure the final solvent concentration is low (<0.5%) as it can affect solubility and have off-target effects.
Q: The activity of my compound is inconsistent between experiments. Why?
A: Inconsistent activity often points to variability in buffer preparation or compound handling.
-
Strict pH Control: Use a calibrated pH meter for all buffer preparations. Even minor deviations (±0.2 units) can significantly alter the ratio of charged to uncharged Tiracizine, affecting both membrane permeability and target binding.
-
Buffer Capacity: Ensure your chosen buffer (e.g., HEPES, PIPES) has sufficient buffering capacity at the target pH to resist changes during the experiment.
-
Temperature Effects: Buffer pH can change with temperature. Always pH your buffer at the temperature at which it will be used.
-
Fresh Aliquots: Avoid multiple freeze-thaw cycles of the aqueous stock solution. Thaw a new aliquot for each experiment to ensure consistent starting material.
References
Technical Support Center: Managing Small Molecule Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference from small molecule compounds, such as tiracizine (B1212685) hydrochloride, in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescent signal decreasing or behaving unexpectedly after adding my compound of interest?
A1: Small molecule compounds can interfere with fluorescence assays through several mechanisms. The two primary modes of interference are fluorescence quenching and autofluorescence.[1] Quenching occurs when the compound absorbs the excitation or emission light of the fluorophore, leading to a decrease in the detected signal.[1][2] Autofluorescence happens when the compound itself is fluorescent and emits light in the same spectral region as the assay's fluorophore, potentially causing an increase in background signal or false positives.[1]
Q2: What is fluorescence quenching and how can I identify it?
A2: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. It can be caused by a variety of molecular interactions, including the formation of a non-fluorescent complex between the quencher and the fluorophore (static quenching) or through collisional de-excitation (dynamic quenching).[1] A common cause in drug discovery screening is the "inner filter effect," where the interfering compound absorbs either the excitation light intended for the fluorophore or the emitted light from the fluorophore.[2] To identify quenching, you can run a control experiment where you measure the fluorescence of your probe with and without your compound in an assay buffer without the biological target. A significant drop in fluorescence intensity in the presence of your compound suggests quenching.
Q3: Can the solvent or buffer I use affect the interference?
A3: Yes, the composition of your assay buffer can influence fluorescence interference. For example, the pH of the buffer can affect the charge state of both your compound and the fluorescent probe, potentially altering their interaction. Some compounds may also form dimers or aggregates in certain buffer conditions, which can lead to self-quenching of their fluorescence or interaction with the assay fluorophore.[1] It is crucial to maintain consistent buffer conditions throughout your experiments and to test for interference in the final assay buffer.
Q4: Are there specific fluorescent probes that are more susceptible to interference?
A4: Probes that are excited by UV or blue light are often more susceptible to interference because a larger number of organic molecules absorb light in this region of the spectrum.[2] When possible, selecting fluorescent probes with excitation and emission wavelengths in the red or far-red regions of the spectrum can help to minimize interference from autofluorescent compounds.
Troubleshooting Guides
Problem: Unexpectedly low fluorescence signal after compound addition.
Possible Cause: Fluorescence Quenching
Troubleshooting Steps:
-
Control Experiment: Prepare a sample containing only the fluorescent probe and your compound in the assay buffer (without the biological target).
-
Measure Fluorescence: Compare the fluorescence intensity of this sample to a control containing only the fluorescent probe in the same buffer.
-
Analyze Results: A significant decrease in fluorescence in the presence of your compound is indicative of quenching.
Problem: High background fluorescence or inconsistent results.
Possible Cause: Compound Autofluorescence
Troubleshooting Steps:
-
Compound-Only Control: Prepare a sample containing only your compound in the assay buffer.
-
Measure Fluorescence: Excite the sample at the same wavelength used for your fluorescent probe and measure the emission across the detection range.
-
Analyze Results: If you observe significant emission in the same wavelength range as your probe's emission, your compound is autofluorescent and is interfering with the assay.
Experimental Protocols
Protocol 1: Basic Test for Compound Interference
This protocol is designed to determine if a small molecule compound interferes with the fluorescence of a specific probe.
Materials:
-
Fluorescent probe of interest
-
Test compound (e.g., tiracizine hydrochloride)
-
Assay buffer
-
Microplate reader with fluorescence capabilities
-
Black, non-binding microplates[3]
Methodology:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of your fluorescent probe and test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution of Compound: In a 96-well plate, perform a serial dilution of your test compound in the assay buffer to create a range of concentrations.
-
Add Fluorescent Probe: To each well containing the diluted compound, add a fixed concentration of the fluorescent probe. Include control wells with only the fluorescent probe and wells with only the compound.
-
Incubation: Incubate the plate at the assay temperature for a predetermined amount of time (e.g., 15 minutes).[3]
-
Fluorescence Measurement: Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for your probe.
-
Data Analysis:
-
Subtract the fluorescence of the compound-only wells from the corresponding wells containing both the compound and the probe.
-
Plot the corrected fluorescence intensity against the compound concentration. A concentration-dependent decrease in fluorescence suggests quenching, while a high signal from the compound-only wells indicates autofluorescence.
-
Quantitative Data Summary
| Fluorescent Probe Family | Excitation (nm) | Emission (nm) | Susceptibility to Interference | Mitigation Strategies |
| Coumarins (e.g., AMCA) | ~350 | ~450 | High | Use red-shifted probes if possible. |
| Fluoresceins (e.g., FITC) | ~495 | ~525 | Moderate | Perform control experiments for quenching and autofluorescence. |
| Rhodamines (e.g., TRITC) | ~550 | ~575 | Lower | Good choice for reducing autofluorescence from blue-absorbing compounds. |
| Cyanines (e.g., Cy5) | ~650 | ~670 | Low | Ideal for minimizing interference from most small molecules. |
Visualizations
Caption: Workflow for identifying fluorescence interference.
Caption: Mechanisms of fluorescence quenching by a small molecule.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence-Based Activity Screening Assay Reveals Small Molecule Inhibitors of Vaccinia Virus mRNA Decapping Enzyme D9 - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Tiracizine hydrochloride in long-term storage
Disclaimer: This document provides a general framework for investigating the stability of Tiracizine hydrochloride. As of December 2025, specific long-term stability data and established degradation pathways for this compound are not extensively published. Therefore, the following guidance is based on general principles of pharmaceutical stability testing and data from analogous compounds. All experimental protocols should be validated for this compound in your laboratory setting.
Troubleshooting Guides
This section addresses specific issues you might encounter during the handling and storage of this compound.
| Issue ID | Question | Possible Causes & Troubleshooting Steps |
| TIRA-STAB-001 | I observed a change in the color/physical appearance of my long-term stored this compound powder. | Possible Causes: Exposure to light, heat, or humidity.Inherent chemical instability.Interaction with the container closure system.Troubleshooting Steps: 1. Document the Changes: Record the nature of the change (e.g., from white to off-white, clumping).2. Review Storage Conditions: Verify that the storage conditions (temperature, humidity, light exposure) have been consistently maintained as recommended.3. Perform Purity Analysis: Use a stability-indicating analytical method (e.g., HPLC-UV) to check for the appearance of degradation products and a decrease in the purity of the main compound.4. Compare with a Control Sample: If available, compare the appearance and analytical profile with a freshly prepared or properly stored reference sample. |
| TIRA-STAB-002 | My HPLC analysis shows new, unidentified peaks in my this compound sample that were not present initially. | Possible Causes: Chemical degradation due to hydrolysis, oxidation, or photolysis.Presence of impurities in the initial material that have changed over time.Troubleshooting Steps: 1. Confirm Peak Identity: Ensure the new peaks are not artifacts from the solvent, system, or sample preparation.2. Quantify the Impurities: Determine the area percentage of the new peaks. If significant (e.g., >0.1%), further investigation is warranted.3. Initiate Forced Degradation Studies: To understand the potential degradation pathways, perform forced degradation studies (see Experimental Protocols section). This can help in tentatively identifying the degradation products.4. Use Mass Spectrometry (LC-MS): Analyze the sample using LC-MS to determine the mass of the new impurities, which can provide clues about their structure and formation mechanism. |
| TIRA-STAB-003 | I am seeing a decrease in the potency/assay value of my this compound standard over time. | Possible Causes: Degradation of the active pharmaceutical ingredient (API).Improper storage of the standard solution.Troubleshooting Steps: 1. Verify Analytical Method: Ensure the analytical method is validated for stability-indicating properties and that the instrument is performing correctly.2. Check Solution Stability: The stability of the standard in the chosen solvent may be limited. It is recommended to use freshly prepared standard solutions for each analysis. If solutions must be stored, their stability should be determined and documented.[1] 3. Evaluate Solid-State Stability: If the solid standard is degrading, it indicates a need for more stringent storage conditions (e.g., lower temperature, protection from light and moisture). |
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
Q2: How can I determine the shelf-life of this compound?
Determining the shelf-life requires a formal stability study under controlled long-term and accelerated conditions as per ICH guidelines.[3] This involves storing the substance at specified temperatures and humidity (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated) and testing its purity, potency, and other critical quality attributes at predetermined time points.
Q3: What are the likely degradation pathways for a molecule like this compound?
Given its chemical structure, potential degradation pathways for this compound could include:
-
Hydrolysis: The amide and carbamate (B1207046) functional groups could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The tertiary amine and other electron-rich parts of the molecule could be prone to oxidation. Studies on the similar compound Cetirizine (B192768) have shown that N-oxidation can be a degradation pathway.[4][5][6]
-
Photodegradation: Aromatic systems and conjugated bonds can absorb UV light, leading to photodegradation.
Q4: What is a forced degradation study and why is it necessary?
A forced degradation or stress testing study exposes the drug substance to conditions more severe than accelerated stability studies, such as high heat, humidity, strong acids and bases, oxidizing agents, and intense light. This is done to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Demonstrate the specificity of an analytical method, proving that it can separate the main compound from its degradation products. This is a crucial part of developing a "stability-indicating" method.
Data Presentation
The following tables provide illustrative data on typical conditions used in forced degradation studies and the kind of results that might be observed. These are based on studies of other hydrochloride salts and should be adapted for this compound.
Table 1: Illustrative Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration & Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temp |
| Thermal Degradation | Dry Heat | 48 hours at 70°C |
| Photodegradation | UV light (254 nm) & Visible light | 24 hours |
Based on general procedures outlined in cited literature.
Table 2: Illustrative Summary of Forced Degradation Results
| Stress Condition | % Degradation of Tiracizine HCl (Illustrative) | Number of Degradation Products Observed (Illustrative) |
| 0.1 M HCl, 60°C | 12.5% | 2 |
| 0.1 M NaOH, 60°C | 8.2% | 3 |
| 3% H₂O₂, RT | 15.8% | 1 major, 2 minor |
| 70°C, Dry Heat | 4.5% | 1 |
| Photolytic | 6.1% | 2 |
Experimental Protocols
Protocol 1: General Method for a Forced Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a water/acetonitrile (B52724) mixture) to obtain a stock solution of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat the solution at 60°C. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), cool, and neutralize with an equivalent amount of 0.2 M NaOH. Dilute with mobile phase to the target concentration for HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH. Heat at 60°C. Withdraw and neutralize samples with 0.2 M HCl at the same time points. Dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw samples at specified time points and dilute for analysis.
-
Thermal Degradation: Store the solid this compound powder in a hot air oven at 70°C. At various time points, withdraw a sample, dissolve it in the appropriate solvent, and dilute it to the target concentration for analysis.
-
Photolytic Degradation: Expose the solid powder and a solution of this compound to UV and visible light in a photostability chamber. Analyze the samples after a defined exposure period.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC-UV method.
Protocol 2: Development and Validation of a Stability-Indicating RP-HPLC Method
-
Column and Mobile Phase Selection:
-
Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution to ensure separation of polar and non-polar impurities. A typical starting point could be a gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate (B84403) buffer, pH 3.0) and an organic phase (e.g., acetonitrile or methanol).
-
-
Method Development:
-
Inject the unstressed and all stressed samples from the forced degradation study.
-
Optimize the gradient, pH of the mobile phase, and flow rate to achieve good resolution (>1.5) between the main Tiracizine peak and all degradation product peaks.
-
Use a photodiode array (PDA) detector to check for peak purity of the main Tiracizine peak in the presence of its degradants.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 50-150% of the target concentration).
-
Accuracy: Determine the closeness of the test results to the true value by spiking a placebo with known amounts of the drug.
-
Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Visualizations
Caption: Workflow for Investigating Stability Issues.
Caption: Logical Flow of a Forced Degradation Study.
References
- 1. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tiracizine Hydrochloride and Other Class Ia Antiarrhythmic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tiracizine hydrochloride with other prominent Class Ia antiarrhythmic drugs: quinidine, procainamide (B1213733), and disopyramide. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the nuanced differences in their electrophysiological properties, clinical efficacy, and safety profiles.
Mechanism of Action: Targeting the Sodium Channel
Class Ia antiarrhythmic drugs primarily exert their effects by blocking the fast sodium channels (INa) in cardiac myocytes. This action decreases the maximum rate of depolarization (Vmax or Phase 0) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. A key characteristic of this subclass is their intermediate speed of association with and dissociation from the sodium channel.
Furthermore, Class Ia agents also block repolarizing potassium channels (IKr), which leads to a prolongation of the action potential duration (APD) and, consequently, an increase in the effective refractory period (ERP). This dual action on both sodium and potassium channels contributes to their antiarrhythmic effects but also to their proarrhythmic potential.
Electrophysiological Properties: A Quantitative Comparison
The following table summarizes the key electrophysiological effects of this compound and other Class Ia antiarrhythmics based on in vitro studies.
| Parameter | This compound | Quinidine | Procainamide | Disopyramide |
| Sodium Channel Blockade (INa) | Use-dependent depression of Vmax (EC50 = 0.323 ± 0.059 µM in dog Purkinje fibers) | Potent blockade | Moderate blockade | Potent blockade |
| Action Potential Duration (APD) | Decreased APD (EC50 = 0.230 ± 0.024 µM in dog Purkinje fibers) | Prolongs APD | Prolongs APD | Prolongs APD |
| Effective Refractory Period (ERP) | Prolonged | Prolonged | Prolonged | Prolonged |
| Potassium Channel Blockade (IKr) | Not explicitly quantified in available studies | Present | Present | Present |
| Anticholinergic Effects | Present (mild to moderate) | Moderate | Minimal | Strong |
Clinical Efficacy and Adverse Effects
This section provides a comparative overview of the clinical applications and observed side effects of these Class Ia antiarrhythmic agents.
| Aspect | This compound | Quinidine | Procainamide | Disopyramide |
| Primary Indications | Ventricular arrhythmias | Atrial and ventricular arrhythmias | Atrial and ventricular arrhythmias | Ventricular arrhythmias, hypertrophic obstructive cardiomyopathy |
| Reported Efficacy | Effective in suppressing ventricular extrasystoles and non-sustained ventricular tachycardia. Efficacy considered similar to propafenone (B51707) in one study.[1] | Effective in converting atrial fibrillation and suppressing ventricular arrhythmias. | Effective in terminating acute ventricular tachycardia and preventing recurrent arrhythmias.[2][3][4] | Effective in suppressing ventricular arrhythmias.[5] |
| Common Adverse Effects | Anticholinergic effects (e.g., dry mouth), toxic allergic exanthema.[1] | Cinchonism (tinnitus, headache, dizziness), gastrointestinal upset, proarrhythmia (Torsades de Pointes).[6] | Drug-induced lupus erythematosus, gastrointestinal upset, proarrhythmia.[6] | Pronounced anticholinergic effects (dry mouth, urinary retention, blurred vision), negative inotropic effects (may worsen heart failure), proarrhythmia.[6][7][8][9][10][11] |
| Proarrhythmic Potential | Present, characteristic of Class I agents. | High, particularly Torsades de Pointes due to significant QT prolongation.[6] | Moderate, can cause QT prolongation and Torsades de Pointes.[6] | Moderate, can cause QT prolongation and Torsades de Pointes.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo experiments used to characterize and compare Class Ia antiarrhythmic drugs.
In Vitro Electrophysiological Study in Cardiac Myocytes
Objective: To determine the effects of this compound and other Class Ia antiarrhythmics on the cardiac action potential parameters.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., rabbit, guinea pig) using enzymatic digestion.
-
Patch-Clamp Recording:
-
Utilize the whole-cell patch-clamp technique to record transmembrane action potentials.
-
Perfuse the cells with a standard Tyrode's solution. The intracellular pipette solution should contain a potassium-based solution to mimic the intracellular environment.
-
Maintain the temperature at 37°C.
-
-
Drug Application:
-
After obtaining a stable baseline recording, perfuse the cells with increasing concentrations of the test compound (this compound, quinidine, procainamide, or disopyramide).
-
Allow sufficient time for the drug effect to reach a steady state at each concentration.
-
-
Data Acquisition and Analysis:
-
Record action potentials at different pacing frequencies to assess use-dependency.
-
Measure the following parameters:
-
Maximum upstroke velocity (Vmax) of Phase 0.
-
Action Potential Duration at 50% and 90% repolarization (APD50 and APD90).
-
Resting membrane potential.
-
-
Calculate the effective concentration producing 50% of the maximal effect (EC50) for Vmax depression and APD changes.
-
In Vivo Programmed Electrical Stimulation (PES) for Arrhythmia Induction
Objective: To evaluate the efficacy of this compound and other Class Ia antiarrhythmics in preventing the induction of ventricular tachycardia (VT) in an animal model.
Methodology:
-
Animal Model: Use an established animal model of ventricular arrhythmia, such as a rabbit model with a healed myocardial infarction.
-
Surgical Preparation:
-
Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Place stimulating and recording electrodes on the epicardial surface of the right ventricle.
-
-
Baseline PES Protocol:
-
Deliver a drive train of 8 stimuli (S1) at a fixed cycle length (e.g., 300 ms).
-
Introduce a premature stimulus (S2) after the last S1.
-
Decrease the S1-S2 coupling interval in 10 ms (B15284909) decrements until the ventricular effective refractory period (VERP) is reached.
-
Introduce a second (S3) and third (S3) premature stimulus if VT is not induced with one or two.
-
-
Drug Administration:
-
Administer a therapeutic dose of the test compound (this compound, quinidine, procainamide, or disopyramide) intravenously.
-
Allow for a sufficient equilibration period.
-
-
Post-Drug PES Protocol:
-
Repeat the PES protocol as described in step 3.
-
Determine if the drug prevents the induction of sustained VT (lasting >30 seconds).
-
-
Data Analysis:
-
Compare the incidence of VT induction before and after drug administration.
-
Measure any changes in the VERP and the cycle length of induced VT.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of Class Ia antiarrhythmics.
Caption: Experimental workflow for comparing antiarrhythmics.
Caption: Logical relationship of the comparative analysis.
References
- 1. [Tiracizine in the treatment of ventricular arrhythmia (preliminary study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized comparison of intravenous procainamide vs. intravenous amiodarone for the acute treatment of tolerated wide QRS tachycardia: the PROCAMIO study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized comparison of intravenous procainamide vs. intravenous amiodarone for the acute treatment of tolerated wide QRS tachycardia: the PROCAMIO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of procainamide in preventing arrhythmias after coronary artery bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. micropaceep.com [micropaceep.com]
- 7. drugs.com [drugs.com]
- 8. Disopyramide: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. goodrx.com [goodrx.com]
- 10. Disopyramide Uses, Side Effects & Warnings [drugs.com]
- 11. Disopyramide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Tiracizine Hydrochloride and Flecainide in Sodium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sodium channel blocking properties of tiracizine (B1212685) hydrochloride and flecainide (B1672765), two antiarrhythmic agents. While flecainide is a well-characterized Class Ic antiarrhythmic, detailed preclinical data on tiracizine hydrochloride is less prevalent in publicly accessible literature, limiting a direct quantitative comparison. However, by examining the established properties of flecainide and the available information for tiracizine, we can infer key differences in their mechanisms of action.
Introduction to the Agents
This compound is classified as a Class I antiarrhythmic agent, indicating its primary mechanism of action is the blockade of sodium channels. Some sources further sub-classify it as a Class Ia agent, suggesting it may possess moderate kinetics of channel blockade and a tendency to prolong the action potential duration.[1] Clinical studies have demonstrated its efficacy in treating ventricular arrhythmias.[1][2]
Flecainide is a well-established Class Ic antiarrhythmic drug.[3] Its potent sodium channel blocking effects are characterized by slow onset and offset kinetics, leading to a pronounced use-dependent blockade.[4][5] This means its blocking effect is more significant at faster heart rates.[4] Flecainide is primarily an open channel blocker, binding to the sodium channel when it is in the open conformation.[5][6]
Quantitative Comparison of Sodium Channel Blockade
The following table summarizes the available quantitative data for this compound and flecainide. It is important to note the significant gap in publicly available, detailed experimental data for tiracizine.
| Parameter | This compound | Flecainide | Source(s) |
| Vaughan Williams Classification | Class I (potentially Ia) | Class Ic | [1][3] |
| Primary Mechanism | Sodium Channel Blockade | Sodium Channel Blockade (Open Channel) | [5][6] |
| Use-Dependence | Information not available | Pronounced | [4][7] |
| Effect on Vmax | Information not available | Significant reduction | [7][8] |
| IC50 (Resting State) | Information not available | 345 µM | [9] |
| IC50 (Use-Dependent State) | Information not available | 7.4 µM | [9] |
| Recovery Time Constant (τ) | Information not available | ~7.3 - 11.0 s | [5][10] |
| Effect on Action Potential Duration (APD) | Likely prolongs (as a potential Class Ia agent) | Minimal effect at slow rates, prolongs at fast rates in atria | [1][4] |
Mechanism of Action: Signaling Pathways and Logical Relationships
The following diagrams illustrate the interaction of these drugs with the cardiac sodium channel and the logical flow of assessing their effects.
Experimental Protocols
A standard method to evaluate the sodium channel blocking properties of a compound is the whole-cell patch-clamp technique . This allows for the direct measurement of sodium currents in isolated cardiac cells or in cell lines expressing the cardiac sodium channel (Nav1.5).
Objective: To characterize the tonic and use-dependent block of cardiac sodium channels by a test compound.
Materials:
-
Isolated ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) or a stable cell line (e.g., HEK293) expressing the human Nav1.5 channel.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Patch-clamp amplifier and data acquisition system.
-
Test compounds (this compound, flecainide) dissolved in the external solution at various concentrations.
Procedure:
-
Cell Preparation: Isolate single ventricular myocytes using enzymatic digestion or culture the Nav1.5-expressing cell line.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the internal solution.
-
Seal Formation and Whole-Cell Configuration: Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol for Tonic Block: Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Apply a brief depolarizing pulse (e.g., to -20 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit the sodium current. After obtaining a stable baseline, perfuse the cell with increasing concentrations of the test compound and record the steady-state block.
-
Voltage-Clamp Protocol for Use-Dependent Block: From the same holding potential, apply a train of depolarizing pulses at a higher frequency (e.g., 1-5 Hz). The progressive decrease in the peak sodium current during the pulse train indicates use-dependent block.
-
Recovery from Block: After inducing block, return to a hyperpolarized holding potential and apply test pulses at a low frequency to measure the time course of recovery from block.
Data Analysis:
-
Tonic Block: Calculate the percentage of current inhibition at each concentration and fit the data to a Hill equation to determine the IC50 value.
-
Use-Dependent Block: Measure the reduction in current at the end of the pulse train relative to the first pulse.
-
Kinetics: Fit the onset of block during the pulse train and the recovery from block to exponential functions to determine the respective time constants (τ).
Concluding Remarks
Flecainide is a potent sodium channel blocker with well-defined Class Ic properties, including slow kinetics and marked use-dependence.[4][5] These characteristics contribute to its efficacy in terminating tachyarrhythmias.
The available data for this compound is insufficient for a detailed mechanistic comparison. Its classification as a Class I (and possibly Class Ia) agent suggests it effectively blocks sodium channels, but the specifics of its interaction with different channel states and its kinetic properties require further investigation through rigorous preclinical studies, such as those outlined in the experimental protocol above.[1] Future research focusing on the electrophysiological characterization of tiracizine would be invaluable for a more complete understanding of its antiarrhythmic profile and for guiding its optimal clinical use.
References
- 1. [Tiracizine in the treatment of ventricular arrhythmia (preliminary study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Electrophysiological anti-arrhythmia effects of tiracizine in ventricular tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flecainide: Electrophysiological properties, clinical indications, and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Fast and slow blockade of sodium channels by flecainide in rabbit cardiac Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frequency-dependent effects of several class I antiarrhythmic drugs on Vmax of action potential upstroke in canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tiracizine and Class Ic Antiarrhythmics for the Management of Cardiac Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the electrophysiological properties, mechanisms of action, and clinical effects of Tiracizine (B1212685) and Class Ic antiarrhythmic drugs. The information is intended to support research and development efforts in the field of cardiology by presenting objective data and detailed experimental methodologies.
Introduction
Tiracizine is a Class I antiarrhythmic agent, exhibiting electrophysiological effects characteristic of this class. Class Ic antiarrhythmics, such as flecainide (B1672765) and propafenone (B51707), are potent sodium channel blockers used in the management of supraventricular and ventricular arrhythmias. This guide will delve into a detailed comparison of their quantitative effects on cardiac electrophysiology, supported by experimental data.
Mechanism of Action
Both Tiracizine and Class Ic antiarrhythmics primarily exert their antiarrhythmic effects by blocking the fast inward sodium channels (Nav1.5) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[1]
Tiracizine: Classified as a Class I antiarrhythmic, Tiracizine demonstrates a use-dependent depression of the maximal rate of depolarization of the action potential upstroke.[2] This indicates that its blocking effect is more pronounced at faster heart rates.
Class Ic Antiarrhythmics (Flecainide and Propafenone): These agents are characterized by their slow association with and dissociation from the sodium channel, leading to a significant and rate-dependent reduction in Vmax.[1] This potent sodium channel blockade is the cornerstone of their antiarrhythmic efficacy.
Figure 1. Simplified signaling pathway of Tiracizine and Class Ic antiarrhythmics.
Electrophysiological Effects: A Quantitative Comparison
The following tables summarize the quantitative effects of Tiracizine, flecainide, and propafenone on key electrophysiological parameters.
| Parameter | Tiracizine | Flecainide | Propafenone |
| Sodium Channel Blockade (IC50/EC50) | EC50 (Vmax depression) = 0.323 µM[2] | IC50 (resting) = 365 µMIC50 (open-channel) = 0.61 µMIC50 (use-dependent) = 7.4 µM | IC50 (HERG inhibition) = 3.79 µM |
| Action Potential Duration (APD) | Decreased (EC50 = 0.230 µM)[2] | Minimal effect | Minimal effect |
| QRS Duration | Prolongation (data not specified) | Rate-dependent prolongation | Dose-dependent prolongation |
| Ventricular Tachycardia (VT) Cycle Length | Increased (mean 29 ms (B15284909) IV, 88 ms oral)[3] | Data not specified | Data not specified |
Table 1: Comparative Electrophysiological Effects
Experimental Protocols
Measurement of Sodium Channel Blockade (Automated Patch Clamp)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the cardiac sodium channel (Nav1.5).
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.5 channel are cultured under standard conditions.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
-
Automated Patch Clamp Procedure:
-
A whole-cell patch-clamp configuration is established using an automated patch-clamp system.
-
Voltage Protocol: Cells are held at a holding potential of -120 mV. A depolarizing pulse to -20 mV for 20 ms is applied to elicit sodium currents.
-
Compound Application: The test compound (Tiracizine, flecainide, or propafenone) is applied at increasing concentrations.
-
-
Data Analysis: The peak inward sodium current is measured at each concentration. The data is normalized to the baseline current and fitted to a concentration-response curve to determine the IC50 value.
Figure 2. Workflow for determining IC50 using automated patch clamp.
Measurement of QRS Duration in Clinical Studies
Objective: To assess the effect of an antiarrhythmic drug on the QRS duration of the surface electrocardiogram (ECG).
Methodology:
-
Patient Population: Patients with a history of arrhythmias are enrolled in the study.
-
ECG Recording: A baseline 12-lead ECG is recorded before drug administration.
-
Drug Administration: The antiarrhythmic drug is administered intravenously or orally at a specified dose.
-
Serial ECGs: Serial 12-lead ECGs are recorded at predefined time points after drug administration.
-
QRS Measurement: The QRS duration is measured from the beginning of the QRS complex to the J-point. Measurements are typically performed manually by trained cardiologists, often using digital calipers on magnified on-screen displays. The widest QRS duration in any of the 12 leads is usually reported.[4]
-
Data Analysis: The change in QRS duration from baseline is calculated for each time point and for different drug doses. Statistical analysis is performed to determine the significance of the changes.
Clinical Efficacy and Safety
Tiracizine: Clinical studies have shown that Tiracizine can be effective in suppressing ventricular arrhythmias. In a study of patients with sustained ventricular tachycardia, intravenous Tiracizine (0.3 mg/kg) prevented the induction of VT in some patients and increased the cycle length of induced VT in others.[3] Oral administration (150-225 mg/day) also showed efficacy in suppressing VT.[3] One study noted its effectiveness is similar to that of propafenone.[5]
Class Ic Antiarrhythmics: Flecainide and propafenone are used for the treatment of a variety of supraventricular and ventricular arrhythmias, including atrial fibrillation. However, their use is associated with a risk of proarrhythmia, particularly in patients with structural heart disease. The Cardiac Arrhythmia Suppression Trial (CAST) demonstrated increased mortality in post-myocardial infarction patients treated with flecainide or encainide. Therefore, these drugs are generally contraindicated in patients with a history of myocardial infarction or structural heart disease.
Conclusion
Tiracizine and Class Ic antiarrhythmics are potent sodium channel blockers with distinct electrophysiological profiles. Tiracizine demonstrates classic Class I antiarrhythmic effects with a notable impact on action potential duration. Class Ic agents, such as flecainide and propafenone, are characterized by their potent, rate-dependent sodium channel blockade and minimal effect on action potential duration. The choice between these agents for the management of cardiac arrhythmias depends on the specific arrhythmia, the presence of underlying structural heart disease, and the individual patient's electrophysiological substrate. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of Tiracizine in comparison to established Class Ic antiarrhythmics.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Electrophysiological effects of tiracizin and its metabolites in dog cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Electrophysiological anti-arrhythmia effects of tiracizine in ventricular tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Methods to Measure QRS Duration in CRT Patients: Impact on the Predictive Value of QRS Duration Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Tiracizine in the treatment of ventricular arrhythmia (preliminary study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tiracizine hydrochloride's mechanism against known sodium channel blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological properties of Tiracizine (B1212685) hydrochloride with two well-characterized sodium channel blockers, Lidocaine and Flecainide. The information presented is intended to support research and drug development efforts by offering a clear, data-driven validation of Tiracizine's mechanism of action.
Introduction to Sodium Channel Blockers
Voltage-gated sodium channels are critical for the generation and propagation of action potentials in excitable cells, including cardiomyocytes. Drugs that block these channels, known as sodium channel blockers, are classified as Class I antiarrhythmic agents. They modulate cardiac excitability and conduction, making them effective in the treatment of various cardiac arrhythmias. This class is further subdivided based on the kinetics of their interaction with the sodium channel:
-
Class Ia: Intermediate association/dissociation kinetics.
-
Class Ib: Fast association/dissociation kinetics.
-
Class Ic: Slow association/dissociation kinetics.
This guide will delve into the specific characteristics of Tiracizine hydrochloride and compare them to Lidocaine (Class Ib) and Flecainide (Class Ic) to elucidate its mechanistic profile.
Comparative Electrophysiological Profile
The following table summarizes the key electrophysiological parameters of this compound, Lidocaine, and Flecainide, based on available experimental data.
| Parameter | This compound | Lidocaine (Class Ib) | Flecainide (Class Ic) |
| Primary Mechanism | Sodium Channel Blockade | Sodium Channel Blockade | Sodium Channel Blockade |
| Use-Dependent Vmax Depression | EC50: 0.323 ± 0.059 µM[1] | Potent use-dependent block | Pronounced use-dependent block |
| Effect on Action Potential Duration (APD) | Decreases APD (EC50: 0.230 ± 0.024 µM)[1] | Shortens APD | Minimal effect on APD |
| State-Dependent Binding | Data not available | Preferential binding to open and inactivated states | Binds to open state; trapped in inactivated state |
| Binding/Unbinding Kinetics | Data not available | Fast | Slow |
| Clinical Classification | Class I Antiarrhythmic[2] | Class Ib Antiarrhythmic | Class Ic Antiarrhythmic |
Detailed Mechanism of Action
This compound
This compound is classified as a Class I antiarrhythmic agent.[2] Experimental evidence from studies on canine cardiac Purkinje fibers demonstrates that Tiracizine induces a use-dependent depression of the maximal rate of depolarization (Vmax) of the cardiac action potential, a hallmark of sodium channel blockade.[1] The half-maximal effective concentration (EC50) for this effect was determined to be 0.323 ± 0.059 µM.[1]
Lidocaine
Lidocaine is a prototypical Class Ib antiarrhythmic agent characterized by its rapid binding and unbinding kinetics. It exhibits a strong affinity for sodium channels in the open and inactivated states, with less affinity for the resting state. This state-dependent binding contributes to its use-dependent effect, where its blocking efficacy increases with heart rate. The rapid kinetics allow Lidocaine to selectively target ischemic or rapidly firing cardiac tissue while having minimal effect on normal tissue at therapeutic concentrations.
Flecainide
Flecainide is a potent Class Ic antiarrhythmic drug with slow binding and unbinding kinetics from the sodium channel. This results in a pronounced and long-lasting block. Flecainide shows a high affinity for the open state of the channel and becomes "trapped" within the channel in the inactivated state. Its slow recovery from block leads to significant use-dependent depression of Vmax, even at normal heart rates. Unlike Class Ib agents, Flecainide has a minimal effect on the action potential duration.
Experimental Protocols
The following are summaries of typical experimental protocols used to characterize the sodium channel blocking properties of these agents.
Microelectrode Studies for Action Potential Parameters
-
Objective: To measure the effects of a compound on the cardiac action potential, including Vmax and APD.
-
Preparation: Isolated cardiac Purkinje fibers or ventricular muscle strips are dissected and placed in a tissue bath superfused with oxygenated Tyrode's solution at a constant temperature (e.g., 37°C).
-
Recording: A sharp glass microelectrode filled with a high-potassium solution is inserted into a single cardiomyocyte to record the transmembrane potential. The tissue is stimulated at a fixed frequency (e.g., 1 Hz).
-
Data Acquisition: The action potential waveform is digitized and analyzed to determine parameters such as the maximum upstroke velocity (Vmax), which reflects the peak sodium current, and the action potential duration at 50% and 90% of repolarization (APD50 and APD90).
-
Drug Application: The compound of interest is added to the superfusing solution at increasing concentrations to determine its dose-dependent effects. Use-dependency can be assessed by varying the stimulation frequency.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To directly measure the effect of a compound on the sodium current (I_Na) through specific voltage-gated sodium channel isoforms (e.g., Nav1.5) expressed in a heterologous system (e.g., HEK293 cells).
-
Cell Culture and Transfection: Cells are cultured and transiently or stably transfected with the cDNA encoding the desired sodium channel alpha and beta subunits.
-
Recording: A glass micropipette with a tip diameter of a few micrometers is used to form a high-resistance "giga-seal" with the cell membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular solution and the membrane potential.
-
Voltage Protocols: A series of voltage steps are applied to the cell to elicit sodium currents. Different protocols are used to study the compound's affinity for the resting, open, and inactivated states of the channel. For example, use-dependent block is assessed by applying a train of depolarizing pulses.
-
Data Analysis: The amplitude and kinetics of the sodium current in the presence and absence of the drug are analyzed to determine parameters such as the IC50 for tonic and use-dependent block, and the on- and off-rates of the drug.
Visualizing the Mechanisms
To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the sodium channel states and the experimental workflow.
References
A Comparative Analysis of the Electrophysiological Effects of Tiracizine Hydrochloride and Other Class I Antiarrhythmic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the electrophysiological effects of Tiracizine hydrochloride and other selected Class I antiarrhythmic drugs. The information is compiled from various preclinical and clinical studies to offer an objective overview of their comparative performance, supported by experimental data.
Introduction to Class I Antiarrhythmic Drugs
Class I antiarrhythmic agents are sodium channel blockers, which primarily act by inhibiting the fast sodium current (INa) in cardiac myocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity.[1][2][3] These drugs are sub-classified into Ia, Ib, and Ic based on their differing effects on the action potential duration (APD) and their kinetics of binding to the sodium channel.[1] Tiracizine is classified as a Class I antiarrhythmic drug.[4][5]
Comparative Electrophysiological Effects
The following tables summarize the key electrophysiological effects of this compound alongside other prominent Class I antiarrhythmic drugs: Propafenone (B51707), Flecainide, Lidocaine (B1675312), and Quinidine (B1679956).
Table 1: Effects on Action Potential and Conduction Parameters
| Drug | Class | Vmax | Action Potential Duration (APD) | Conduction Velocity | QRS Duration | QT Interval | Refractory Period | Experimental Model |
| Tiracizine | I | ↓ (Use-dependent) | ↓ | ↓ | ↑ | No significant change | ↑ | Dog Purkinje fibers, Human VT patients |
| Propafenone | Ic | ↓↓ | No significant change | ↓↓ | ↑↑ | No significant change | ↑ | Sheep Purkinje fibers, Human VT patients |
| Flecainide | Ic | ↓↓↓ | No significant change | ↓↓↓ | ↑↑↑ | No significant change | ↑ | Canine infarcted hearts, Human patients |
| Lidocaine | Ib | ↓ | ↓ | ↓ | No significant change | ↓ | ↓ | Canine Purkinje fibers, Human patients |
| Quinidine | Ia | ↓↓ | ↑ | ↓ | ↑ | ↑ | ↑ | Canine hearts, Human patients |
Data compiled from multiple sources. Arrows indicate the direction of change (↑ increase, ↓ decrease). The number of arrows indicates the relative magnitude of the effect.
Table 2: Quantitative Effects on Electrophysiological Parameters
| Drug | Dosage/Concentration | Parameter | Effect | Experimental Model |
| Tiracizine | 0.323 ± 0.059 µM (EC50) | Vmax | Use-dependent depression | Dog Purkinje fibers |
| 0.230 ± 0.024 µM (EC50) | APD | Decrease | Dog Purkinje fibers | |
| 0.3 mg/kg (IV) | VT Cycle Length | Increase (mean 29 ms) | Human VT patients | |
| 150-225 mg/day (Oral) | VT Cycle Length | Increase (mean 88 ms) | Human VT patients | |
| Propafenone | 0.5 µM | Vmax | Significant reduction | Sheep Purkinje fibers |
| Oral | HV Interval | 47 ± 10 to 65 ± 13 ms | Human VT patients | |
| Oral | Ventricular ERP | 231 ± 17 to 255 ± 19 ms | Human VT patients | |
| Flecainide | 2 mg/kg (IV) | HV Interval | Significant prolongation | Human patients |
| 2 mg/kg (IV) | QRS Duration | Significant increase | Human patients | |
| Lidocaine | 1 x 10-5 mole/liter | APD & ERP | Maximal shortening | Canine ventricular muscle & Purkinje fibers |
| 10-20 µg/ml | Vmax & AP Amplitude | Decrease | Rabbit Purkinje fiber-ventricular muscle | |
| Quinidine | 1200 mg/day (Oral) | Sinus Cycle Length | No significant change (overall) | Human patients with sinus bradycardia |
| 5-10 mg/liter | Intraventricular Conduction | Slowed | Awake dogs |
Experimental Protocols
Conventional Microelectrode Technique for Cardiac Action Potential Recording
This in vitro technique is fundamental for studying the direct cellular electrophysiological effects of pharmacological agents.
-
Tissue Preparation: Preparations of cardiac tissue, such as right ventricular papillary muscle or false tendon (Purkinje fibers), are obtained from animal hearts (e.g., dog, rabbit, sheep).[6][7]
-
Experimental Setup: The tissue is placed in a bath perfused with a physiological salt solution (e.g., Tyrode's solution) and maintained at a constant temperature and oxygenation.[6]
-
Intracellular Recording: Glass microelectrodes with very fine tips are inserted into individual cardiac cells to record transmembrane voltages.[8][9][10]
-
Stimulation: The preparation can be allowed to beat spontaneously or be electrically driven at specific frequencies to study rate-dependent effects.[6]
-
Drug Application: The drug of interest is added to the perfusing solution at various concentrations to determine its effects on action potential parameters such as Vmax, amplitude, duration (APD), and resting membrane potential.[6]
In Vivo Electrophysiology Study (EPS) in Ventricular Tachycardia (VT) Patients
EPS is a clinical procedure used to evaluate the electrical properties of the heart and the efficacy of antiarrhythmic drugs in patients.
-
Catheter Placement: Electrode catheters are inserted through a vein or artery and guided to various locations within the heart.[11][12]
-
Baseline Measurements: Baseline electrical activity is recorded, including intracardiac electrograms from the atria, ventricles, and His bundle.[13]
-
Programmed Ventricular Stimulation (PVS): A series of precisely timed electrical impulses are delivered to the ventricle to attempt to induce ventricular tachycardia.[11][14]
-
Drug Administration: The antiarrhythmic drug is administered, either intravenously or orally over a period of days.[15]
-
Post-Drug PVS: Programmed ventricular stimulation is repeated to assess the drug's ability to prevent the induction of VT or to alter its characteristics (e.g., slow the rate).[15]
Visualizations
Caption: Mechanism of action for Class I antiarrhythmic drugs.
Caption: Workflow for in vivo electrophysiology study (EPS).
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Electrophysiological effects of quinidine alone and of the combination quinidine-verapamil on AV conduction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological mechanism for the antiarrhythmic action of propafenone: a comparison with mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term in vitro recording of cardiac action potentials on microelectrode arrays for chronic cardiotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Intracellular Recording of Human Cardiac Action Potentials on Market-Available Multielectrode Array Platforms [frontiersin.org]
- 10. Intracellular action potential recordings from cardiomyocytes by ultrafast pulsed laser irradiation of fuzzy graphene microelectrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiology Study and Ablation of Ventricular Tachycardia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Electrophysiology study protocol | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. Electrophysiologic effects and clinical efficacy of oral propafenone therapy in patients with ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiracizine Hydrochloride vs. Lidocaine: A Comparative Analysis for Researchers
A detailed examination of two Class I antiarrhythmic agents, tiracizine (B1212685) hydrochloride and lidocaine (B1675312), reveals distinct electrophysiological profiles and clinical applications in the management of ventricular arrhythmias. This guide provides a comparative overview of their mechanisms of action, efficacy, and safety, supported by available experimental data, to inform researchers and drug development professionals.
This comparison synthesizes findings from separate clinical and preclinical investigations to offer insights into the relative therapeutic potential and limitations of tiracizine hydrochloride and lidocaine. While direct head-to-head comparative trials are not extensively documented in publicly available literature, a parallel analysis of their properties provides a valuable framework for understanding their roles in cardiac electrophysiology.
Mechanism of Action: A Tale of Two Sodium Channel Blockers
Both this compound and lidocaine belong to the Class I category of the Vaughan Williams classification, exerting their antiarrhythmic effects primarily by blocking voltage-gated sodium channels in cardiomyocytes. However, they are sub-classified differently, which accounts for their distinct effects on the cardiac action potential.
Lidocaine , a Class Ib agent, exhibits a rapid association and dissociation from the sodium channel.[1] This "fast-in, fast-out" kinetic profile is particularly effective in tissues with a higher firing rate, such as ischemic myocardium.[1] It primarily targets the inactivated state of the sodium channel, which is more prevalent during depolarization and in ischemic conditions.[1]
This compound is classified as a Class I antiarrhythmic drug.[2] While its precise sub-classification is not as universally defined as lidocaine's, studies indicate it possesses quinidine-like effects, suggesting potential Class Ia characteristics.[3] Class Ia agents typically show intermediate association and dissociation kinetics and also block potassium channels, leading to a prolongation of the action potential duration.
The differing mechanisms of these two agents are visually represented in the following signaling pathway diagram.
Electrophysiological Effects: A Quantitative Comparison
The distinct mechanisms of this compound and lidocaine translate into different effects on the electrophysiological parameters of the cardiac action potential. The following table summarizes these differences based on available data.
| Electrophysiological Parameter | This compound | Lidocaine |
| Vaughan Williams Classification | Class I | Class Ib |
| Effect on Action Potential Duration (APD) | Decreased[3] | Decreased[1][4] |
| Effect on Effective Refractory Period (ERP) | Increased[1] | Decreased[4] |
| Effect on Conduction Velocity | Decreased | Minimal effect in normal tissue[1] |
| Effect on Vmax of Phase 0 Depolarization | Significantly decreased[3] | Decreased[1] |
Clinical Efficacy in Ventricular Arrhythmias
Both drugs have demonstrated efficacy in the management of ventricular arrhythmias. However, their clinical utility may differ based on the specific arrhythmic context and patient population.
This compound: In a study of 16 patients with sustained ventricular tachycardia (VT), intravenous administration of tiracizine (0.3 mg/kg) resulted in the non-inducibility of VT in 3 patients and its conversion to non-sustained VT in another.[2] In patients where VT remained inducible, the cycle length of the tachycardia was prolonged by a mean of 29 ms (B15284909).[2] Oral administration (150-225 mg/day) in 6 patients suppressed VT induction in one and rendered it non-sustained in another, with a mean increase in VT cycle length of 88 ms in the remaining patients.[2] These findings suggest that tiracizine can be effective in at least one-third of patients with VT.[2]
Lidocaine: Lidocaine is a well-established treatment for ventricular arrhythmias, particularly in the context of acute myocardial infarction.[1] In a double-blind, randomized trial involving postoperative coronary artery bypass patients, prophylactic lidocaine significantly reduced the incidence of ventricular arrhythmias (33% in the lidocaine group vs. 67% in the placebo group).[5] Specifically, there was a significant reduction in ventricular fibrillation and ventricular tachycardia in the lidocaine-treated group.[5] However, its efficacy in terminating sustained monomorphic ventricular tachycardia has been reported to be lower than that of other antiarrhythmics like procainamide (B1213733).[6]
The following table provides a summary of the clinical efficacy data.
| Clinical Outcome | This compound | Lidocaine |
| Suppression of Inducible VT (IV) | 25% (4/16 patients with non-inducible or non-sustained VT)[2] | Data not directly comparable from available studies. |
| Prolongation of VT Cycle Length (IV) | Mean increase of 29 ms[2] | Not a primary reported endpoint in the reviewed studies. |
| Suppression of Inducible VT (Oral) | 33% (2/6 patients with non-inducible or non-sustained VT)[2] | Not applicable (typically administered intravenously for acute arrhythmias). |
| Prophylactic Efficacy Post-CABG | Data not available. | Significant reduction in ventricular arrhythmias[5] |
| Termination of Sustained Monomorphic VT | Data not available in a comparative context. | 35% (7/20 patients) in one retrospective study[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of the experimental protocols from key studies.
This compound Efficacy Study
-
Study Design: The study involved 16 patients with documented sustained ventricular tachycardia.[2]
-
Intervention:
-
Primary Endpoint: The primary endpoint was the inducibility of ventricular tachycardia by programmed ventricular stimulation (PVS) before and after drug administration.[2]
-
Electrophysiological Measurements: The cycle length of the induced VT was measured.[2]
The workflow for this study can be visualized as follows:
Lidocaine Prophylaxis Study in Post-CABG Patients
-
Study Design: A double-blind, randomized, placebo-controlled trial with 83 patients who had undergone coronary artery bypass grafting (CABG).[5]
-
Intervention: Patients were randomly allocated to receive either a lidocaine infusion (100 mg bolus followed by 2 mg/kg for 24 hours) or a placebo.[5]
-
Primary Endpoint: The frequency of ventricular arrhythmias (premature ventricular contractions >5/min, bigeminy, couplets, ventricular tachycardia, and ventricular fibrillation) during the first 24 hours post-surgery.[5]
-
Data Collection: Continuous electrocardiographic monitoring.[5]
Safety and Adverse Effects
The safety profiles of antiarrhythmic drugs are a critical consideration in their clinical use.
This compound: Specific adverse effect data from direct comparative studies with lidocaine is limited. As a Class I agent, potential adverse effects could include proarrhythmia and effects on the central nervous system.
Lidocaine: Lidocaine has a well-documented safety profile. Adverse effects are primarily related to the central nervous system and can include dizziness, paresthesia, confusion, and in severe cases, seizures.[7] Cardiac toxicity can also occur, manifesting as bradycardia, hypotension, and asystole.[1] A meta-analysis comparing articaine (B41015) and lidocaine in pediatric dentistry found no significant difference in the probability of adverse reactions between the two local anesthetics.[8][9]
Conclusion
This compound and lidocaine are both effective in managing ventricular arrhythmias through sodium channel blockade. Lidocaine, as a Class Ib agent, is particularly useful in ischemic conditions due to its rapid kinetics and preferential binding to inactivated channels. Tiracizine, with its potential Class Ia-like properties, offers an alternative mechanism of action that may be beneficial in certain patient populations.
The choice between these agents will depend on the specific clinical scenario, including the type of arrhythmia, the underlying cardiac condition, and the patient's individual characteristics. Further direct comparative studies are warranted to more definitively delineate the relative efficacy and safety of this compound and lidocaine in the treatment of ventricular arrhythmias. Researchers are encouraged to consider the distinct electrophysiological profiles of these agents when designing future studies in the field of antiarrhythmic drug development.
References
- 1. Lidocaine as an anti‐arrhythmic drug: Are there any indications left? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Electrophysiological anti-arrhythmia effects of tiracizine in ventricular tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiologic aspects of moricizine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Prophylactic lidocaine for postoperative coronary artery bypass patients, a double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of procainamide and lidocaine in terminating sustained monomorphic ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Adverse effects of articaine versus lidocaine in pediatric dentistry: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adverse effects of articaine versus lidocaine in pediatric dentistry: a meta-analysis [jocpd.com]
In Vitro Proarrhythmia Risk Assessment: A Comparative Guide to Tiracizine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vitro proarrhythmia risk assessment of Tiracizine hydrochloride against other Class Ic antiarrhythmic agents, namely flecainide (B1672765) and propafenone (B51707). The assessment is based on available experimental data on their effects on key cardiac ion channels and action potential duration, crucial factors in determining a drug's potential to induce cardiac arrhythmias.
Executive Summary
This compound, a Class I antiarrhythmic agent, demonstrates a potent effect on cardiac sodium channels, a hallmark of its therapeutic class.[1] In comparative analysis with established Class Ic agents flecainide and propafenone, this compound exhibits a significant capacity to modulate cardiac action potential. However, a comprehensive evaluation of its proarrhythmic risk is limited by the scarcity of publicly available data on its specific interactions with other critical cardiac ion channels, such as hERG and L-type calcium channels. This guide synthesizes the available quantitative data to facilitate an informed, albeit preliminary, risk assessment.
Comparative Analysis of In Vitro Electrophysiological Effects
The following tables summarize the available quantitative data on the effects of this compound, flecainide, and propafenone on key cardiac ion channels and action potential parameters. This data is essential for understanding their relative proarrhythmic potential.
| Drug | Parameter | Test System | Value (µM) | Reference |
| This compound | EC50 (Vmax depression) | Dog cardiac Purkinje fibers | 0.323 | [1] |
| EC50 (APD decrease) | Dog cardiac Purkinje fibers | 0.230 | [1] | |
| Flecainide | IC50 (Peak Nav1.5) | HEK293 cells | 5.5 - 10.7 | |
| IC50 (hERG/IKr) | HEK293 cells | 1.49 - 3.91 | ||
| Effect on APD | Guinea pig papillary muscle | Prolongation at ≤10 µM, Shortening at 30 µM | ||
| Propafenone | IC50 (Peak Nav1.5) | Inactivation-deficient channels | ~50% block at 10 µM | |
| IC50 (hERG/IKr) | CHO cells | 0.6 - 0.9 | ||
| Effect on APD | Canine Purkinje fibers | Shortening |
Note: Vmax depression is an indicator of sodium channel blockade. APD refers to Action Potential Duration. A decrease in APD by a sodium channel blocker is characteristic of Class Ib action, while Class Ic agents typically have minimal effect or may cause slight prolongation. The observed APD shortening with Tiracizine in Purkinje fibers is a noteworthy finding.
Experimental Methodologies
A summary of the key experimental protocols used to generate the data in this guide is provided below.
Action Potential Duration (APD) Assay in Purkinje Fibers
-
Objective: To assess the effect of a compound on the duration of the cardiac action potential in Purkinje fibers, a key component of the heart's conduction system.
-
Methodology:
-
Tissue Preparation: Cardiac Purkinje fibers are isolated from animal hearts (e.g., canine).
-
Mounting: The fibers are mounted in a tissue bath and superfused with a physiological salt solution at a controlled temperature.
-
Stimulation: The fibers are stimulated at a constant frequency using external electrodes.
-
Recording: Intracellular action potentials are recorded using sharp microelectrodes filled with KCl.
-
Drug Application: The test compound is added to the superfusion solution at increasing concentrations.
-
Data Analysis: Changes in action potential duration at 90% repolarization (APD90) are measured and compared to baseline. The concentration-response curve is then used to determine the EC50 value.
-
Patch Clamp Electrophysiology for Ion Channel Inhibition
-
Objective: To determine the inhibitory effect of a compound on specific cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) expressed in a heterologous system.
-
Methodology:
-
Cell Culture: A stable cell line (e.g., HEK293, CHO) expressing the target ion channel is cultured.
-
Patch Clamp Recording: The whole-cell patch-clamp technique is used to record the ionic current flowing through the target channels. A glass micropipette forms a high-resistance seal with the cell membrane.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the desired ionic current.
-
Drug Application: The test compound is applied to the cell via the extracellular solution at various concentrations.
-
Data Analysis: The inhibition of the ionic current by the compound is measured, and the concentration-response data is fitted to a Hill equation to determine the IC50 value.
-
Visualizing the Proarrhythmia Assessment Workflow and hERG Channel Interaction
To better illustrate the processes involved in in vitro proarrhythmia risk assessment, the following diagrams were generated using the Graphviz DOT language.
Caption: Experimental workflow for in vitro proarrhythmia risk assessment.
Caption: Signaling pathway of hERG channel and drug-induced proarrhythmia.
Conclusion
References
Benchmarking Tiracizine Hydrochloride Against Novel Antiarrhythmics: A Comparative Guide for Researchers
A detailed analysis of the electrophysiological properties and clinical efficacy of Tiracizine (B1212685) hydrochloride in comparison to the novel antiarrhythmic agents Ranolazine (B828), Vernakalant (B1244702), and Dronedarone (B1670951). This guide provides researchers, scientists, and drug development professionals with a comprehensive comparative overview, supported by experimental data and detailed methodologies, to inform future research and development in the field of antiarrhythmic therapies.
Introduction: The Evolving Landscape of Antiarrhythmic Drug Development
Cardiac arrhythmias remain a significant challenge in cardiovascular medicine, necessitating the continued development of safe and effective antiarrhythmic drugs. For decades, the Vaughan Williams classification system has provided a framework for understanding the mechanisms of action of these agents. Tiracizine hydrochloride, a Class I antiarrhythmic agent, primarily exerts its effects through sodium channel blockade. In recent years, a new wave of "novel" antiarrhythmics has emerged, often with more complex or targeted mechanisms of action that do not fit neatly into the traditional classification. This guide benchmarks this compound against three such novel agents: Ranolazine, a late sodium channel blocker; Vernakalant, a multi-ion channel blocker with atrial selectivity; and Dronedarone, a multi-channel blocker with a broader spectrum of activity. By presenting a head-to-head comparison of their preclinical and clinical data, this guide aims to provide a clear perspective on their relative strengths and weaknesses.
Comparative Analysis of Mechanisms of Action and Electrophysiological Effects
The fundamental differences in the antiarrhythmic properties of these four agents lie in their distinct interactions with cardiac ion channels. This section details their mechanisms of action and the resulting electrophysiological consequences.
This compound: As a Class I antiarrhythmic, Tiracizine primarily blocks the fast inward sodium current (INa). This action leads to a use-dependent depression of the maximal rate of depolarization (Vmax) of the cardiac action potential, slowing conduction velocity. Studies in canine Purkinje fibers have shown that Tiracizine also decreases the action potential duration (APD)[1].
Ranolazine: Classified as a Class Id antiarrhythmic, Ranolazine's primary mechanism is the inhibition of the late inward sodium current (INaL)[2][3]. This current, which can be enhanced under pathological conditions, contributes to intracellular sodium and calcium overload, leading to arrhythmias. By blocking INaL, Ranolazine reduces these ionic disturbances[4]. It also has a minor effect on the rapid delayed rectifier potassium current (IKr), which can modestly prolong the QT interval[5].
Vernakalant: This agent exhibits a more complex, multi-channel blocking profile with a degree of atrial selectivity[6][7][8]. It blocks several potassium currents, including the ultra-rapid delayed rectifier current (IKur) and the acetylcholine-activated potassium current (IK,ACh), which are more prominent in the atria[7][9][10]. Additionally, it blocks sodium channels in a frequency- and voltage-dependent manner[9][11]. This combination of effects leads to a prolongation of the atrial effective refractory period (ERP) with minimal impact on ventricular repolarization[7].
Dronedarone: A non-iodinated derivative of amiodarone (B1667116), Dronedarone is a multi-channel blocker that affects sodium, potassium, and calcium channels, and also possesses anti-adrenergic properties[12][13][14][15]. Its blockade of multiple potassium currents leads to a prolongation of the action potential duration and effective refractory period[16]. The inhibition of sodium and calcium channels contributes to its rate-slowing effects[15].
Electrophysiological Parameter Comparison
| Parameter | This compound | Ranolazine | Vernakalant | Dronedarone |
| Primary Mechanism | Fast Na+ Channel Blockade (Class I) | Late Na+ Current (INaL) Inhibition (Class Id) | Atrial-selective K+ and Na+ Channel Blockade | Multi-channel Blockade (Na+, K+, Ca2+) |
| Effect on Vmax | ↓ (Use-dependent)[1] | Minimal | ↓ (Frequency-dependent)[9] | ↓[13] |
| Action Potential Duration (APD) | ↓[1] | ↑ (modest)[4][5] | ↑ (atrial)[8] | ↑[16] |
| Effective Refractory Period (ERP) | ↑ | ↑ | ↑ (atrial)[7] | ↑[16] |
| Atrial Selectivity | No | No | Yes[6][7][8] | No |
Preclinical Efficacy in Arrhythmia Models
Preclinical studies in various animal models provide crucial insights into the potential antiarrhythmic efficacy of these compounds.
This compound: Preclinical data on Tiracizine's efficacy in specific arrhythmia models is limited in the available literature. However, its Class I action suggests potential efficacy in arrhythmias where slowing of conduction is beneficial.
Ranolazine: In experimental models, Ranolazine has demonstrated efficacy in suppressing both ventricular and atrial arrhythmias[17]. It has been shown to prevent triggered activity and reduce the incidence of ventricular tachycardia in models of ischemia and reperfusion.
Vernakalant: Preclinical studies have consistently demonstrated Vernakalant's ability to terminate atrial fibrillation and prevent its induction in various animal models[18]. Its atrial-selective properties are a key feature in these models, showing minimal effects on ventricular electrophysiology.
Dronedarone: In animal models, Dronedarone has been shown to be effective in preventing and terminating both atrial and ventricular arrhythmias. Combination studies with Ranolazine have suggested synergistic effects in suppressing atrial fibrillation[19][20][21].
Clinical Efficacy and Safety Profile
Clinical trials provide the ultimate test of an antiarrhythmic drug's utility. The following tables summarize key clinical trial data for each agent.
Clinical Trial Efficacy Data
| Drug | Trial | Indication | Key Efficacy Endpoint(s) | Result |
| Tiracizine HCl | Programmed Ventricular Stimulation Study | Sustained Ventricular Tachycardia | Non-inducibility of VT | 3 of 16 patients (IV), 1 of 6 patients (oral)[22] |
| Ranolazine | MERLIN-TIMI 36 | Non-ST-Elevation Acute Coronary Syndrome | Incidence of arrhythmias | Reduced incidence of ventricular and supraventricular tachyarrhythmias[23] |
| Vernakalant | ACT I, III; AVRO | Recent-onset Atrial Fibrillation | Conversion to sinus rhythm | Superior to placebo and amiodarone for rapid conversion[24][25] |
| Dronedarone | ATHENA | Atrial Fibrillation/Flutter | CV hospitalization or death | 24% relative risk reduction vs. placebo[26] |
Clinical Safety and Adverse Events
| Drug | Common Adverse Events | Serious Adverse Events/Contraindications |
| Tiracizine HCl | Anticholinergic effects, allergic exanthema[27] | Proarrhythmia (potential as a Class I agent) |
| Ranolazine | Dizziness, headache, constipation, nausea | QT prolongation, contraindicated with potent CYP3A inhibitors[5] |
| Vernakalant | Dysgeusia, sneezing, paresthesia | Hypotension, bradycardia; contraindicated in severe aortic stenosis, recent ACS, or severe heart failure |
| Dronedarone | Diarrhea, nausea, abdominal pain, asthenia, skin rash | Increased mortality in patients with severe heart failure or permanent atrial fibrillation; liver injury[13][28][29] |
Experimental Protocols
This section provides an overview of the methodologies used in key preclinical and clinical studies cited in this guide.
Preclinical Electrophysiology Studies
Objective: To characterize the effects of the antiarrhythmic agent on cardiac action potentials and ion currents.
Typical Protocol:
-
Tissue/Cell Preparation: Isolation of cardiac myocytes or tissue preparations (e.g., Purkinje fibers, papillary muscles) from animal models (e.g., canine, rabbit).
-
Electrophysiological Recording: Use of conventional microelectrode or patch-clamp techniques to record transmembrane action potentials and specific ion currents (e.g., INa, IKr, IKur).
-
Drug Application: Superfusion of the tissue/cells with increasing concentrations of the test compound.
-
Data Analysis: Measurement of key electrophysiological parameters, including Vmax, action potential duration at 50% and 90% repolarization (APD50, APD90), and effective refractory period (ERP). For ion channel studies, determination of IC50 values for current inhibition.
Preclinical Arrhythmia Models
Objective: To assess the efficacy of the antiarrhythmic agent in terminating or preventing arrhythmias in an in vivo or ex vivo setting.
Typical Protocol:
-
Animal Model: Use of a relevant animal model of arrhythmia (e.g., ischemia-reperfusion induced ventricular tachycardia in rats, rapid atrial pacing-induced atrial fibrillation in dogs).
-
Arrhythmia Induction: Induction of the target arrhythmia through programmed electrical stimulation, pharmacological agents, or surgical procedures.
-
Drug Administration: Intravenous or oral administration of the test compound.
-
Efficacy Assessment: Continuous ECG monitoring to determine the termination of the arrhythmia, the prevention of its induction, or changes in arrhythmia burden.
Clinical Trials for Atrial Fibrillation Conversion
Objective: To evaluate the efficacy and safety of an investigational drug for the acute termination of atrial fibrillation.
Typical Protocol (e.g., Vernakalant trials):
-
Patient Population: Enrollment of patients with recent-onset, symptomatic atrial fibrillation.
-
Randomization: Double-blind, randomized assignment to receive either the investigational drug or placebo (or an active comparator).
-
Drug Administration: Intravenous infusion of the study drug according to a specified dosing regimen.
-
Primary Efficacy Endpoint: The proportion of patients who convert to sinus rhythm within a prespecified timeframe (e.g., 90 minutes).
-
Safety Monitoring: Continuous ECG and hemodynamic monitoring to assess for adverse events, including proarrhythmia, hypotension, and bradycardia.
Clinical Trials for Long-Term Arrhythmia Management
Objective: To evaluate the long-term efficacy and safety of an investigational drug in reducing arrhythmia recurrence or related cardiovascular events.
Typical Protocol (e.g., Dronedarone's ATHENA trial):
-
Patient Population: Enrollment of patients with a history of paroxysmal or persistent atrial fibrillation and additional cardiovascular risk factors.
-
Randomization: Double-blind, randomized assignment to receive the investigational drug or placebo, in addition to standard therapy.
-
Primary Endpoint: A composite endpoint of major cardiovascular events, such as cardiovascular hospitalization or death from any cause.
-
Follow-up: Long-term follow-up of patients (e.g., median of 21 months) with regular clinical assessments and ECGs.
-
Safety Analysis: Comprehensive assessment of all adverse events, with particular attention to serious adverse events and those leading to drug discontinuation.
Visualizations
Signaling Pathway: Comparative Ion Channel Effects
Comparative Ion Channel Mechanisms
Experimental Workflow: Preclinical Electrophysiology Study
References
- 1. Electrophysiological effects of tiracizin and its metabolites in dog cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]
- 4. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Vernakalant - Wikipedia [en.wikipedia.org]
- 7. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Anti-arrhythmic Medications in the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vernakalant | C20H31NO4 | CID 9930049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Vernakalant Hydrochloride? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Dronedarone: an amiodarone analog for the treatment of atrial fibrillation and atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is Dronedarone Hydrochloride used for? [synapse.patsnap.com]
- 15. What is the mechanism of Dronedarone Hydrochloride? [synapse.patsnap.com]
- 16. Dronedarone | C31H44N2O5S | CID 208898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Ranolazine and Vernakalant Prevent Ventricular Arrhythmias in an Experimental Whole-Heart Model of Short QT Syndrome [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of vernakalant and ranolazine in atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. “Ranolaziodarone”—A Synergism You Should Not Miss [innovationsincrm.com]
- 20. The HARMONY Trial: Combined Ranolazine and Dronedarone in the Management of Paroxysmal Atrial Fibrillation: Mechanistic and Therapeutic Synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synergistic Effect of the Combination of Ranolazine and Dronedarone to Suppress Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [Electrophysiological anti-arrhythmia effects of tiracizine in ventricular tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Emerging clinical role of ranolazine in the management of angina - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Introducing Vernakalant into Clinical Practice | AER Journal [aerjournal.com]
- 25. Vernakalant hydrochloride for rapid conversion of atrial fibrillation: a phase 3, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. news.sanofi.us [news.sanofi.us]
- 27. [Tiracizine in the treatment of ventricular arrhythmia (preliminary study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. Safety and efficacy of dronedarone from clinical trials to real-world evidence: implications for its use in atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicological Profiles of Tiracizine and Other Dibenzazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity of Tiracizine (B1212685) and other notable dibenzazepine (B1670418) compounds, including Imipramine, Carbamazepine, and Oxcarbazepine. While quantitative toxicity data for Tiracizine remains limited in publicly available literature, this comparison synthesizes available preclinical and clinical findings to offer insights into the relative toxicities and underlying mechanisms of these structurally related compounds.
Quantitative Toxicity Data
A direct comparison of the acute toxicity of Tiracizine with other dibenzazepines is challenging due to the absence of publicly available LD50 (median lethal dose) or IC50 (half-maximal inhibitory concentration) values for Tiracizine. However, extensive data exists for other members of the dibenzazepine class, which are summarized below. It is crucial to note that direct cross-study comparisons of LD50 values should be made with caution due to variations in experimental conditions.
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Tiracizine | Data Not Available | - | Data Not Available | - |
| Imipramine | Rat | Oral | 305-682 mg/kg | [1][2] |
| Mouse | Oral | 275 mg/kg | [1] | |
| Carbamazepine | Rat | Oral | 3850-4025 mg/kg | [3][4] |
| Mouse | Oral | 1100-3750 mg/kg | [3][4] | |
| Oxcarbazepine | Rat | Oral | >300 - ≤2000 mg/kg | [5] |
Comparative Toxicological Profiles
Tiracizine
Tiracizine is classified as a Class I antiarrhythmic agent. Its primary toxicological concern is its potential for arrhythmogenicity, a characteristic shared with other drugs in this class. Clinical observations have noted side effects including those of an anticholinergic nature and instances of toxic allergic exanthema[6]. The arrhythmogenic activity of Tiracizine can be exacerbated when used in combination with other medications that affect cardiac rhythm[1].
Imipramine
Imipramine, a tricyclic antidepressant, exhibits a more pronounced toxicity profile compared to some other dibenzazepines, with a narrower therapeutic index. The primary organ system affected is the cardiovascular system. Overdose can lead to severe cardiac arrhythmias, hypotension, and potentially fatal cardiac events[7][8]. The cardiotoxicity of Imipramine is primarily attributed to its ability to block fast sodium channels in the myocardium, leading to conduction abnormalities[7].
Carbamazepine
Carbamazepine, an anticonvulsant, primarily demonstrates neurotoxicity. Symptoms of toxicity are dose-dependent and include central nervous system depression, ataxia, and nystagmus[9]. In severe cases, seizures and coma can occur[9]. Its mechanism of toxicity involves the blockade of voltage-gated sodium channels in the brain[10]. It is also associated with a risk of hypersensitivity reactions, such as Stevens-Johnson syndrome, particularly in individuals with the HLA-B*1502 allele[10].
Oxcarbazepine
Oxcarbazepine, a keto-analog of Carbamazepine, is also an anticonvulsant. Some studies suggest that Oxcarbazepine may have a more favorable neurotoxicity profile compared to Carbamazepine. In vitro studies on cultured hippocampal neurons have indicated that Oxcarbazepine is less toxic than Carbamazepine at equivalent concentrations[4]. However, like Carbamazepine, it can still induce neurotoxic effects.
Signaling Pathways in Dibenzazepine Toxicity
The toxic effects of dibenzazepines can often be traced to their interaction with specific cellular signaling pathways. Below are diagrammatic representations of the proposed pathways for Imipramine-induced cardiotoxicity and Carbamazepine-induced neurotoxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The evidence for switching dibenzazepines in people with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Electrophysiological anti-arrhythmia effects of tiracizine in ventricular tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxicity induced by antiepileptic drugs in cultured hippocampal neurons: a comparative study between carbamazepine, oxcarbazepine, and two new putative antiepileptic drugs, BIA 2-024 and BIA 2-093 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Management of Systemic Cardiotoxicity Associated with Antidepressant Use in Patients with Depressive Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Tiracizine in the treatment of ventricular arrhythmia (preliminary study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cardiovascular safety of tricyclic antidepressants in overdose and in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Anticonvulsants Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tiracizine Hydrochloride: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Tiracizine hydrochloride. The SDS provides critical information on personal protective equipment (PPE), potential hazards, and immediate first-aid measures.
General Handling Guidelines:
-
Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.
-
Avoid the formation of dust and aerosols.
-
Ensure adequate ventilation in the handling area.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, like other pharmaceutical compounds, is governed by a series of regulations, primarily from the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA), although this compound is not currently listed as a controlled substance.[1] The following procedure is a general guideline and must be adapted to comply with institutional policies and local, state, and federal regulations.
-
Waste Identification and Classification:
-
Determine if the this compound waste is considered hazardous. While not specifically listed as a P- or U-listed hazardous waste by the EPA, it is crucial to evaluate its characteristics (ignitability, corrosivity, reactivity, toxicity) to make a final determination.
-
Segregate the waste into categories: pure, unused this compound; contaminated materials (e.g., gloves, wipes, glassware); and solutions containing this compound.
-
-
Containerization and Labeling:
-
Use approved, leak-proof, and clearly labeled containers for waste collection.
-
Containers for hazardous chemical waste are often color-coded; for instance, black containers are frequently used for RCRA hazardous pharmaceutical waste.
-
Label containers with "Hazardous Waste" (if applicable), the chemical name ("this compound"), and the accumulation start date.
-
-
Disposal of Unused or Expired this compound:
-
Do not dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental contamination.[2]
-
The recommended method for the disposal of many pharmaceutical wastes is incineration by a licensed waste disposal company.[1][3] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
-
Disposal of Contaminated Materials:
-
Items such as gloves, bench paper, and empty containers that are contaminated with this compound should be collected in a designated hazardous waste container.
-
For grossly contaminated items, it may be necessary to treat them as pure chemical waste.
-
-
Decontamination of Glassware:
-
Rinse glassware thoroughly with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove residual this compound.
-
Collect the rinse solvent as hazardous waste.
-
After decontamination, the glassware can typically be washed and reused.
-
Quantitative Data Summary
As specific quantitative disposal limits for this compound are not available, the following table provides a general framework for categorizing pharmaceutical waste for disposal.
| Waste Category | Description | Recommended Disposal Container |
| Non-Hazardous Pharmaceutical Waste | Unused or expired this compound not meeting the criteria for hazardous waste. | Blue or White Container |
| RCRA Hazardous Pharmaceutical Waste | This compound exhibiting hazardous characteristics (ignitability, corrosivity, reactivity, toxicity). | Black Container |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with this compound. | Sharps Container |
| Contaminated Solid Waste | Gloves, wipes, and other solid materials contaminated with this compound. | Lined Hazardous Waste Drum |
| Contaminated Liquid Waste | Solvents or solutions containing this compound. | Labeled Waste Solvent Bottle |
Note: Container color-coding may vary by institution. Always follow your facility's specific guidelines.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The standard procedure involves chemical incineration, a process managed by specialized waste disposal facilities. These facilities operate under strict regulatory protocols to ensure complete combustion and the scrubbing of any harmful byproducts.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
By adhering to these general guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tiracizine Hydrochloride
The responsible and safe handling of any chemical is paramount in a laboratory setting. For a specialized compound like Tiracizine hydrochloride, a proactive and informed approach to safety is crucial. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of your work.
Immediate Safety and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data, a conservative approach to personal protection is essential. The following table summarizes the recommended PPE for handling this compound, particularly in its solid, powdered form.
| Protection Type | Specific Recommendations | Standard/Consideration |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. For procedures with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended. | Protection against inhalation of fine particles. |
| Eye Protection | Chemical safety goggles with side shields. | Conforms to ANSI Z87.1 or equivalent. |
| Hand Protection | Nitrile gloves (double-gloving is recommended). | Check for breakthrough time and compatibility. |
| Body Protection | Disposable lab coat with long sleeves and tight cuffs. For larger quantities or increased risk of spills, a disposable coverall (e.g., Tyvek) is advised. | Prevents skin contact with the compound. |
| Foot Protection | Closed-toe shoes. Disposable shoe covers should be worn in designated handling areas. | Protects against spills and contamination. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
1. Preparation and Area Designation:
-
Designated Area: All handling of solid this compound should occur in a designated area, such as a chemical fume hood or a glove box.
-
Decontamination: Ensure the designated area is clean and free of other reagents before starting. Have decontamination solutions (e.g., 70% ethanol) and spill kits readily available.
-
Weighing: Use an analytical balance inside a ventilated enclosure to weigh the compound.
2. Personal Protective Equipment (PPE) Donning Sequence:
-
Put on shoe covers.
-
Don the inner pair of nitrile gloves.
-
Put on the lab coat or coverall.
-
Don the outer pair of nitrile gloves, ensuring the cuffs of the lab coat are tucked in.
-
Put on the respirator.
-
Fit the safety goggles.
3. Handling the Compound:
-
Transfer: Use spatulas and other dedicated, clean equipment for transferring the solid.
-
Avoid Dust: Handle the powder gently to minimize the generation of dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Cap the container as soon as possible.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used.
-
Waste Disposal: Segregate all waste generated (gloves, wipes, etc.) into a designated hazardous waste container.
-
PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE in the hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing this compound Waste
Proper disposal is a critical final step in the safe handling of this compound.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including disposable PPE, weighing papers, and contaminated wipes, must be considered hazardous waste.
-
Use a dedicated, clearly labeled, and sealed container for this waste stream.
2. Solid Waste Disposal:
-
Collect all solid waste in a compatible, puncture-proof container.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
3. Liquid Waste Disposal:
-
If solutions of this compound are prepared, they must be disposed of as hazardous liquid waste.
-
Collect in a sealed, labeled, and appropriate solvent waste container.
4. Final Disposal:
-
All waste must be disposed of through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.
By implementing these safety and logistical measures, researchers can confidently and responsibly handle this compound, ensuring a safe laboratory environment for all.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
